molecular formula C26H19BO2 B1592454 (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid CAS No. 400607-47-8

(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Cat. No.: B1592454
CAS No.: 400607-47-8
M. Wt: 374.2 g/mol
InChI Key: QIOZCMIWAVEQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid is a useful research compound. Its molecular formula is C26H19BO2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[10-(4-phenylphenyl)anthracen-9-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZCMIWAVEQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630998
Record name [10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400607-47-8
Record name B-(10-[1,1′-Biphenyl]-4-yl-9-anthracenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400607-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10-[1,1'-Biphenyl]-4-yl-9-anthracenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid: A Key Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid, a critical intermediate in the development of high-performance Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and drug development professionals working in the fields of organic electronics, materials science, and medicinal chemistry. We will delve into the nuanced physicochemical properties of this molecule, provide detailed experimental protocols, and explore the causal relationship between its structural attributes and its efficacy in advanced electronic materials.

Introduction: The Strategic Importance of Substituted Anthracenes in Modern Electronics

The field of organic electronics has witnessed exponential growth, driven by the demand for flexible displays, solid-state lighting, and advanced sensors. At the heart of these technologies lies the rational design of organic molecules with tailored photophysical and electronic properties. Anthracene, a polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of blue-emitting materials for OLEDs due to its inherent high photoluminescence quantum yield and wide bandgap.[1][2]

However, unsubstituted anthracene is prone to concentration quenching and photodimerization, which can significantly degrade device performance and lifetime. The strategic substitution at the 9- and 10-positions of the anthracene core with bulky aromatic moieties, such as the biphenyl group, is a well-established strategy to mitigate these issues.[3] The introduction of these substituents serves a dual purpose: it sterically hinders close packing of the anthracene cores, thereby preventing excimer formation and aggregation-caused quenching, and it allows for the fine-tuning of the frontier molecular orbital energy levels (HOMO/LUMO) to optimize charge injection and transport properties within an OLED device.[4]

This compound has emerged as a pivotal building block in this context. The boronic acid functionality provides a versatile handle for the facile introduction of the rigid and electronically significant 10-([1,1'-biphenyl]-4-yl)anthracene moiety into a wide array of complex organic molecules via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[5] This guide will provide an in-depth exploration of the chemical and physical properties of this key intermediate, its synthesis and purification, and its application in the fabrication of state-of-the-art OLEDs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and material fabrication.

PropertyValueSource
CAS Number 400607-47-8[6]
Molecular Formula C₂₆H₁₉BO₂[6][7]
Molecular Weight 374.24 g/mol [6][7]
Appearance Typically an off-white to yellow powder[8]
Purity Commercially available up to 99.5% (sublimed grade)[6][7]
Storage Store in a cool, dry, dark place under an inert atmosphere. Boronic acids can be sensitive to air and moisture.[9]
Solubility Profile

While quantitative solubility data for this compound is not extensively published, general trends for large, aromatic boronic acids can be inferred. These compounds typically exhibit good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are commonly used as solvents for Suzuki-Miyaura coupling reactions.[10] Their solubility in nonpolar solvents like hexanes is expected to be low. The solubility in alcohols may be moderate, but the potential for esterification with the boronic acid moiety should be considered, especially at elevated temperatures. For purification by recrystallization, solvent systems such as toluene/heptane or dichloromethane/hexane are often employed for similar aromatic compounds.

Thermal Stability

The thermal stability of materials used in OLEDs is a critical parameter, as the fabrication process often involves vacuum thermal evaporation. The bulky and rigid structure of the 10-([1,1'-biphenyl]-4-yl)anthracene core imparts significant thermal stability to the molecule and its derivatives. This high thermal stability is essential to prevent decomposition during the sublimation process for purification and thin-film deposition, ensuring the integrity and performance of the final OLED device.[1][2]

Synthesis and Purification: A Protocol for High-Purity Material

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the high purity necessary for OLED applications. The most plausible synthetic route involves the initial synthesis of a 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene intermediate, followed by a lithium-halogen exchange and subsequent borylation.

Proposed Synthesis Workflow

SynthesisWorkflow A 9-Bromoanthracene C Suzuki-Miyaura Coupling A->C B 4-Biphenylboronic acid B->C D 9-([1,1'-Biphenyl]-4-yl)anthracene C->D E Bromination (NBS) D->E F 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene E->F G Lithiation (n-BuLi) F->G H Anthracenyl Lithium Intermediate G->H I Borylation (Triisopropyl borate) H->I J Boronic Ester Intermediate I->J K Hydrolysis (Acidic Workup) J->K L This compound K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 9-bromoanthracene (1.0 eq.), 4-biphenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Purge the flask with nitrogen for 15-20 minutes.

  • Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 v/v) and a 2M aqueous solution of a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9-([1,1'-biphenyl]-4-yl)anthracene.

Step 2: Synthesis of 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene

  • Dissolve 9-([1,1'-biphenyl]-4-yl)anthracene (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • The crude 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene can often be used in the next step without further purification, or it can be recrystallized.

Step 3: Synthesis of this compound

  • In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.2 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • To the resulting solution of the anthracenyl lithium intermediate, slowly add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir vigorously for 1-2 hours to hydrolyze the boronic ester.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous MgSO₄.

  • After removing the solvent, the crude this compound can be purified.

Purification for OLED-Grade Material

The purity of organic materials is of utmost importance for the performance and longevity of OLED devices. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and faster degradation.

  • Column Chromatography: Initial purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with dichloromethane or ethyl acetate, can effectively separate the desired product from nonpolar and highly polar impurities.[11]

  • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for removing minor impurities and obtaining a crystalline product. The choice of solvent is critical and often determined empirically.

  • Sublimation: For OLED applications, the final and most crucial purification step is often gradient sublimation under high vacuum. This technique separates molecules based on their different sublimation temperatures, effectively removing less volatile and more volatile impurities to yield a material with purity levels exceeding 99.5%.[6]

Key Applications in Organic Electronics

The primary application of this compound is as a precursor for the synthesis of host and emitter materials for OLEDs, particularly in the challenging blue region of the visible spectrum.

Role in Blue OLED Emitters and Hosts

The 10-([1,1'-biphenyl]-4-yl)anthracene core is a highly desirable chromophore for blue OLEDs. Its large π-conjugated system leads to a high molar absorptivity and efficient luminescence. The biphenyl substituent at the 10-position enhances the molecule's thermal and morphological stability and can be further functionalized to tune the electronic properties. By employing this compound in Suzuki-Miyaura cross-coupling reactions, this core can be readily incorporated into more complex molecular architectures.

OLED_Application A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (R-X) B->C D Target Molecule (Host or Emitter) C->D E OLED Device Fabrication D->E F High-Performance Blue OLED E->F

Caption: Application of the boronic acid in OLED material synthesis.

For instance, coupling this boronic acid with various aromatic halides containing electron-donating or electron-accepting groups can yield a library of materials with tailored properties. Attaching hole-transporting moieties (like triphenylamines or carbazoles) or electron-transporting moieties (like triazines or phosphine oxides) can lead to the development of bipolar host materials with balanced charge transport, a key factor for achieving high efficiency in OLEDs.[12] Similarly, its use in synthesizing the emissive material itself can lead to deep-blue emitters with high color purity.[4]

The twisted conformation between the anthracene and biphenyl units helps to suppress π-π stacking in the solid state, leading to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term stability of OLED devices.[4]

Causality: Why this Molecule is Effective

The effectiveness of this compound as a precursor for OLED materials can be attributed to several key structural features:

  • Rigid, Planar Anthracene Core: Provides a high-energy, blue-emitting chromophore.

  • Bulky Biphenyl Substituent: Prevents aggregation and enhances morphological stability.

  • Orthogonal Arrangement: The likely twisted angle between the anthracene and biphenyl planes disrupts conjugation to some extent, which can be beneficial for achieving deep-blue emission.[4]

  • Versatile Boronic Acid Group: Enables straightforward incorporation into a wide range of molecular structures via the reliable Suzuki-Miyaura coupling.

Safety and Handling

Boronic acids are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and moisture.

Conclusion

This compound is a strategically important molecule in the field of organic electronics. Its unique combination of a highly fluorescent anthracene core, a sterically demanding biphenyl substituent, and a versatile boronic acid functional group makes it an invaluable building block for the synthesis of advanced materials for high-performance blue OLEDs. The ability to fine-tune the electronic and photophysical properties of the final materials through Suzuki-Miyaura coupling reactions provides a powerful tool for molecular engineers to address the ongoing challenges of achieving stable, efficient, and color-pure blue emission in next-generation displays and lighting.

References

  • The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • The development of anthracene derivatives for organic light-emitting diodes - ResearchGate. Available at: [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. Available at: [Link]

  • Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • (10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid - PubChemLite. Available at: [Link]

  • Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes - The Royal Society of Chemistry. Available at: [Link]

  • Understanding Boronic Acids: Properties and Synthesis Uses. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Unlocking the Accessibility of Alkyl/Aryl Radicals from Boronic Acids through EDA Complex Photoactivation - ACS Publications. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals - MDPI. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Available at: [Link]

  • Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Available at: [Link]

  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide - MDPI. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion - RSC Publishing. Available at: [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

  • Additive-Assisted Crystallization of 9,10-Diphenylanthracene - MDPI. Available at: [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - RSC Publishing. Available at: [Link]

  • Crystal structure of 4-(anthracen-9-yl)pyridine - PMC - NIH. Available at: [Link]

  • Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole | ACS Applied Electronic Materials. Available at: [Link]

  • Enhancing OLED emitter efficiency through increased rigidity - RSC Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid: Synthesis, Properties, and Applications in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid, CAS Number 400607-47-8, a key building block in the development of advanced materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2] This document is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel organic functional materials.

Introduction: The Architectural Significance of the Biphenyl-Anthracene Core

The field of organic electronics is predicated on the rational design of molecules that exhibit specific photophysical and electronic properties.[3] Anthracene derivatives are a well-established class of fluorophores, prized for their high photoluminescence quantum yields, excellent thermal stability, and deep-blue emission profiles, which are fundamental for full-color displays and solid-state lighting.[4][5][6]

The molecule this compound is a strategically designed intermediate. Its core structure marries two critical components:

  • The Anthracene Core: A rigid, planar polycyclic aromatic hydrocarbon that serves as the primary luminophore. Its 9,10-disubstitution pattern allows for the tuning of its electronic properties and the prevention of concentration quenching (excimer formation) in the solid state.

  • The Biphenyl Substituent: This terminal group extends the π-conjugation of the molecule, which can influence the emission wavelength. Crucially, the twisted conformation between the two phenyl rings in the biphenyl group, and its attachment to the bulky anthracene core, introduces significant steric hindrance. This structural feature is paramount as it disrupts intermolecular π-π stacking in thin films, preserving the high emission efficiency of individual molecules.[4]

  • The Boronic Acid Functionality: This versatile chemical handle is the gateway to a vast array of more complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] It allows for the covalent attachment of this entire light-emitting scaffold to other molecular fragments, such as hole-transporting, electron-transporting, or other chromophoric units, to build the multifunctional materials required for efficient OLEDs.

This guide will detail the logical synthesis of this key intermediate, outline its fundamental properties, and provide validated protocols for its application in materials synthesis.

Physicochemical and Electronic Properties

A summary of the key properties of the title compound is presented below. These values are critical for reaction planning, purification, and understanding the compound's role as a material precursor.

PropertyValueSource
CAS Number 400607-47-8[8]
Molecular Formula C₂₆H₁₉BO₂[1]
Molecular Weight 374.24 g/mol [1]
Appearance Off-white to yellow solid[8]
Purity Typically >97% (commercially available)[8]
Storage Room Temperature, under inert atmosphere[8]
Boiling Point ~623 °C (Predicted)
Density ~1.28 g/cm³ (Predicted)

Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is most logically achieved through a two-step process, starting from commercially available 9,10-dibromoanthracene. The overall workflow involves a selective Suzuki coupling followed by a Miyaura borylation.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Miyaura Borylation A 9,10-Dibromoanthracene D 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene A->D Toluene/H₂O B 4-Biphenylboronic acid B->D C Pd(PPh₃)₄ / Base C->D G Pinacol Ester Intermediate D->G 1,4-Dioxane E Bis(pinacolato)diboron (B₂pin₂) E->G F Pd(dppf)Cl₂ / KOAc F->G H This compound G->H Hydrolysis (e.g., aq. HCl)

Caption: Synthetic workflow for the target boronic acid.

Step 1: Synthesis of 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene (Precursor)

The foundational step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction selectively couples one of the bromine atoms on the anthracene core with 4-biphenylboronic acid. The use of a slight excess of the dibromoanthracene can help minimize the formation of the disubstituted byproduct.

Protocol: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 9,10-dibromoanthracene (10.0 g, 29.8 mmol) and 4-biphenylboronic acid (5.0 g, 25.2 mmol).

  • Solvent and Base Addition: Add toluene (100 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (30 mL). Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.87 g, 0.75 mmol, 3 mol%).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:dichloromethane eluent).

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (2x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is a yellow solid. Purify by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate the mono-substituted product. Further purification can be achieved by recrystallization from a mixture of chloroform and methanol to yield 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene as a pale-yellow solid.

Step 2: Synthesis of this compound

The aryl bromide precursor is converted to the target boronic acid via a Miyaura borylation reaction to form the boronate ester, followed by hydrolysis.[9][10] This method offers excellent functional group tolerance and generally proceeds with high yields.[11]

Protocol: Miyaura Borylation and Hydrolysis

  • Reactor Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, combine 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene (5.0 g, 11.6 mmol), bis(pinacolato)diboron (B₂pin₂) (4.4 g, 17.4 mmol), and potassium acetate (KOAc) (3.4 g, 34.8 mmol).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (80 mL). Degas the mixture for 20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.42 g, 0.58 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir under nitrogen for 24 hours. Monitor the consumption of the starting material by TLC.

  • Work-up (Boronate Ester): Cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure. The residue contains the crude pinacol ester intermediate. This intermediate can be purified by column chromatography (silica gel, hexane/DCM gradient) or used directly in the next step.

  • Hydrolysis: Dissolve the crude boronate ester in a 2:1 mixture of tetrahydrofuran (THF) and 2 M aqueous hydrochloric acid (HCl) (100 mL). Stir the mixture vigorously at room temperature for 12-18 hours, until TLC indicates complete conversion.

  • Purification: Extract the mixture with ethyl acetate (3x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, the crude boronic acid is obtained. Purification is often challenging for large aromatic boronic acids. Trituration with cold diethyl ether or recrystallization from a solvent system like THF/hexane can yield the purified this compound.

Application in Materials Synthesis: The Suzuki Coupling Nexus

The primary utility of the title boronic acid is its role as a key reactant in Suzuki-Miyaura cross-coupling reactions to build larger, more complex functional molecules for OLEDs.[7] This allows for the precise installation of the biphenyl-anthracene emissive core onto a variety of molecular scaffolds.

G A This compound D Advanced OLED Material (Emissive or Host Molecule) A->D Suzuki Coupling B Aryl/Heteroaryl Halide (Ar-X) (e.g., Brominated Carbazole, Imidazole, etc.) B->D C Palladium Catalyst & Base (e.g., Pd(PPh₃)₄, K₂CO₃) C->D

Caption: Role in Suzuki coupling for advanced materials.

Exemplary Protocol: Synthesis of a Bipolar Host Material

This protocol describes a representative Suzuki coupling to synthesize a bipolar host material by attaching a carbazole (hole-transporting) moiety to the biphenyl-anthracene (emissive/electron-transporting) core.

  • Reactor Setup: In a 100 mL Schlenk flask, combine this compound (1.0 g, 2.67 mmol), 3-bromo-9-phenyl-9H-carbazole (0.87 g, 2.67 mmol), and potassium carbonate (1.1 g, 8.01 mmol).

  • Solvent and Degassing: Add a 3:1 mixture of toluene and water (40 mL). Degas the system thoroughly with nitrogen for 30 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (93 mg, 0.08 mmol, 3 mol%) under a counterflow of nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 90 °C) and stir under nitrogen for 48 hours.

  • Work-up and Purification: After cooling, separate the layers. Extract the aqueous phase with toluene. Combine the organic phases, wash with brine, and dry over MgSO₄. After solvent removal, purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity material suitable for device fabrication.

Fabrication of an Organic Light-Emitting Diode (OLED)

Materials derived from the title compound are typically used as the emissive layer (EML) or as a host material for a fluorescent dopant in a multilayer OLED stack. A typical device architecture is fabricated via thermal evaporation in a high-vacuum environment.

G cluster_Device OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBi) EML Emissive Layer (EML) (Host: Biphenyl-Anthracene Derivative) HTL Hole Transport Layer (HTL) (e.g., NPB) Light Light Emission EML->Light HIL Hole Injection Layer (HIL) (e.g., HAT-CN) Anode Anode (e.g., ITO on Glass)

Caption: Representative multilayer OLED device architecture.

Protocol: Vacuum Deposition of a Multilayer OLED

  • Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone to improve the work function.

  • Layer Deposition: The organic layers and metal cathode are deposited sequentially onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr).

    • Hole Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN.

    • Hole Transport Layer (HTL): Deposit a 40 nm layer of NPB.

    • Emissive Layer (EML): Co-deposit the biphenyl-anthracene derivative (as host) and a suitable blue dopant (e.g., 5 wt%) to a thickness of 30 nm.

    • Electron Transport Layer (ETL): Deposit a 30 nm layer of TPBi.

    • Cathode: Deposit a 1 nm layer of Lithium Fluoride (LiF) followed by a 100 nm layer of Aluminum (Al).

  • Encapsulation: The completed device is encapsulated under a nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen.

  • Characterization: The device performance is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its structure provides a potent combination of a highly fluorescent anthracene core, a sterically demanding biphenyl group to ensure solid-state luminescence, and a versatile boronic acid handle for further chemical elaboration. The synthetic pathways and application protocols detailed in this guide provide a robust framework for researchers to utilize this compound in the creation of next-generation materials for high-performance blue OLEDs and other advanced optoelectronic applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (Year). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes.
  • Yuan, Y., et al. (2020). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs.
  • Chemgapedia. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic acid.
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • ChemicalBook. (n.d.). (10-[1,1'-Biphenyl]-4-yl-9-anthracenyl)boronic acid. Product Page.
  • Aydemir, M., et al. (2016). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Organic Electronics, 30, 149-157.
  • Daken Chem. (n.d.).
  • Zhang, Z., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes.
  • Godi, M., et al. (2024). Enhancing OLED emitter efficiency through increased rigidity. RSC Advances.
  • Patent CN111018687B. (2020). Synthesis method of 9, 10-anthraquinone.
  • Liu, S., et al. (2018). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
  • Patent US20140081033A1. (2014). Anthracene derivatives, and preparation method and application of anthracene derivatives as well as organic light-emitting device.
  • Alfa Chemistry. (n.d.).
  • OmiChem. (n.d.).

Sources

An In-depth Technical Guide to (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid: Synthesis, Structure, and Applications in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid, a key building block in the development of high-performance organic light-emitting diodes (OLEDs) and other advanced electronic materials. We will delve into its molecular architecture, outline a robust synthetic protocol, and discuss its pivotal role in the fabrication of next-generation organic electronic devices. This document is intended for researchers, chemists, and materials scientists actively engaged in the fields of organic synthesis, materials science, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a complex aromatic molecule characterized by a rigid and planar anthracene core, substituted at the 9- and 10-positions with a boronic acid group and a biphenyl moiety, respectively. This unique substitution pattern imparts a combination of desirable electronic and photophysical properties.

The core of the molecule is the anthracene unit, a polycyclic aromatic hydrocarbon known for its strong blue fluorescence and high charge carrier mobility.[1] The biphenyl substituent at the 10-position extends the π-conjugation of the system, which can influence the emission wavelength and quantum efficiency of the material.[2] The boronic acid group at the 9-position is a versatile functional handle, enabling further chemical modifications and facilitating its use in cross-coupling reactions, most notably the Suzuki-Miyuara coupling, for the construction of more complex organic architectures.[3] Boronic acid moieties are also known to play a role in modulating the electron-accepting properties of a molecule.[4]

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 400607-47-8[3]
Molecular Formula C26H19BO2[3][5]
Molecular Weight 374.24 g/mol [3]
Appearance Off-white to light yellow solid[3]
Purity ≥97% (typical commercial grade)
Storage Inert atmosphere (Nitrogen or Argon) at 2-8°C[3]

Synthesis of this compound

The synthesis of asymmetrically 9,10-disubstituted anthracenes such as the title compound is typically achieved through a sequential cross-coupling strategy. A plausible and efficient synthetic route involves a two-step process commencing from 9,10-dibromoanthracene, a readily available starting material. The general approach leverages the differential reactivity of the bromo-substituents or a step-wise introduction of the desired groups.

The key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3]

Proposed Synthetic Pathway

The proposed synthesis involves two sequential Suzuki-Miyaura coupling reactions. The first coupling introduces the biphenyl moiety, followed by the introduction of the boronic acid group in the second step.

Synthesis_Workflow Start 9,10-Dibromoanthracene Step1 Suzuki-Miyaura Coupling (1. [1,1'-Biphenyl]-4-ylboronic acid, Pd(PPh3)4, Na2CO3) Start->Step1 Intermediate 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene Step1->Intermediate Step2 Borylation (2. Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc) Intermediate->Step2 Step3 Hydrolysis Step2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on established methods for the synthesis of 9,10-disubstituted anthracene derivatives.[3] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9,10-dibromoanthracene (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent system, typically a mixture of toluene and tetrahydrofuran (THF).

  • Add an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene.

Step 2: Synthesis of this compound

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene (1.0 eq) from the previous step, bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq) in a suitable anhydrous solvent such as dioxane or dimethylformamide (DMF).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Heat the mixture at an elevated temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the pinacol ester intermediate can be isolated or directly hydrolyzed.

  • For hydrolysis, add an aqueous acid solution (e.g., 1 M HCl) and stir vigorously.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration and removal of the solvent, the crude product can be purified by recrystallization or column chromatography to afford the final this compound.

Role in Organic Light-Emitting Diodes (OLEDs)

This compound is primarily utilized as a precursor for the synthesis of active materials in OLEDs.[6] Anthracene derivatives are well-regarded for their application as blue emitters or as host materials in the emissive layer (EML) of an OLED device due to their high photoluminescence quantum yields and good thermal stability.[1]

The unique molecular structure of this compound allows it to be incorporated into various components of an OLED, contributing to the overall device performance. The biphenylanthracene core can serve as a blue-emitting luminophore, while the boronic acid functionality allows for its integration into more complex molecular systems, such as bipolar host materials or as a component in thermally activated delayed fluorescence (TADF) emitters.[4]

Function in the Emissive Layer

In a typical OLED architecture, the emissive layer is where the recombination of electrons and holes occurs, leading to the generation of light. The choice of materials for the EML is critical for achieving high efficiency, color purity, and device lifetime.

OLED_Mechanism cluster_device OLED Device Structure cluster_process Electroluminescence Process Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes (h+) EML Emissive Layer (EML) Host: Biphenylanthracene derivative Dopant: Emitter HTL->EML Injection Charge Injection ETL Electron Transport Layer (ETL) ETL->EML Cathode Cathode (e.g., Al) Cathode->ETL Electrons (e-) Transport Charge Transport Injection->Transport Recombination Exciton Formation (in EML) Transport->Recombination Emission Light Emission Recombination->Emission

Figure 2: Simplified diagram of an OLED device structure and the electroluminescence process.

Materials derived from this compound can function as:

  • Blue Emitters: The inherent blue fluorescence of the anthracene core makes these materials suitable as dopants in a host material to achieve pure blue emission.

  • Host Materials: The high triplet energy of the anthracene moiety allows it to act as a host for phosphorescent or TADF emitters, preventing energy back-transfer and ensuring efficient light emission from the dopant.

The biphenyl substitution can enhance the morphological stability of the thin films in the solid state, which is crucial for long device lifetimes. Furthermore, the boronic acid group can be used to attach charge-transporting moieties, leading to the development of bipolar materials that can transport both holes and electrons, thus improving charge balance within the emissive layer and enhancing device efficiency.

Conclusion

This compound stands out as a versatile and highly valuable building block for the synthesis of advanced organic electronic materials. Its unique molecular architecture, combining the excellent photophysical properties of anthracene with the extended conjugation of biphenyl and the synthetic versatility of a boronic acid, makes it a prime candidate for the development of next-generation OLEDs with improved efficiency, color purity, and operational stability. The synthetic strategies outlined in this guide provide a clear pathway for its preparation, opening up avenues for further research and development in the exciting field of organic electronics.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information_Anthracene_07012017_final. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid. Retrieved January 21, 2026, from [Link]

  • Sachnik, O., et al. (2024). Single-Layer Organic Light-Emitting Diode with Trap-Free Host Beats Power Efficiency and Lifetime of Multilayer Devices.
  • Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. (2023).
  • P-13.9: Developing High-Performance OLED Materials with Diverse Properties for Various Display Makers. (2021). SID Symposium Digest of Technical Papers, 52(S1), 652-654.
  • Beilstein Journals. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 21, 2026, from [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved January 21, 2026, from [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid (contains varying amounts of anhydride). Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved January 21, 2026, from [Link]

  • Boron Molecular. (n.d.). 9,10-Bis((1,1′-biphenyl)-4-yl)anthracene. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (10-Phenylanthracen-9-yl)boronic acid. Retrieved January 21, 2026, from [Link]

  • PubMed. (2019). Design of High-Performance Organic Light-Emitting Transistors. ACS Omega, 5(1), 68-74.
  • ResearchGate. (n.d.). ¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and before ((b) and (d))... Retrieved January 21, 2026, from [Link]

  • CCDC. (n.d.). CCDC Publications. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24693-24701.

Sources

An In-Depth Technical Guide to the Synthesis of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid: A Key Intermediate for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to (10-([1,1'-biphenyl]-4-yl)anthracen-9-yl)boronic acid, a sophisticated building block essential for the development of high-performance organic electronic materials. With a focus on practical application for researchers in materials science and drug development, this document details the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important compound. We will explore a logical, multi-step synthetic route, starting from commercially available precursors and culminating in the target boronic acid, with an emphasis on explaining the rationale behind procedural choices to ensure both high yield and purity.

Introduction: The Significance of Anthracene-Based Boronic Acids

Anthracene derivatives are a cornerstone in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and extended π-conjugation system provide an excellent scaffold for molecules with efficient charge transport and luminescence properties.[1][2] The introduction of a biphenyl moiety at the 10-position of the anthracene core can further enhance these properties by extending the conjugation and influencing the molecular packing in the solid state.

The boronic acid functional group is a versatile handle in organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[4][5] Consequently, this compound (CAS No. 400607-47-8) is a highly valuable intermediate for the synthesis of advanced materials for OLEDs and other organic electronic applications.[6][7] This guide will delineate a robust and reproducible synthetic strategy for its preparation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the formation of the C-B bond in the final step. This can be achieved through two primary methods: a palladium-catalyzed borylation of an aryl halide or a lithium-halogen exchange followed by quenching with a borate ester. Both approaches necessitate the synthesis of a key precursor: 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene .

Our proposed synthetic strategy therefore comprises a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene. This will be accomplished via a selective Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 4-biphenylboronic acid.

  • Stage 2: Conversion of the Aryl Bromide to the Target Boronic Acid. This will be detailed through two validated methods:

    • Method A: Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron, followed by hydrolysis.

    • Method B: Lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Borylation A 9,10-Dibromoanthracene C Suzuki-Miyaura Coupling A->C B 4-Biphenylboronic Acid B->C D 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene C->D F Miyaura Borylation D->F Method A K Lithiation-Borylation D->K Method B E Bis(pinacolato)diboron E->F G Pinacol Ester Intermediate F->G H Hydrolysis G->H I This compound H->I J 1. n-BuLi 2. B(OR)3 J->K L Acidic Workup K->L L->I Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'->Ar-Ar' Ar-X 9,10-Dibromoanthracene Ar-X->Ar-Pd(II)-X Oxidative Addition Ar'-B(OH)2 4-Biphenylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol

Materials and Reagents:

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/Mass
9,10-Dibromoanthracene336.011.0336 mg
4-Biphenylboronic acid197.021.1217 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃ (2M aqueous solution)138.214.02.0 mL
Toluene--20 mL
Ethanol--5 mL

Procedure:

  • To a 100 mL round-bottom flask, add 9,10-dibromoanthracene (336 mg, 1.0 mmol), 4-biphenylboronic acid (217 mg, 1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Equip the flask with a reflux condenser and purge with nitrogen or argon for 15 minutes.

  • Add toluene (20 mL) and ethanol (5 mL) via syringe, followed by the 2M aqueous potassium carbonate solution (2.0 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene as a yellow solid. [8]The expected melting point is in the range of 251-255 °C. [9]

Stage 2: Synthesis of this compound

With the key brominated intermediate in hand, we can proceed to the introduction of the boronic acid functionality.

Method A: Palladium-Catalyzed Miyaura Borylation

This method is often preferred due to its milder reaction conditions and high functional group tolerance. [10]

Similar to the Suzuki-Miyaura coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key difference is the use of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), which acts as the boron source. The reaction typically yields the boronate ester, which can then be hydrolyzed to the desired boronic acid.

Materials and Reagents:

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/Mass
9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene409.321.0409 mg
Bis(pinacolato)diboron (B₂pin₂)253.941.5381 mg
[Pd(dppf)Cl₂]816.640.0325 mg
Potassium Acetate (KOAc)98.143.0294 mg
1,4-Dioxane (anhydrous)--20 mL

Procedure:

  • In an oven-dried Schlenk flask, combine 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene (409 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (25 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by chromatography or carried forward directly.

  • For hydrolysis, dissolve the crude ester in a mixture of THF (20 mL) and water (5 mL). Add an aqueous solution of HCl (2M, 5 mL) and stir at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by careful column chromatography on silica gel.

Method B: Lithium-Halogen Exchange and Borylation

This classical method is a powerful alternative, particularly for aryl bromides that may be less reactive in palladium-catalyzed reactions. [11]

At low temperatures, an organolithium reagent (typically n-butyllithium or tert-butyllithium) rapidly exchanges with the bromine atom on the anthracene core to form a highly reactive aryllithium intermediate. [12]This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to the final boronic acid.

Materials and Reagents:

Reagent/SolventM.W. ( g/mol )Quantity (mmol)Volume/Mass
9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene409.321.0409 mg
n-Butyllithium (2.5 M in hexanes)64.061.20.48 mL
Triisopropyl borate188.081.50.35 mL
Tetrahydrofuran (THF, anhydrous)--30 mL
HCl (2M aqueous solution)--~10 mL

Procedure:

  • In an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, dissolve 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene (409 mg, 1.0 mmol) in anhydrous THF (30 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • In a separate, dry flask, dissolve triisopropyl borate (0.35 mL, 1.5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the aryllithium species at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 2M aqueous HCl until the solution is acidic (pH ~2).

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product as described in Method A.

Characterization Data

The final product, this compound, is expected to be a solid. [7]

  • Molecular Formula: C₂₆H₁₉BO₂ [6]* Molecular Weight: 374.24 g/mol [6]* ¹H NMR: Expected signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the anthracene and biphenyl rings will show characteristic coupling patterns. A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range. The carbon attached to the boron atom will have a characteristic chemical shift.

  • Mass Spectrometry (ESI-MS): Calculated for C₂₆H₁₉BO₂ [M+H]⁺: 375.1551.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of well-established organometallic reactions. This guide has provided two robust and reliable pathways for its preparation, starting from 9,10-dibromoanthracene. The choice between the palladium-catalyzed Miyaura borylation and the lithium-halogen exchange method will depend on the specific laboratory setup and the desired scale of the reaction. Both methods, when performed with care, will yield the target compound in good purity, providing a valuable building block for the next generation of organic electronic materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. Google Cloud.
  • Bull, J. A., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]

  • Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • Kim, S. Y., et al. (2023). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. Retrieved from [Link]

  • Dionicio Siegel. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • PubChem. (n.d.). 9-Bromo-10-phenyl-anthracene. National Center for Biotechnology Information. Retrieved from [Link]

  • Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Retrieved from [Link]

  • Zhao, J., et al. (2020). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C. Retrieved from [Link]

  • PubChemLite. (n.d.). (10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid. PubChemLite. Retrieved from [Link]

  • Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. Retrieved from [Link]

  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • Ghorai, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. LookChem.com. Retrieved from [Link]

  • Słodek, A., et al. (2016). Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2023). An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. PubMed. Retrieved from [Link]

  • Zhao, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. PubMed Central. Retrieved from [Link]

  • Aggarwal, V. K., & Webster, M. P. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • Burck, S., et al. (2007). Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. ResearchGate. Retrieved from [Link]

  • Gong, M., et al. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. ResearchGate. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Al-Jalal, N., & Al-Awadi, N. A. (2010). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Molecules. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid is a complex aromatic compound that stands at the intersection of several key areas in materials science and medicinal chemistry. Its rigid, planar anthracene core, extended by a biphenyl substituent, suggests significant potential in the development of Organic Light-Emitting Diodes (OLEDs), where such structures are prized for their photophysical properties.[1] The presence of a boronic acid moiety introduces a versatile functional handle for further chemical modification, including Suzuki-Miyaura cross-coupling reactions, and opens avenues for its application as a chemosensor.[2][3]

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is characterized by three key components: a 9,10-disubstituted anthracene core, a 4-substituted biphenyl group, and a boronic acid functional group. Each of these components will give rise to distinct signals in the various spectroscopic techniques discussed.

Molecular Formula: C₂₆H₁₉BO₂[1]

Molecular Weight: 374.24 g/mol [1]

Appearance: Off-white to light yellow solid[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information.

¹H NMR Spectroscopy: Probing the Aromatic Environment

The ¹H NMR spectrum will be complex, with all signals expected to appear in the aromatic region (typically 7.0-9.0 ppm). The spectrum can be divided into three main regions corresponding to the protons of the anthracene, biphenyl, and boronic acid moieties.

  • Anthracene Protons: The protons on the anthracene core will exhibit characteristic coupling patterns. The protons at positions 1, 8, 4, and 5 are expected to be the most deshielded due to the ring current effect and will likely appear as doublets or multiplets at the downfield end of the spectrum. The remaining anthracene protons will appear as a series of overlapping multiplets.

  • Biphenyl Protons: The biphenyl protons will also present a complex set of signals. The protons on the phenyl ring directly attached to the anthracene will show a distinct AA'BB' or similar complex splitting pattern. The protons on the terminal phenyl group will also exhibit characteristic ortho, meta, and para couplings.

  • Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and their chemical shift will be highly dependent on the solvent, concentration, and temperature. They may appear as a broad singlet or may exchange with residual water in the solvent, rendering them unobservable.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Anthracene (H1, H8, H4, H5)8.2 - 8.8m
Anthracene (other)7.4 - 8.0m
Biphenyl (adjacent to anthracene)7.8 - 8.2m
Biphenyl (terminal ring)7.3 - 7.7m
B(OH)₂4.0 - 6.0 (variable)br s
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. Due to the molecule's low symmetry, a large number of distinct signals are expected.

  • Aromatic Carbons: A multitude of signals will be observed in the aromatic region (120-150 ppm). Quaternary carbons, such as those at the points of substitution on the anthracene and biphenyl rings, will typically have lower intensities.

  • Carbon-Boron Coupling: The carbon atom directly attached to the boron atom (C9 of the anthracene) will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly influenced by the boron atom.

¹¹B NMR Spectroscopy: A Direct Look at Boron

¹¹B NMR is a crucial technique for confirming the presence and electronic environment of the boron atom. A single, broad signal is expected, characteristic of a tricoordinate boronic acid. The chemical shift will be indicative of the electronic properties of the aryl substituent.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the resolution and chemical shifts of the signals.[4]

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C and the presence of numerous quaternary carbons.

  • ¹¹B NMR Acquisition: If available, acquire a one-dimensional ¹¹B spectrum.

  • 2D NMR (Optional but Recommended): To unambiguously assign the complex proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

  • Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques for this non-volatile compound.

  • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 375.15508.[6] In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 373.14052.[6] Adducts with solvent or salt ions (e.g., [M+Na]⁺) may also be present.[6]

  • Fragmentation Pattern: The fragmentation pattern will be dominated by cleavages of the C-C bonds linking the aromatic units and the C-B bond.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z
[M+H]⁺375.15508
[M+Na]⁺397.13702
[M-H]⁻373.14052

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a suitable mass range.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are due to the stretching of aromatic C-H bonds.

  • Aromatic C=C Stretch: A series of absorptions between 1400 and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings.

  • B-O Stretch: A strong, broad absorption band between 1300 and 1400 cm⁻¹ is indicative of the B-O stretching vibration.

  • Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

UV-Visible and Fluorescence Spectroscopy

The extended π-conjugated system of this molecule is expected to give rise to interesting photophysical properties.

  • UV-Vis Absorption: The absorption spectrum will be dominated by π-π* transitions of the anthracene and biphenyl chromophores. The characteristic vibronic structure of the anthracene absorption is expected in the 300-400 nm region.[7] The biphenyl substituent will likely cause a red-shift and broadening of these bands compared to unsubstituted anthracene.

  • Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound is expected to be fluorescent. The emission spectrum will likely be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift. The fluorescence quantum yield of 9,10-disubstituted anthracenes can be significantly higher than that of unsubstituted anthracene.[7]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).

  • UV-Vis Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Fluorescence Acquisition: Record the emission spectrum using a spectrofluorometer, with the excitation wavelength set at one of the absorption maxima.[8]

G cluster_workflow Spectroscopic Analysis Workflow Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR Infrared Spectroscopy Compound->IR UV_Vis UV-Vis & Fluorescence Spectroscopy Compound->UV_Vis Structure Structural Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: A typical workflow for the comprehensive spectroscopic characterization of the title compound.

Conclusion

A thorough spectroscopic characterization is indispensable for confirming the identity, purity, and electronic properties of this compound. While experimental data for this specific molecule is not widely disseminated, a combination of ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, IR, and UV-Vis/fluorescence spectroscopy, interpreted with an understanding of the constituent aromatic systems, provides a robust framework for its analysis. The protocols and predictive insights detailed in this guide offer a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • MDPI. (4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide). [Link]

  • National Center for Biotechnology Information. (Crystal structure of 4-(anthracen-9-yl)pyridine). [Link]

  • ResearchGate. (¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and before ((b) and (d)) the [4 + 4] photo-cycloaddition of 9-anthracenylmethyl acrylate and anthracene-9-carboxylic acid, respectively, upon a UV irradiation at 365 nm for 1 h). [Link]

  • PubChem. ((10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid). [Link]

  • RSC Publishing. (Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores). [Link]

  • CNR-IRIS. (Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl))[Link]

  • Journal of Materials Chemistry C. (Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion). [Link]

  • PubMed. (Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism?). [Link]

  • National Center for Biotechnology Information. (Combining synchrotron vacuum-ultraviolet photoionization mass spectrometry and gas chromatography–mass spectrometry for isomer-specific mechanistic analysis with application to the benzyl self-reaction). [Link]

  • RSC Publishing. (Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion). [Link]

  • ResearchGate. (Mass spectra for anthracene, naphthalene and benzene). [Link]

  • ResearchGate. (UV‐vis (left) and fluorescence (right) spectra of anthracene A...). [Link]

  • MDPI. (Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane). [Link]

  • Wiley Online Library. (Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films). [Link]

  • Shimadzu. (The Relationship Between UV-VIS Absorption and Structure of Organic Compounds). [Link]

  • SciSpace. (Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino). [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (THE EFFECT OF ANTHRACENE GROUP SUBSTITUTION OF DISUBSTITUTED CHALCONE DERIVATIVE FEATURING TEREPHTHALALDEHYDE π-LINKER ON NON-L). [Link]

  • ResearchGate. (UV‐Vis spectra before and after the reactions of phenylboronic acid...). [Link]

  • Oregon Medical Laser Center. (Anthracene). [Link]

  • Preprints.org. (The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark). [Link]

  • RSC Publishing. (Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives). [Link]

  • ResearchGate. (Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives). [Link]

  • White Rose Research Online. (Impact ionization mass spectra of polypyrrole-coated anthracene microparticles: a useful mimic for cosmic polycyclic aromatic hy). [Link]

  • Journal of Materials Chemistry C. (Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion). [Link]

  • The Royal Society of Chemistry. (Supporting Information_Anthracene_07012017_final). [Link]

  • MDPI. (2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole). [Link]

Sources

1H NMR spectrum of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex polycyclic aromatic hydrocarbon derivative whose utility is primarily found as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][2] Its intricate three-dimensional structure, arising from the sterically hindered substitution at the 9 and 10 positions of the anthracene core, presents a unique and challenging spectroscopic profile. Accurate structural elucidation is paramount for ensuring the purity and performance of the final materials.

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple recitation of expected peaks, we will dissect the causality behind the observed chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy and the specific structural attributes of the molecule. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this and structurally related compounds.

Molecular Architecture and Proton Environments

The ¹H NMR spectrum of this compound is dictated by its three constituent moieties: the anthracene scaffold, the biphenyl substituent, and the boronic acid functional group. The steric crowding induced by the bulky groups at the C9 and C10 positions forces a non-planar arrangement, which profoundly influences the electronic environment and, consequently, the magnetic resonance of each proton.

Below is the annotated molecular structure, with protons systematically labeled to facilitate the subsequent spectral discussion.

Caption: Labeled structure of the target molecule.

The key proton environments are:

  • Anthracenyl Protons (H1-H8): These eight protons are part of a complex, overlapping system. The protons in the "bay regions" (H1, H8, H4, H5) are expected to be significantly deshielded due to steric compression and anisotropic effects from the adjacent aromatic systems.

  • Biphenyl Protons (HA/HA', HB/HB', HC/HC', HD/HD', HE): This system comprises two distinct phenyl rings. The inner ring (protons HA/HA', HB/HB') will experience a different electronic environment than the terminal ring (protons HC/HC', HD/HD', HE) due to its proximity to the massive anthracene core.

  • Boronic Acid Protons (-B(OH)₂): These two protons are acidic and their signal is highly sensitive to solvent, concentration, and the presence of water.

Predicted ¹H NMR Spectrum: A Positional Analysis

The prediction of the ¹H NMR spectrum requires consideration of the parent molecules: anthracene and biphenyl. In unsubstituted anthracene, protons at the 9 and 10 positions are most downfield (~8.4 ppm), followed by the 1, 4, 5, and 8 positions (~8.0 ppm), and finally the 2, 3, 6, and 7 positions (~7.4 ppm).[3] Biphenyl exhibits signals between 7.3 and 7.6 ppm.[4] In our target molecule, these fundamental values are perturbed by the extensive substitution.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale & Key Considerations
B(OH)₂ 4.0 - 9.0 (or absent)Broad singlet (br s)Highly variable position due to hydrogen bonding and concentration effects. Signal will broaden and may disappear upon exchange with deuterated protic solvents (e.g., D₂O, CD₃OD).[5]
Anthracenyl: H1, H8 8.2 - 8.6Multiplet (m) or Doublet of doublets (dd)Significantly deshielded due to steric interaction with the large substituents at the peri-positions (C9, C10). Experiences strong anisotropic effects.
Anthracenyl: H4, H5 8.0 - 8.4Multiplet (m) or Doublet of doublets (dd)Also subject to steric compression and deshielding effects, though likely to a slightly lesser extent than H1 and H8.
Biphenyl: Terminal Ring (HC/HC', HD/HD', HE) 7.3 - 7.7Multiplets (m)These protons are furthest from the anthracene core and should exhibit a pattern resembling a monosubstituted benzene ring, though with some overlap. HE (para) will be furthest upfield.
Biphenyl: Inner Ring (HA/HA', HB/HB') 7.6 - 8.0Doublets (d)These protons form an AA'BB' system. Their chemical shifts are influenced by both the adjacent phenyl ring and the anthracene core. Proximity to the anthracene will likely cause a downfield shift compared to standard biphenyl.
Anthracenyl: H2, H3, H6, H7 7.2 - 7.8Multiplets (m)These protons are in the most electronically "normal" positions on the anthracene core. They will appear as a complex, overlapping multiplet system in the central aromatic region.

Experimental Protocol and Practical Considerations

Acquiring a clean, interpretable ¹H NMR spectrum of an arylboronic acid requires careful attention to the experimental setup, particularly solvent selection.

Core Challenge: Oligomerization

A well-documented characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[5] This process establishes an equilibrium between the monomeric acid and the trimeric anhydride, leading to peak broadening or the appearance of multiple sets of signals, rendering the spectrum unintelligible.

Workflow for Spectral Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent vortex Vortex/sonicate until fully dissolved dissolve->vortex filter Filter through glass wool plug into a clean NMR tube vortex->filter instrument Insert sample into a >400 MHz spectrometer filter->instrument setup Lock, tune, and shim the instrument instrument->setup acquire Acquire ¹H spectrum (e.g., 16-64 scans) setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectrum to residual solvent peak or TMS process->reference integrate Integrate signals and analyze coupling constants reference->integrate

Caption: Standard workflow for NMR analysis.

Solvent Selection: A Critical Choice

The choice of solvent is the most effective tool for mitigating the issue of boroxine formation.

  • Aprotic Solvents (CDCl₃, Acetone-d₆): While common, these solvents can promote the formation of boroxines, leading to complex spectra. If used, the sample must be scrupulously dry.

  • Protic Solvents (Methanol-d₄, D₂O): These are often the superior choice. The deuterated alcohol or water will readily break up the boroxine anhydride by forming esters or by solvating the boronic acid.[5] The primary trade-off is that the acidic B(OH)₂ protons will exchange with the solvent's deuterium atoms, causing their signal to disappear from the spectrum. This is often an acceptable loss for the clarity gained in the aromatic region.

  • Coordinating Solvents (DMSO-d₆): DMSO-d₆ can also help to break up oligomers by coordinating with the boron center. The B(OH)₂ protons are often observable in this solvent as a broad singlet.

Structural Validation Beyond ¹H NMR

While ¹H NMR is a powerful primary tool, unambiguous characterization of this compound benefits from complementary analytical techniques.

  • ¹³C NMR Spectroscopy: This technique provides crucial information about the carbon backbone of the molecule. For aryl-anthracenes, characteristic signals for the aromatic carbons typically appear in the δ 120-150 ppm range.[6]

  • ¹¹B NMR Spectroscopy: As a quadrupolar nucleus, boron NMR can directly probe the environment of the boron atom. A trigonal boronic acid (the desired monomer) will have a different chemical shift from a tetrahedral boronate species or a boroxine.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the compound, providing definitive validation of the expected molecular formula.[6]

Conclusion

The ¹H NMR spectrum of this compound is complex, characterized by a crowded aromatic region spanning from approximately 7.2 to 8.6 ppm. The key diagnostic features are the significantly downfield-shifted signals of the anthracenyl bay-region protons (H1, H8, H4, H5) resulting from severe steric and anisotropic effects. The boronic acid protons present a unique challenge due to their lability and the propensity for oligomerization, a problem best addressed through the judicious selection of protic or coordinating NMR solvents like Methanol-d₄ or DMSO-d₆. A comprehensive analysis, combining ¹H NMR with complementary techniques like ¹³C NMR and HRMS, is essential for the unequivocal structural verification of this important OLED precursor.

References

[6] BenchChem. ¹H NMR Characterization of 1-Aryl-Anthracene Products: A Comparative Guide. Available from: [4] ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum. Available from: [8] ChemicalBook. Benz[a]anthracene(56-55-3) 1H NMR spectrum. Available from: [9] ResearchGate. 1 H NMR spectra of Anthracene (a) and of the... Download Scientific Diagram. Available from: [10] The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [7] Baldwin, J. E., et al. 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. Available from: [3] ChemicalBook. Anthracene(120-12-7) 1H NMR spectrum. Available from: [11] ResearchGate. Change in 31 P{ 1 H} NMR spectra during reaction of PhB(OH ) 2 with 1b... Available from: BMRB. bmse000506 Biphenyl. Available from: [12] Inorganic Chemistry. Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Available from: [13] Chegg.com. Solved The 300 MHz 1H NMR spectrum of the biphenyl compound. Available from: [14] ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... Available from: [5] Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [15] ResearchGate. Chemical shifts for the proton NMR spectra of anthracene and its... Available from: [16] Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available from: [1] ChemicalBook. (10-[1,1'-Biphenyl]-4-yl-9-anthracenyl)boronic acid. Available from: Sigma-Aldrich. This compound | 400607-47-8. Available from: [17] BLDpharm. 400607-47-8|this compound. Available from: [18] PubChemLite. (10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid. Available from: [19] Echemi. (10-[1,1-biphenyl]-4-yl-9-anthracenyl)-Boronic acid. Available from: [2] Echemi. (10-([1,1'-biphenyl]-2-yl)anthracen-9-yl)boronic acid / 400607-48-9. Available from:

Sources

Physical properties like melting point and boiling point of the compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting and Boiling Points of Pharmaceutical Compounds: A Focus on Ibuprofen

Introduction

The melting and boiling points of a compound are fundamental physical properties that provide critical insights into its identity, purity, and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these phase transitions is paramount. These properties are not merely data points; they are a direct reflection of the compound's molecular structure, intermolecular forces, and crystalline arrangement. In the pharmaceutical industry, the precise determination of melting and boiling points is a cornerstone of material characterization, quality control, and formulation development. An unexpected deviation in these values can signify the presence of impurities, a different polymorphic form, or degradation of the active pharmaceutical ingredient (API).

This guide will provide a comprehensive exploration of the theoretical principles and practical methodologies for determining the melting and boiling points of pharmaceutical compounds, using the widely recognized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, as a central case study. We will delve into the thermodynamics of phase transitions, the influence of molecular and crystalline structure, and the practical nuances of various experimental techniques.

Theoretical Framework: The Science of Phase Transitions

The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) is a thermodynamic process governed by the interplay of temperature, pressure, and intermolecular forces.

The Melting Point: Unlocking the Crystal Lattice

The melting point is the temperature at which a solid transforms into a liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. This is because the atoms or molecules in a crystal lattice are arranged in a highly ordered, repeating three-dimensional structure held together by intermolecular forces.[1] To melt the solid, sufficient energy must be supplied to overcome these forces and disrupt the ordered lattice structure.[2]

Influence of Crystal Structure The strength of the crystal lattice, and therefore the melting point, is influenced by several factors, including the type of intermolecular forces, the size and shape of the molecules, and the efficiency of their packing in the crystal.[3][4] More symmetrical molecules tend to pack more efficiently, leading to stronger intermolecular interactions and higher melting points.[5] The energy required to break this stable, repeating arrangement of ions or molecules is known as the lattice energy.[6]

The Impact of Impurities: Melting Point Depression The presence of impurities in a crystalline solid will typically cause a depression of the melting point and a broadening of the melting point range.[7] This phenomenon, known as melting point depression, occurs because the impurities disrupt the regular crystalline lattice, weakening the intermolecular forces holding the solid together.[8][9][10][11] As a result, less energy is required to overcome these forces, and the substance melts at a lower temperature.[10][11] The extent of the depression is proportional to the concentration of the impurity, a principle rooted in colligative properties.

Eutectic Mixtures A eutectic mixture is a specific composition of two or more components that has the lowest possible melting point of any ratio of those components.[12][13] At the eutectic point, the mixture melts and solidifies at a single, sharp temperature, behaving like a pure substance.[14][15][16] This phenomenon is important in pharmaceutical formulations and can be used to create liquid or semi-solid preparations from solid components at room temperature.[12]

The Boiling Point: Escaping into the Gaseous Phase

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This is also a first-order phase transition, governed by the strength of the intermolecular forces in the liquid state.[17]

The Role of Intermolecular Forces The energy required to separate liquid molecules into the gaseous phase is directly related to the strength of the intermolecular forces (IMFs).[18][19] The stronger the IMFs, the more energy is needed to overcome them, and the higher the boiling point.[18][20][21] The primary types of IMFs, in order of decreasing strength, are:

  • Ionic Forces: Strong electrostatic attractions between ions, leading to very high boiling points.[22]

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).[19][22]

  • Dipole-Dipole Forces: Attractive forces between the positive end of one polar molecule and the negative end of another.[22]

  • Van der Waals (London Dispersion) Forces: Weak, temporary attractive forces that arise from the random movement of electrons, present in all molecules.[19][22]

Structural Influences on Boiling Point

  • Molecular Weight: For a homologous series of compounds with the same dominant intermolecular force, the boiling point increases with increasing molecular weight.[23][24][25] This is because larger molecules have more electrons and a larger surface area, leading to stronger London dispersion forces.[22][26]

  • Branching: Among isomers, increased branching leads to a lower boiling point.[5][21][23][25] Branching creates a more compact, spherical shape with less surface area for intermolecular contact, thus weakening the London dispersion forces.[19][21][25]

  • Functional Groups: The presence of polar functional groups, especially those capable of hydrogen bonding (e.g., -OH, -NH2), significantly increases the boiling point compared to nonpolar molecules of similar molecular weight.[5][25][26]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points requires meticulous technique and appropriate instrumentation.

Determining the Melting Point

Capillary Method (Mel-Temp Apparatus) This is a common and reliable method for determining the melting point of a solid.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[27][28] Jab the open end of a capillary tube into the sample to collect a small amount.[28][29]

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[28][29]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[30]

  • Accurate Determination: For an accurate measurement, cool the apparatus to at least 20°C below the approximate melting point.[29][30] Then, heat at a slow, controlled rate of 1-2°C per minute near the expected melting point.[30]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[29] A pure compound will have a sharp melting range of 0.5-1.0°C.

Thiele Tube Method A simpler, yet effective, alternative to a Mel-Temp apparatus.

Protocol:

  • Sample Preparation: Prepare a packed capillary tube as described above.

  • Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[31]

  • Immersion: Insert the thermometer and capillary tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil), ensuring the sample is immersed in the oil.[31]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame.[29][31] The design of the tube promotes convection currents that ensure uniform heating of the oil bath.[31]

  • Observation and Recording: Observe the sample closely and record the melting range as described for the Mel-Temp method.[32]

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus (Mel-Temp or Thiele Tube) B->C D Heat Rapidly for Approximate MP C->D Unknown MP F Heat Slowly (1-2°C/min) Near MP C->F Known Approx. MP E Cool Apparatus D->E E->F G Observe and Record Melting Range F->G

Caption: General workflow for melting point determination.

Advanced Technique: Differential Scanning Calorimetry (DSC) DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[33][34] It provides highly accurate and quantitative data on phase transitions.[35][36]

Principle: A sample and an inert reference are heated or cooled at a controlled rate.[37] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[33] When the sample melts (an endothermic process), it requires more heat flow than the reference, resulting in a peak on the DSC thermogram.[37] The onset temperature of this peak is taken as the melting point.[37] DSC is also invaluable for studying polymorphism, determining purity, and assessing drug-excipient compatibility.[35]

Determining the Boiling Point

Siwoloboff Method (for small quantities) This micro method is suitable when only a small amount of the liquid is available and can be performed using a Thiele tube.

Protocol:

  • Sample Preparation: Place a small amount of the liquid sample into a fusion tube.

  • Capillary Inversion: Place a melting point capillary tube, open end down, into the fusion tube.

  • Apparatus Setup: Attach the fusion tube to a thermometer and place it in a Thiele tube oil bath, similar to the melting point setup.

  • Heating: Heat the oil bath. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Observation and Recording: When a continuous and vigorous stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[32]

Boiling Point Determination Setup (Siwoloboff Method)

BoilingPointSetup cluster_Thiele Thiele Tube with Oil Bath Thermometer Thermometer FusionTube Fusion Tube with Sample Capillary Inverted Capillary Heat Heat Source cluster_Thiele cluster_Thiele Heat->cluster_Thiele  Gently heat side arm

Sources

Solubility of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Solubility Profile of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid in Organic Solvents

Abstract

This compound is a complex organic molecule featuring a large, polycyclic aromatic hydrocarbon backbone functionalized with a polar boronic acid group. This unique structure makes it a valuable intermediate, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a building block in medicinal chemistry.[1] The utility of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility. This guide provides a comprehensive analysis of the theoretical solubility profile of this molecule, outlines the key physicochemical principles influencing its dissolution, and presents a robust, step-by-step experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

In both materials science and drug development, the ability to create homogeneous solutions is paramount. For a compound like this compound, solubility dictates everything from reaction kinetics in a Suzuki-Miyaura coupling to the feasibility of thin-film deposition in device fabrication.[2] Poor solubility can lead to low reaction yields, purification challenges, and non-uniform material properties. Boronic acids, as a class, are particularly noteworthy for their dual utility as versatile synthetic tools and potential pharmacophores.[2][3][4] However, their solubility can be complex and difficult to predict due to the interplay of large nonpolar scaffolds and the polar, reactive boronic acid moiety.[5][6] This guide aims to deconstruct these complexities, providing a predictive framework and a reliable experimental methodology.

Molecular Structure and Its Physicochemical Implications

To predict the solubility of this compound, we must first analyze its constituent parts. The molecule's behavior is a composite of three distinct structural motifs.

Compound This compound Anthracene Anthracene Core Compound->Anthracene Biphenyl Biphenyl Substituent Compound->Biphenyl BoronicAcid Boronic Acid Group -B(OH)₂ Compound->BoronicAcid Prop_Anthracene Large, Rigid, Nonpolar π-stacking interactions Anthracene->Prop_Anthracene Contributes to: Prop_Biphenyl Nonpolar, Aromatic Increases steric bulk Biphenyl->Prop_Biphenyl Contributes to: Prop_BoronicAcid Polar, Weakly Acidic Hydrogen Bonding Potential for Dehydration BoronicAcid->Prop_BoronicAcid Contributes to:

Caption: Key structural components and their physicochemical contributions.

  • Anthracene Core: This large, flat, and highly conjugated system is fundamentally nonpolar and hydrophobic.[7] It will readily participate in π-stacking interactions with aromatic solvents.

  • Biphenyl Substituent: Like the anthracene core, the biphenyl group is nonpolar and contributes significantly to the molecule's overall size and lipophilicity.[8][9]

  • Boronic Acid Group (-B(OH)₂): This is the molecule's only polar, hydrophilic feature. As a Lewis acid, it can act as a hydrogen bond donor (from the -OH groups) and potentially an acceptor.[10] This group imparts weak acidity and is the primary site for interactions with polar solvents.

Governing Principle: The fundamental rule of "like dissolves like" suggests that the overall solubility will be a balance between these opposing characteristics.[11] Given the molecule's composition (C₂₆H₁₉BO₂), the large hydrocarbon backbone (C₂₆H₁₇) is expected to dominate its behavior, making it primarily soluble in organic solvents and practically insoluble in water.[7][9][12]

Theoretical Solubility Profile and Solvent Selection Rationale

Based on the molecular structure, we can formulate a hypothesis regarding the compound's solubility in different classes of organic solvents. This rationale is crucial for designing efficient experiments and selecting appropriate solvents for synthesis or formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Xylene, BenzeneHigh Strong potential for π-stacking between the solvent and the extensive aromatic system of the solute. These solvents effectively solvate the dominant nonpolar backbone.
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh to Moderate These solvents possess sufficient polarity to interact weakly with the boronic acid group while effectively solvating the large hydrocarbon structure. Chloroform, in particular, is often a good solvent for boronic acids.[6][13]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF)Moderate to Low These solvents can act as hydrogen bond acceptors for the boronic acid's -OH groups. However, their polarity may be insufficient to overcome the energy penalty of dissolving the large, nonpolar aromatic scaffold. THF and acetone are often effective for dissolving boronic acids.[6][13]
Polar Protic Methanol, Ethanol, IsopropanolLow While these solvents can hydrogen bond with the boronic acid group, their strong intermolecular hydrogen bonding networks are not easily disrupted by the large, nonpolar solute.
Nonpolar Aliphatic Hexane, Cyclohexane, HeptaneVery Low / Insoluble These solvents lack the polarity to interact with the boronic acid group and cannot engage in the favorable π-stacking interactions that aromatic solvents can.[13]

Critical Factor: Boroxine Formation

A crucial consideration when working with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[5][6]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is highly sensitive to the presence of water and the nature of the solvent.[6] Boroxines typically exhibit significantly different, and often lower, solubility than their corresponding monomeric acids. This phenomenon represents the most significant challenge to obtaining reproducible solubility data.

Expert Insight: To ensure the integrity of solubility measurements, it is imperative to use anhydrous solvents and to handle the solid compound under dry conditions whenever possible. The formation of boroxine can lead to an underestimation of the true solubility of the monomeric boronic acid.

Experimental Protocol: Gravimetric Solubility Determination

This section provides a robust, self-validating protocol for the quantitative determination of solubility. The method relies on creating a saturated solution, separating the undissolved solid, and quantifying the dissolved mass.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" ensures that undissolved solid remains at equilibrium.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the selected anhydrous organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable). The solution is at equilibrium when the concentration of the solute in the solution is constant.

  • Separation of Saturated Solution:

    • Stop the agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled.

    • Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter). This step is critical to ensure no solid particulates are transferred.

  • Quantification:

    • Dispense the filtered aliquot into a clean, dry, pre-weighed vial. Record the initial mass of the vial.

    • Remove the solvent from the vial under a stream of inert gas (e.g., nitrogen) or using a vacuum centrifuge. Gentle heating may be applied if the solute is thermally stable.

    • Once the solid residue is completely dry, re-weigh the vial.

  • Calculation:

    • Determine the mass of the dissolved solid by subtracting the initial vial mass from the final mass.

    • Calculate the solubility, typically expressed in g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Conclusion

The solubility of this compound is governed by its large, nonpolar aromatic structure, with modulation provided by the polar boronic acid functional group. Theoretical analysis predicts high solubility in nonpolar aromatic and chlorinated solvents, moderate solubility in polar aprotic solvents, and poor solubility in alcohols and aliphatic hydrocarbons. A significant experimental challenge is the potential for dehydration to form less soluble boroxines, a factor that must be controlled by using anhydrous conditions. The detailed gravimetric protocol provided in this guide offers a reliable and reproducible method for obtaining the quantitative data needed by researchers to effectively utilize this important chemical intermediate in their work.

References

  • dos Santos, F., & de Castro, P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

  • Popova, Y., & Bochevarov, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Daksh Biotech. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Daksh Biotech. Available at: [Link]

  • Grokipedia. (n.d.). Biphenyl. Grokipedia. Available at: [Link]

  • Santos, F. D., & Castro, P. F. D. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Popova, Y. A., & Bochevarov, A. D. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Available at: [Link]

  • Pohorelic, B., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Hall, D. G. (Ed.). (2010).
  • University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Salahaddin University-Erbil, College of Science. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Miller, M. L. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Wikipedia. (n.d.). Biphenyl. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Available at: [Link]

  • Solubility of Things. (n.d.). Biphenyl. Solubility of Things. Available at: [Link]

  • da Silva, J. P., et al. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Acree Jr., W. E. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]

  • Daksh Biotech. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Daksh Biotech. Available at: [Link]

  • Acree, W. E. (2001). Solubility Prediction of Anthracene in Mixed Solvents Using a Minimum Number of Experimental Data. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Sciencemadness Wiki. (2023). Anthracene. Sciencemadness Wiki. Available at: [Link]

  • Chemistry Learning. (2016). Anthracene. YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of Anthracene Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties

In the landscape of molecular sensing and diagnostics, the convergence of distinct chemical entities to create synergistic functionalities is a paramount goal. Anthracene boronic acid derivatives represent a quintessential example of such a molecular dyad, uniting the potent fluorophoric nature of the anthracene core with the versatile recognition capabilities of the boronic acid group. Anthracene, a polycyclic aromatic hydrocarbon, is renowned for its strong UV absorption and characteristic blue fluorescence, making it an ideal signaling unit.[1][2] Conversely, the boronic acid moiety (-B(OH)_2) serves as a powerful Lewis acid capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a structural feature ubiquitous in saccharides.[3][4] This unique reactivity also extends to interactions with anions like fluoride.[5][6]

This guide provides a comprehensive exploration of the photophysical properties of these fascinating derivatives. We will delve into the core principles governing their fluorescence, the mechanisms behind their sensory responses, detailed protocols for their characterization, and the structure-property relationships that enable their rational design for applications in research and drug development.

Core Photophysical Principles & Sensing Mechanisms

The utility of anthracene boronic acid derivatives as sensors is predicated on a change in their fluorescence properties upon binding to a target analyte. This change is typically governed by sophisticated intramolecular processes, primarily Photoinduced Electron Transfer (PET) and, in some cases, Intramolecular Charge Transfer (ICT).

The Anthracene Fluorophore

The anthracene core possesses a π-conjugated system that absorbs light in the UV region and emits in the blue region of the spectrum, with typical emission peaks around 380, 400, and 425 nm.[7] The fluorescence quantum yield of unsubstituted anthracene is moderate (~30%) due to efficient intersystem crossing to the triplet state.[8] However, substitution at the 9 and 10 positions can significantly enhance the quantum yield by sterically hindering molecular vibrations and other non-radiative decay pathways.[8]

Photoinduced Electron Transfer (PET) Mechanism

PET is the most cited mechanism for fluorescence modulation in many anthracene boronic acid sensors, particularly those featuring a tertiary amine linker between the anthracene and the boronic acid moiety.[9][10]

  • "Off" State (No Analyte): In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the amine linker is available. Upon excitation of the anthracene fluorophore, this lone pair can be transferred to the excited state of anthracene, quenching its fluorescence.[3] This process effectively provides a non-radiative pathway for the excited state to return to the ground state.

  • "On" State (Analyte Bound): When a diol-containing analyte like glucose binds to the boronic acid, it forms a cyclic boronate ester. This binding event increases the Lewis acidity of the boron atom.[10] Consequently, a stronger dative B-N bond forms between the boron and the nearby nitrogen atom. This interaction engages the nitrogen's lone pair, making it unavailable to quench the excited anthracene. The PET process is suppressed, and fluorescence is "turned on" or restored.[9]

A debate exists regarding the precise nature of this interaction. While the B-N bond formation is a widely accepted model, some studies suggest that in protic solvents, the fluorescence enhancement may arise from protonation of the amine nitrogen following analyte-induced solvolysis, which also prevents PET.[11]

PET_Mechanism cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (Analyte Bound) A_off Anthracene (Fluorophore) N_off Amine Linker (Quencher) PET Photoinduced Electron Transfer A_off->PET B_off Boronic Acid (Receptor) N_off->PET e- A_on Anthracene (Fluorophore) N_on Amine Linker Fluorescence Fluorescence A_on->Fluorescence B_on Boronate Ester (Bound to Analyte) N_on->B_on B-N Interaction (PET Blocked) Analyte Saccharide B_on->Analyte Excitation1 Light (hν) Excitation1->A_off Excitation2 Light (hν) Excitation2->A_on

Figure 1: PET mechanism in anthracene boronic acid sensors.
Intramolecular Charge Transfer (ICT)

For derivatives where the boronic acid is directly conjugated with the anthracene π-system, an ICT mechanism may be operative. In these systems, the boronic acid acts as an electron-withdrawing group.[1]

  • Ground State: The molecule has a certain electron density distribution.

  • Excited State: Upon excitation, there is a significant shift of electron density from an electron-donating part of the molecule to the electron-accepting part, creating a large dipole moment in the excited state.[1][12] This charge transfer state is highly sensitive to the polarity of the solvent (solvatochromism). Binding of an analyte to the boronic acid alters its electron-accepting character, which in turn modifies the energy of the ICT state and leads to a change in the emission wavelength and/or intensity.[1]

Synthesis of Anthracene Boronic Acid Derivatives

The synthesis of these derivatives typically involves a multi-step process, starting from anthracene or a substituted anthracene. A common strategy is to first introduce a handle for subsequent functionalization, such as bromination, followed by conversion to the boronic acid or coupling with a boronic acid-containing moiety.

Example Protocol: Synthesis of 9-Anthraceneboronic acid

This protocol outlines a common two-step synthesis starting from anthracene.[13]

Step 1: Synthesis of 9-Bromoanthracene

  • Reaction Setup: In a 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and dropping funnel, dissolve 20.0 g of anthracene in 150 mL of a suitable solvent like carbon tetrachloride or dichloromethane.[13]

  • Bromination: While stirring, add a solution of bromine (1 equivalent) in the same solvent dropwise to the anthracene solution. The reaction is often performed at room temperature and may be monitored by the disappearance of the bromine color. A more modern approach uses N-Bromosuccinimide (NBS) as the bromine source.[13]

  • Work-up: After the reaction is complete (as monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a solvent like ethanol to yield yellow crystals of 9-bromoanthracene.[13]

Step 2: Synthesis of 9-Anthraceneboronic acid

  • Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the synthesized 9-bromoanthracene (1 equivalent) in anhydrous tetrahydrofuran (THF).[13]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise via syringe, maintaining the low temperature. The formation of the lithiated species can be observed by a color change.

  • Borylation: After stirring for approximately 1 hour at -78 °C, add triisopropyl borate (B(O-iPr)₃, ~1.5 equivalents) dropwise. The reaction mixture is then allowed to warm slowly to room temperature overnight.

  • Hydrolysis: Quench the reaction by slowly adding an aqueous solution of HCl (e.g., 1 M). Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extraction & Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 9-anthraceneboronic acid.

Characterization of Photophysical Properties

A thorough understanding of the photophysical behavior of these derivatives requires a suite of spectroscopic techniques.

Steady-State Absorption and Emission Spectroscopy
  • Objective: To determine the absorption and fluorescence maxima (λabs and λem), Stokes shift, and to observe changes upon analyte addition.

  • Protocol:

    • Prepare a stock solution of the anthracene boronic acid derivative in a spectroscopic grade solvent (e.g., DMSO, Methanol, or a buffered aqueous solution).

    • Prepare a series of dilutions in the desired solvent system to a final concentration in the micromolar range (e.g., 1-10 µM), ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Record the UV-Vis absorption spectrum using a spectrophotometer.

    • Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength (λex) should be set at or near the absorption maximum.

    • For sensing experiments, titrate the solution of the derivative with increasing concentrations of the analyte (e.g., glucose, fluoride) and record the emission spectrum after each addition.

Fluorescence Quantum Yield (ΦF) Determination
  • Objective: To quantify the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.[14]

  • Protocol (Relative Method):

    • Select a Standard: Choose a fluorescence standard with an emission range similar to the sample. 9,10-Diphenylanthracene in cyclohexane (ΦF ≈ 0.95) is a common choice for blue emitters.[15]

    • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions. Ensure the excitation wavelength is the same for both the sample and the standard.

    • Calculate: Integrate the area under the emission curves for both the sample and the standard.

    • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Determine Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR * (GradS / GradR) * (nS² / nR²) where ΦR is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (S) and reference (R).

Fluorescence Lifetime (τ) Measurement
  • Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. This is crucial for distinguishing between static and dynamic quenching mechanisms.[15]

  • Protocol (Time-Correlated Single Photon Counting - TCSPC):

    • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength suitable for the sample.

    • Sample Preparation: Prepare a dilute solution of the sample as for steady-state measurements.

    • Data Acquisition: Excite the sample with the pulsed source and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate data until a sufficient decay histogram is obtained.

    • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica).

    • Data Analysis: Deconvolute the IRF from the sample's fluorescence decay curve using fitting software. The decay is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s).

Workflow cluster_synthesis Synthesis & Purification cluster_char Photophysical Characterization cluster_app Sensing Application Start Anthracene Precursor Synth Chemical Synthesis (e.g., Lithiation, Borylation) Start->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify UVVis UV-Vis Spectroscopy (λ_abs) Purify->UVVis Fluor Fluorescence Spectroscopy (λ_em, Intensity) Purify->Fluor QY Quantum Yield (Φ_F) (Relative Method) Fluor->QY Lifetime Lifetime (τ) (TCSPC) Fluor->Lifetime Titrate Analyte Titration (e.g., Saccharide, Anion) Fluor->Titrate Response Monitor Fluorescence Change (Turn-On/Turn-Off, Shift) Titrate->Response Analysis Data Analysis (Binding Constants, Selectivity) Response->Analysis

Figure 2: Experimental workflow for synthesis and characterization.

Key Photophysical Properties and Data

The photophysical properties of these derivatives are highly dependent on their specific structure, including the substitution pattern on the anthracene core and the nature of the linker to the boronic acid.

Derivative Exampleλabs (nm)λem (nm)Quantum Yield (ΦF)ApplicationReference
Anthracene (in ethanol)357, 375380, 401, 425~0.27Parent Fluorophore[7]
9,10-Diphenylanthracene~390~430~0.95High-Efficiency Emitter[15]
PET Sensor (Generic)~370-390~410-430Low (quenched)Saccharide Sensing[3][9]
PET Sensor + Glucose~370-390~410-430High (restored)Saccharide Sensing[3][16]
Fluorinated Derivative---Sensing at physiological pH[17]

Note: Specific values are highly dependent on solvent and molecular structure. This table provides representative ranges.

Structure-Property Relationships
  • Substitution on Anthracene: Attaching electron-donating or electron-withdrawing groups directly to the anthracene ring can tune the absorption and emission wavelengths and influence the quantum yield.[12][18] Bulky substituents at the 9 and 10 positions, such as phenyl groups, can increase the quantum yield by inhibiting non-radiative decay.[8][15]

  • Linker Design: In PET sensors, the length and nature of the linker between the amine and the boronic acid are critical for establishing the optimal geometry for the B-N interaction upon analyte binding.

  • Boronic Acid pKa: The pKa of the boronic acid determines the pH range at which it can effectively bind to diols. Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring of the boronic acid can lower its pKa, enabling sensing at physiological pH (7.4).[17]

Solvatochromism

Solvatochromism describes the change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents.[19] For anthracene boronic acid derivatives operating via an ICT mechanism, the highly polar excited state is stabilized to a greater extent by polar solvents than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases.[1] This property can be both an advantage, for probing local environments, and a challenge, requiring careful solvent selection for consistent sensing applications.

Applications in Sensing

The primary application of these derivatives is in the development of fluorescent chemosensors for biologically and environmentally relevant analytes.

Saccharide Sensing

The reversible formation of cyclic boronate esters with diols makes these compounds excellent candidates for glucose monitoring.[4][16] Diboronic acid derivatives, which can bind to multiple hydroxyl groups on a single saccharide molecule, have been developed to enhance both affinity and selectivity for specific sugars like glucose over fructose.[1][4] This has significant implications for developing continuous glucose monitoring systems for diabetes management.

Anion Sensing

The Lewis acidic boron center can also directly interact with Lewis basic anions, most notably fluoride (F⁻).[5][6] This interaction can proceed via a Lewis acid-base adduct formation or a ligand exchange reaction where F⁻ displaces the -OH groups on the boron. This binding event perturbs the electronic properties of the boronic acid moiety, which can modulate the fluorescence of the attached anthracene through PET or ICT mechanisms, enabling the detection of fluoride ions in various samples.[20][21]

Conclusion and Future Outlook

Anthracene boronic acid derivatives stand as a versatile and powerful class of fluorescent probes. Their photophysical properties are governed by a sophisticated interplay between the anthracene fluorophore, the boronic acid receptor, and the intramolecular communication pathway (PET or ICT). The causality behind their design is clear: the anthracene provides the signal, the boronic acid provides the selectivity, and the molecular architecture dictates the mechanism that translates a binding event into a measurable optical response.

Future research will likely focus on refining selectivity for complex carbohydrates and other biomarkers, enhancing performance in complex biological media, and developing multi-analyte sensors. By continuing to unravel the nuances of their photophysical behavior, scientists can further engineer these molecules for next-generation diagnostics and advanced drug development applications.

References

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
  • Photophysical Properties of Anthracene Deriv
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? PubMed.
  • Recent advances in the syntheses of anthracene deriv
  • Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition. NIH.
  • Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.
  • Solvatochromic shifts of anthracene in nonpolar solvents (Δvn at left),...
  • Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties.
  • An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. PMC.
  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion.
  • Molecular Boronic Acid-Based Saccharide Sensors.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. N/A.
  • Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews (RSC Publishing). [Link]

  • Photophysical Properties of Anthracene Derivatives.
  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • Anthracene synthesis. ChemicalBook.
  • Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers. MDPI.
  • Fluorescent sensors based on boronic acids.
  • Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing.
  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. UBIRA ETheses - University of Birmingham.
  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI.
  • Boronic Acid Functionalized Ferrocene Deriv
  • Fluorescent sensors based on boronic acids. SPIE Digital Library.
  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing.
  • What is the synthesis of 9-Anthraceneboronic acid?. Guidechem.
  • Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in W
  • A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion.
  • Fluorescence quantum yield measurements.
  • Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Biaryl Compounds with (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of Biaryl Scaffolds

Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronic materials. Their prevalence stems from the unique three-dimensional architecture and the tunable electronic properties that arise from the controlled rotation around the aryl-aryl single bond. The synthesis of these compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which offers a powerful and versatile method for constructing carbon-carbon bonds with high efficiency and functional group tolerance.[1]

This guide focuses on the application of a specialized and sterically demanding building block, (10-([1,1'-biphenyl]-4-yl)anthracen-9-yl)boronic acid , in the synthesis of complex biaryl systems. The bulky and extended π-system of the anthracenyl-biphenyl moiety makes this boronic acid a valuable reagent for introducing desirable photophysical and electronic properties into target molecules, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as scaffolds in medicinal chemistry.[2]

The inherent steric hindrance of this reagent necessitates a carefully optimized protocol to achieve efficient coupling. This document provides a detailed examination of the underlying mechanistic principles, a step-by-step experimental protocol, and guidance on data interpretation to empower researchers in leveraging this unique synthetic tool.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, predicated on a palladium-catalyzed cycle that couples an organoboron species with an organohalide or triflate.[3] Understanding the key steps of this cycle is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) complex initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This step is often rate-limiting.

  • Transmetalation: The organic moiety from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. Given the steric bulk of the boronic acid, the choice of a suitable palladium catalyst, ligand, and base is critical for achieving a good yield.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
This compound374.24187.10.501.0
Aryl Bromide (e.g., 4-Bromoanisole)187.04112.20.601.2
Pd₂(dba)₃915.7223.00.0250.05
SPhos410.4820.50.050.1
K₃PO₄212.27212.31.02.0
Toluene-5 mL--
H₂O-1 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (187.1 mg, 0.50 mmol), the chosen aryl bromide (0.60 mmol), and potassium phosphate (K₃PO₄, 212.3 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (23.0 mg, 0.025 mmol) and SPhos (20.5 mg, 0.05 mmol). Add these solids to the reaction flask under a positive flow of inert gas.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_purification Work-up and Purification reagents 1. Combine Boronic Acid, Aryl Halide, and Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvents 3. Add Solvents (Toluene/H₂O) inert->solvents catalyst 4. Add Catalyst/Ligand (Pd₂(dba)₃/SPhos) solvents->catalyst degas 5. Degas Mixture catalyst->degas heat 6. Heat and Stir (100-110 °C, 12-24h) degas->heat monitor 7. Monitor Progress (TLC/LC-MS) heat->monitor workup 8. Aqueous Work-up (EtOAc/H₂O Extraction) monitor->workup purify 9. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Data Interpretation and Characterization

The successful synthesis of the target biaryl compound can be confirmed through various analytical techniques. Below are representative data for a hypothetical product, 9-([1,1'-biphenyl]-4-yl)-10-(4-methoxyphenyl)anthracene.

TechniqueExpected Observations
¹H NMR Complex aromatic region (δ 7.0-8.5 ppm) showing signals for all three aryl systems. A characteristic singlet for the methoxy group (around δ 3.9 ppm).
¹³C NMR Aromatic signals in the δ 114-150 ppm range. A signal for the methoxy carbon around δ 55 ppm.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺).
UV-Vis Strong absorption bands in the UV region, characteristic of the extended π-conjugated system.
Fluorescence Emission spectrum showing the photoluminescent properties of the compound, often with a significant Stokes shift.

Troubleshooting and Considerations for Sterically Hindered Couplings

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the coupling of sterically hindered substrates.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be a significant side reaction. This can sometimes be mitigated by adjusting the stoichiometry of the reactants or changing the base.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by residual water or acidic protons can be a competing pathway. Using anhydrous solvents and ensuring the base is sufficiently strong can help to minimize this side reaction.

Conclusion

The Suzuki-Miyaura coupling using this compound provides a powerful method for the synthesis of highly functionalized, sterically demanding biaryl compounds. While the steric bulk of the reagent presents challenges, careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, can lead to successful and efficient coupling. The resulting biaryl products, with their extended π-systems, are of significant interest for applications in materials science and medicinal chemistry, making this a valuable transformation in the synthetic chemist's toolkit.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (2011). Wiley.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • Thomas, A. W., & Ley, S. V. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Boronic Acid-Based Sensors for Saccharide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The detection and quantification of saccharides are critical across a spectrum of scientific disciplines, from clinical diagnostics, such as blood glucose monitoring, to fundamental biological research on cellular glycosylation.[1] While enzyme-based sensors are prevalent, they can be limited by stability and cost. Boronic acid-based synthetic receptors offer a robust and versatile alternative, leveraging a unique and reversible covalent interaction with the cis-diol moieties ubiquitous in saccharides.[2][3] This guide provides a comprehensive overview of the fundamental principles, design strategies, and practical protocols for utilizing boronic acid sensors. It is intended for researchers, scientists, and drug development professionals seeking to develop and apply these powerful analytical tools for the detection of simple sugars, complex carbohydrates, and glycoproteins.[4]

The Underpinning Chemistry: Boronic Acid-Saccharide Recognition

The efficacy of all boronic acid-based sensors hinges on a fundamental chemical equilibrium: the reversible formation of a cyclic boronate ester between a boronic acid and a compound containing a 1,2- or 1,3-cis-diol, such as a saccharide.[4][5]

Mechanism of Action: Boronic acids (R-B(OH)₂) are Lewis acids. The boron atom possesses an empty p-orbital, making it electrophilic. In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] The tetrahedral form is significantly more reactive towards diols. This equilibrium is pH-dependent; at a pH above the boronic acid's pKₐ, the anionic boronate form is favored, leading to stronger saccharide binding.[2] Upon interaction with a cis-diol, a stable five- or six-membered cyclic boronate ester is formed.[7] This binding event is the cornerstone of detection, as it can be engineered to produce a measurable signal.

The binding process alters the physicochemical properties of the boronic acid moiety, including its acidity. The formation of the boronate ester typically lowers the pKₐ of the boron center by 2-4 units, a crucial factor in sensor design and function at physiological pH.[2]

Fig 1. Reversible binding of boronic acid with a cis-diol.

Sensor Design and Signal Transduction Mechanisms

The power of boronic acid chemistry lies in its modularity. The boronic acid recognition element can be coupled to various signal-generating components to create sensors that operate via fluorescence, colorimetry, or electrochemistry.[4]

Fluorescent Sensors

Fluorescent sensors are highly sensitive and are among the most widely developed types of boronic acid sensors.[8] The binding of a saccharide modulates the fluorescence emission of a covalently linked fluorophore through several photophysical mechanisms.[7]

  • Photoinduced Electron Transfer (PET): This is a common mechanism where the boronic acid receptor contains a nitrogen atom positioned to quench the fluorescence of a nearby fluorophore (e.g., anthracene) via PET.[9] In the unbound state, the nitrogen's lone pair of electrons quenches the fluorophore's excited state, resulting in low fluorescence ("OFF" state). Upon saccharide binding, the boron atom becomes more Lewis acidic, forming a dative B-N bond.[10] This interaction engages the nitrogen's lone pair, inhibiting its ability to quench the fluorophore and restoring fluorescence ("ON" state).[9][10]

Fig 2. PET mechanism in a fluorescent boronic acid sensor.
  • Other Mechanisms: Other principles like Förster Resonance Energy Transfer (FRET) and Internal Charge Transfer (ICT) are also employed, offering diverse strategies for sensor design.[9][11]

Colorimetric Sensors

Colorimetric sensors provide a straightforward visual readout, making them suitable for point-of-care diagnostics and rapid screening. A prevalent strategy is the dye displacement assay .[12]

  • Mechanism: In this approach, a boronic acid receptor is pre-complexed with a catechol-containing dye, such as Alizarin Red S (ARS).[6][13] This complex has a distinct color. When a saccharide with a higher binding affinity for the boronic acid is introduced, it displaces the dye. The release of the free dye into the solution results in a visible color change, which can be quantified using a simple spectrophotometer or even by eye.[13][14]

G cluster_0 Initial State cluster_1 Final State Receptor_Dye Boronic Acid Receptor Catechol Dye (ARS) Plus + Saccharide Saccharide (High Affinity Analyte) Receptor_Dye:f1->Saccharide Displacement Initial_Label Complexed State (Color 1) Receptor_Saccharide Boronic Acid Receptor Saccharide Free_Dye Free Dye (ARS) Final_Label Displaced State (Color 2)

Fig 3. Workflow for a colorimetric dye displacement assay.
Electrochemical Sensors

Electrochemical sensors transduce the saccharide binding event into an electrical signal, offering high sensitivity and potential for miniaturization.[4] These sensors can be designed in several ways:

  • Redox-Active Boronic Acids: Boronic acids can be synthesized with an integrated electroactive moiety like ferrocene. Saccharide binding alters the electronic environment of the redox center, causing a measurable shift in its oxidation potential.[4]

  • Surface-Modified Electrodes: Boronic acids can be immobilized on electrode surfaces (e.g., gold, carbon).[4][15] The binding of a charged analyte like a glycoprotein alters the surface charge and capacitance, which can be detected by techniques like electrochemical impedance spectroscopy (EIS). Alternatively, binding can block or facilitate the access of a redox probe to the electrode surface, modulating the electrochemical signal. The use of nanomaterials like metal-organic frameworks (MOFs) or gold nanoparticles can significantly amplify the signal.[16][17][18]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of boronic acid-based sensors. Safety Precaution: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Fluorescent PET Sensor (Anthracene-based)

This protocol describes a representative synthesis of an anthracene-based boronic acid sensor, a classic example of a PET sensor.[9][19]

Materials:

  • 9,10-Bis(chloromethyl)anthracene

  • 2-(Aminomethyl)phenylboronic acid hydrochloride

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

  • TLC plates and UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene (1.0 eq) in 30 mL of anhydrous DMF under an inert atmosphere.

    • Rationale: Anhydrous solvent and inert atmosphere are crucial to prevent side reactions with water and oxygen.

  • Addition of Reagents: To the stirred solution, add 2-(aminomethyl)phenylboronic acid hydrochloride (2.2 eq) followed by triethylamine (3.0 eq).

    • Rationale: Triethylamine acts as a base to deprotonate the amine hydrochloride, liberating the free amine to act as a nucleophile. A slight excess of the boronic acid component ensures the reaction goes to completion.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Room temperature reaction is often sufficient for this Sₙ2 reaction. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

  • Workup: Once the reaction is complete, pour the mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

    • Rationale: This step separates the organic product from the water-soluble DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Removal of residual water is necessary before purification.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: General Procedure for Saccharide Detection with a Fluorescent Sensor

Materials:

  • Synthesized fluorescent boronic acid sensor

  • Buffer solution (e.g., PBS, pH 7.4)

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose)

  • High-purity solvent for sensor stock (e.g., DMSO or Methanol)

  • 96-well microplate (black, clear bottom for fluorescence)

Equipment:

  • Fluorescence microplate reader or spectrofluorometer

  • Calibrated micropipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the boronic acid sensor (e.g., 1 mM) in a minimal amount of organic solvent like DMSO.

    • Prepare stock solutions of each saccharide (e.g., 1 M) in the chosen aqueous buffer.

  • Working Solution Preparation:

    • Dilute the sensor stock solution in the aqueous buffer to the final working concentration (e.g., 10 µM).

    • Rationale: The final concentration of organic solvent should be kept low (typically <1%) to avoid affecting the binding equilibrium or protein function in biological samples.

  • Titration Experiment:

    • In the wells of a 96-well plate, add a fixed volume of the sensor working solution (e.g., 100 µL).

    • Add increasing volumes of a saccharide stock solution to create a concentration gradient across the wells. Adjust the final volume in each well to be the same by adding buffer. Include a control well with only the sensor and buffer.

    • Rationale: A titration allows for the determination of the sensor's response range and binding affinity (Kₐ).

  • Incubation and Measurement:

    • Gently mix the plate and incubate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from a buffer-only well.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the saccharide concentration.

    • The data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the dissociation constant (Kₑ).

Data Summary & Performance Comparison

The choice of sensor depends heavily on the specific application, balancing requirements for sensitivity, cost, and ease of use.

Sensor Type Typical Mechanism Advantages Disadvantages Limit of Detection (LOD)
Fluorescent PET, FRET, ICT[9]High sensitivity, wide dynamic range, suitable for imaging[20]Can be susceptible to background fluorescence, requires fluorometerµM to nM range[21]
Colorimetric Dye Displacement[12]Visual detection, low cost, simple instrumentationLower sensitivity than fluorescent methods, potential for dye interferenceHigh µM to mM range
Electrochemical Redox shift, Impedance change[4]High sensitivity, miniaturizable, label-free options[16]Surface fouling can be an issue, may require complex fabricationµM to pM range[16][17]

Advanced Applications: Beyond Simple Sugars

The versatility of boronic acid chemistry extends to the detection of complex and biologically significant analytes.

  • Glycoprotein and Glycan Sensing: Aberrant glycosylation is a hallmark of many diseases, including cancer.[4] Boronic acid-functionalized materials can be used to selectively capture and detect glycoproteins from complex biological samples like serum.[15][21] This is often achieved by using boronate affinity chromatography or by designing sandwich assays on sensor surfaces.[4][15]

  • Immobilized and Material-Based Sensors: For applications requiring reusable sensors or continuous monitoring, boronic acid probes can be immobilized onto solid supports.[22] This includes functionalizing nanoparticles, creating responsive hydrogels that swell or shrink in the presence of glucose, or grafting onto sensor surfaces.[4][23][24] Boronic acid-functionalized magnetic nanoparticles, for instance, allow for the rapid enrichment of glycoproteins or enzymes from a sample prior to detection.[15][25]

Troubleshooting

Problem Possible Cause Suggested Solution
No/Low Sensor Response Incorrect buffer pH.Optimize the pH of the assay buffer. It should be at or above the pKₐ of the boronic acid for optimal binding.
Sensor concentration too low/high.Titrate the sensor concentration to find the optimal working range.
Inactive sensor.Verify the integrity of the synthesized sensor via analytical methods (NMR, MS). Synthesize fresh material if needed.
Poor Selectivity Monovalent boronic acid has similar affinity for multiple saccharides.Design a bis-boronic acid sensor with a specific spatial arrangement to enhance selectivity for a target saccharide like glucose.[2][12]
High Background Signal Autofluorescence from sample matrix.Use a fluorophore with excitation/emission wavelengths in the longer-wavelength (red or NIR) region to minimize background.
Impurities in the synthesized sensor.Re-purify the sensor using chromatography or recrystallization.
Assay Instability Photobleaching of the fluorophore.Minimize light exposure. Use a more photostable fluorophore.
Sensor precipitation in aqueous buffer.Increase the aqueous solubility of the sensor through chemical modification or keep the organic co-solvent percentage consistent but minimal.

References

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at: [Link]

  • Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. National Institutes of Health (NIH). Available at: [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. National Institutes of Health (NIH). Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

  • A study of boronic acid based fluorescent glucose sensors. PubMed. Available at: [Link]

  • Progress in boronic acid-based fluorescent glucose sensors. PubMed. Available at: [Link]

  • Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. RSC Publishing. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. National Institutes of Health (NIH). Available at: [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. Available at: [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Publishing. Available at: [Link]

  • Boronic acid-functionalized nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates. ResearchGate. Available at: [Link]

  • Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer. PubMed. Available at: [Link]

  • Electrochemical detection of glycoproteins using boronic acid-modified metal-organic frameworks as dual-functional signal reporters. RSC Publishing. Available at: [Link]

  • Boronic Acids in Saccharide Recognition. University of Bath. Available at: [Link]

  • Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal repo. RSC Publishing. Available at: [Link]

  • Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. National Institutes of Health (NIH). Available at: [Link]

  • Boronic acid-based sensors for small-molecule reactive species: A review. ResearchGate. Available at: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. PubMed. Available at: [Link]

  • Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS Sensors. Available at: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ePrints Soton. Available at: [Link]

  • Molecular boronic acid-based saccharide sensors. University of Birmingham. Available at: [Link]

  • Boronic acid appended azo dyes-colour sensors for saccharides. ResearchGate. Available at: [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. National Institutes of Health (NIH). Available at: [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate. Available at: [Link]

  • Boronic acid sensors with double recognition sites: a review. OUCI. Available at: [Link]

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. National Institutes of Health (NIH). Available at: [Link]

  • Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. ResearchGate. Available at: [Link]

  • Glucose sensors with increased sensitivity based on composite gels containing immobilized boronic acid. ResearchGate. Available at: [Link]

  • Well-Orientation Strategy for Direct Immobilization of Antibodies: Development of the Immunosensor Using the Boronic Acid-Modified Magnetic Graphene Nanoribbons for Ultrasensitive Detection of Lymphoma Cancer Cells. ACS Publications. Available at: [Link]

  • Non-enzymatic electrochemical assay of N -acetyl- d -neuraminic acid through competitive chemoreceptor binding with (thiophen-3-yl)boronic acid. RSC Publishing. Available at: [Link]

  • Diabetes News: New Chemical for Monitoring Blood Glucose. Daily Kos. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Bulky Boronic Acid

(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid is a sophisticated organic building block characterized by its large, sterically demanding polycyclic aromatic structure.[1] Its molecular framework, combining biphenyl and anthracene moieties, makes it a valuable precursor in the synthesis of advanced functional materials, particularly for Organic Light-Emitting Diodes (OLEDs), and as a key intermediate in the development of complex pharmaceutical compounds.[1][2][3]

The primary utility of this reagent lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4] However, the significant steric hindrance around the boronic acid group presents unique challenges that necessitate carefully optimized protocols. This guide provides an in-depth analysis of the reaction mechanics, a detailed experimental protocol, and strategies to overcome common obstacles associated with this substrate.

Compound Information
IUPAC Name This compound
CAS Number 400607-47-8
Molecular Formula C₂₆H₁₉BO₂
Molecular Weight 374.24 g/mol [1][5]
Physical Form Solid
Primary Application OLED materials, Pharmaceutical intermediates[1][2][3]

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization. The reaction follows a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order for the halide is typically I > OTf ≈ Br > Cl.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step, especially for sterically hindered substrates.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)L_n-X (Oxidative Addition) Pd0->OA_Complex R¹-X TM_Complex R¹-Pd(II)L_n-R² (Transmetalation) OA_Complex->TM_Complex R²-B(OH)₂ Base TM_Complex->Pd0 R¹-R² (Product) Product Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂)

Caption: The Suzuki-Miyaura catalytic cycle.

Application Protocol: Suzuki-Miyaura Coupling

This section details a representative protocol for the coupling of this compound with 4-bromoanisole.

Reagents and Equipment
ReagentCAS No.MW ( g/mol )AmountEquiv.
This compound400607-47-8374.24187.1 mg1.0
4-Bromoanisole104-92-7187.04112.2 mg1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.729.2 mg0.02 (2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.5116.4 mg0.08 (8 mol%)
K₃PO₄ (Potassium Phosphate, tribasic)7778-53-2212.27212.3 mg2.0
Toluene108-88-392.145 mL-
1,4-Dioxane123-91-188.115 mL-

Equipment: 25 mL Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line with bubbler, heating mantle with temperature controller, standard glassware for workup, silica gel for column chromatography.

Step-by-Step Experimental Procedure
  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • Place the this compound (0.5 mmol), 4-bromoanisole (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and K₃PO₄ (1.0 mmol) into a 25 mL Schlenk flask containing a magnetic stir bar.

    • Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is essential to facilitate both the oxidative addition and the challenging reductive elimination steps involving sterically hindered substrates.[7] K₃PO₄ is a moderately strong base effective in promoting transmetalation without aggressively catalyzing protodeboronation.

  • Atmosphere Exchange:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add the solvent mixture (5 mL Toluene, 5 mL 1,4-Dioxane) via syringe.

    • Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.

    • Causality: Solvents can contain dissolved oxygen. Degassing is a final, crucial step to protect the catalyst. A mixed solvent system is used to ensure all reactants remain dissolved throughout the reaction.

  • Reaction Execution:

    • Attach a condenser to the flask under a positive flow of inert gas.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.

Key Challenges and Optimization Strategies

The primary obstacle when using this boronic acid is its steric bulk, which can lead to low yields and side reactions.

The Challenge of Steric Hindrance

The large anthracene and biphenyl groups impede the approach of coupling partners to the palladium center. This primarily affects the transmetalation and reductive elimination steps. To overcome this, the choice of ligand is paramount.

  • Ligand Selection: Bulky biaryldialkyl monophosphine ligands (i.e., Buchwald ligands) are highly effective.[7] They create a wider "bite angle" and a more sterically crowded coordination sphere around the palladium, which promotes the otherwise difficult reductive elimination step.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents into Schlenk Flask B Inert Atmosphere Purge (Evacuate/Backfill x3) A->B C Add & Degas Solvent B->C D Heat to 100 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Filter through Celite E->F G Aqueous Wash & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow from setup to analysis.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. (n.d.). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ser, C.-T. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ChemicalBook. (n.d.). (10-[1,1'-Biphenyl]-4-yl-9-anthracenyl)boronic acid.
  • Echemi. (n.d.). (10-[1,1-biphenyl]-4-yl-9-anthracenyl)-Boronic acid.
  • Echemi. (2025, November 30). (10-([1,1'-biphenyl]-2-yl)anthracen-9-yl)boronic acid / 400607-48-9.
  • Catsyn. (n.d.). B-(10-[1,1'-biphenyl]-2-YL-9-anthracenyl)boronic acid | CAS 400607-48-9.
  • Sigma-Aldrich. (n.d.). This compound | 400607-47-8.

Sources

Application Note & Protocol: Synthesis and Purification of OLED-Grade Tris(8-hydroxyquinolinato)aluminum (Alq3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Alq3 in OLED Technology

Since the pioneering work of Tang and Van Slyke in 1987, Tris(8-hydroxyquinolinato)aluminum (Alq3) has become a foundational material in the field of Organic Light-Emitting Diodes (OLEDs).[1][2] Its enduring relevance stems from a robust combination of properties: excellent thermal stability, strong green photoluminescence, and effective electron transport capabilities.[3][4][5] These characteristics make Alq3 a versatile component, serving as both an emissive layer (EML) material and an electron transport layer (ETL) material in OLED device architectures.[6][7]

The performance of an OLED, including its efficiency, color purity, and operational lifetime, is critically dependent on the purity of the organic materials used.[6] Even trace impurities can act as charge traps or non-radiative recombination centers, quenching luminescence and degrading device performance over time.[6] Therefore, the synthesis and subsequent purification of Alq3 to achieve "OLED-grade" or "sublimed-grade" purity (>99%) is a critical process for researchers and manufacturers.[4][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of Alq3 via a precipitation reaction, followed by the essential purification step of train sublimation to achieve the high purity required for optoelectronic applications. We will detail the causality behind each step, outline a self-validating characterization workflow, and provide the necessary safety information for handling the involved reagents.

Synthesis Overview & Mechanism

The synthesis of Alq3 is a coordination reaction where an aluminum(III) ion complexes with three 8-hydroxyquinoline (8-HQ) ligands. The 8-HQ molecule acts as a bidentate ligand, deprotonating at its hydroxyl group and coordinating to the aluminum center through both the oxygen and nitrogen atoms.

Reaction: Al³⁺ + 3 C₉H₇NO → Al(C₉H₆NO)₃ + 3 H⁺

In this protocol, an aluminum salt (e.g., aluminum nitrate) provides the Al³⁺ ions, and 8-hydroxyquinoline serves as the ligand. A base (ammonium hydroxide) is added to facilitate the deprotonation of the 8-HQ ligand, driving the reaction towards the formation of the insoluble Alq3 complex, which precipitates out of the solution as a yellow-green solid.[1]

Health & Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 8-Hydroxyquinoline (CAS 148-24-3): Toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging the unborn child.[8][9][10] Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Aluminum Nitrate Nonahydrate (CAS 7784-27-2): Oxidizing solid. Causes skin and serious eye irritation.[11][12][13][14] Keep away from combustible materials.[11]

  • Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. Use with caution in a fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor. Keep away from heat and open flames.

Refer to the specific Safety Data Sheets (SDS) for each chemical before commencing work.[8][9][10][11][12][13][14][15][16]

Materials and Equipment

Reagents & Consumables
ReagentFormulaPuritySupplier Example
8-Hydroxyquinoline (8-HQ)C₉H₇NO>99%Sigma-Aldrich
Aluminum Nitrate NonahydrateAl(NO₃)₃·9H₂OACS Reagent, >98%Carl Roth
Glacial Acetic AcidCH₃COOHACS ReagentFisher Scientific
Ammonium HydroxideNH₄OH28-30% solutionVWR
Deionized (DI) WaterH₂O18.2 MΩ·cm---
EthanolC₂H₅OHACS Reagent---
Equipment
  • Magnetic stir plate with heating capabilities

  • 250 mL and 500 mL Erlenmeyer flasks

  • Glass stirring rods and magnetic stir bars

  • Graduated cylinders and beakers

  • Büchner funnel and vacuum flask

  • Whatman filter paper (Grade 1)

  • Drying oven or vacuum desiccator

  • Train sublimation apparatus (multi-zone tube furnace)

  • High-vacuum pump (<10⁻⁵ Torr)

  • Analytical balance

Detailed Experimental Protocols

Protocol 1: Synthesis of Crude Alq3

This protocol is adapted from established precipitation methods.[1][2]

  • Ligand Solution Preparation: In a 250 mL flask, dissolve 5.0 g of 8-hydroxyquinoline in a mixture of 25 mL of DI water and 25 mL of glacial acetic acid. Stir until a clear, orange solution is obtained.

    • Causality: Acetic acid is used to protonate the nitrogen of the quinoline ring, increasing the solubility of the 8-HQ ligand in the aqueous medium.

  • Aluminum Salt Solution Preparation: In a separate 250 mL flask, dissolve 4.31 g of aluminum nitrate nonahydrate in 50 mL of DI water. Stir until the solid is completely dissolved, resulting in a clear, colorless solution.

  • Reaction Initiation: Slowly add the aluminum salt solution to the 8-hydroxyquinoline solution while stirring continuously. A suspension will form.

  • Precipitation: While vigorously stirring the mixture, add ammonium hydroxide solution dropwise. A yellow-green precipitate of Alq3 will form immediately. Continue adding ammonium hydroxide until the pH of the solution is approximately 7-8 (test with pH paper).

    • Causality: The ammonium hydroxide acts as a base, deprotonating the hydroxyl group of the 8-HQ ligand. This allows the negatively charged oxygen and the neutral nitrogen to coordinate with the Al³⁺ ion, forming the neutral, insoluble Alq3 complex.

  • Digestion: Gently heat the mixture to 60-70°C and maintain this temperature for 1 hour with continuous stirring.

    • Causality: This process, known as digestion, encourages the growth of larger crystals and reduces the surface area, which helps to minimize the co-precipitation of impurities.

  • Isolation: Allow the mixture to cool to room temperature. Collect the yellow-green precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid generously with DI water (at least 3-4 times, ~50 mL each) to remove unreacted salts and other water-soluble impurities. Follow with a final wash using a small amount of ethanol to help displace the water.

  • Drying: Dry the crude Alq3 powder in a vacuum oven at 80-100°C overnight. The expected yield of crude product is typically >80%.

Protocol 2: Purification by Train Sublimation

For OLED applications, the crude Alq3 must be purified to remove residual starting materials, side products, and any trapped solvent. Train sublimation is the gold standard for this process.[17]

  • Apparatus Setup: Place a quartz boat containing 1-2 g of the crude, dried Alq3 into the center of a clean, multi-zone sublimation tube.

  • Vacuum Application: Seal the apparatus and evacuate the system using a high-vacuum pump to a pressure below 10⁻⁵ Torr.

    • Causality: High vacuum is essential to lower the sublimation temperature of Alq3, preventing thermal decomposition and ensuring efficient mass transport in the vapor phase.

  • Heating Profile: Set the temperature zones of the tube furnace. A typical profile is:

    • Zone 1 (Material Zone): 350-400°C. This is where the crude Alq3 is heated and turns directly into a gas (sublimes).

    • Zone 2 (Collection Zone): 250-300°C. Alq3 vapor travels down the temperature gradient and deposits (desublimates) back into a solid in this cooler zone.

    • Zone 3 (Impurity Trap): <200°C. More volatile impurities will travel past the collection zone and deposit here. Less volatile impurities will remain in the boat.

  • Sublimation Process: Maintain the heating and vacuum for 24-48 hours, or until all the material in the boat has sublimed.

  • Collection: After the process is complete, turn off the furnace and allow the system to cool to room temperature under vacuum. Once cooled, carefully vent the system with an inert gas (e.g., Nitrogen or Argon) and collect the purified, crystalline Alq3 from the collection zone. The product should be a bright, fluffy, yellow-green crystalline solid.

Workflow Visualization

Synthesis_Purification_Workflow cluster_synthesis Part 1: Synthesis cluster_purification Part 2: Purification cluster_validation Part 3: Validation Reactants Reactants (8-HQ, Al(NO₃)₃·9H₂O) Solution Prepare Solutions (Acidic & Aqueous) Reactants->Solution Mixing Mix Solutions Solution->Mixing Precipitation Add Base (NH₄OH) Precipitate Forms Mixing->Precipitation Digestion Digest at 70°C Precipitation->Digestion Filtration Vacuum Filtration & Washing Digestion->Filtration Crude_Product Crude Alq3 (Dried Powder) Filtration->Crude_Product Sublimation Load into Sublimation Tube Crude_Product->Sublimation To Purification Vacuum High Vacuum (< 10⁻⁵ Torr) Sublimation->Vacuum Heating Apply Temp. Gradient (400°C) Vacuum->Heating Collection Collect Purified Material Heating->Collection Purified_Product Purified Alq3 (>99% Purity) Collection->Purified_Product Characterization Characterization (PL, UV-Vis, TGA, etc.) Purified_Product->Characterization To Validation

Caption: Workflow for the synthesis, purification, and validation of OLED-grade Alq3.

Self-Validation: Characterization of Final Product

To confirm the identity, purity, and suitability of the synthesized Alq3 for OLED applications, a suite of characterization techniques should be employed.

ParameterTechniqueExpected ResultSignificance
Identity & Purity ¹H NMR, FT-IRSpectra match reference data for Alq3. Absence of solvent/starting material peaks.Confirms chemical structure and absence of proton-containing impurities.
Optical Properties UV-Vis & Photoluminescence (PL) SpectroscopyAbsorption λmax ~259 nm, Emission λmax ~510-530 nm (in THF or as thin film).[5][18]Verifies the electronic transitions and emissive properties required for OLEDs.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (>400 °C).[4]Ensures material can withstand the thermal evaporation process during device fabrication.
Phase Purity Differential Scanning Calorimetry (DSC)Sharp melting point (~415 °C).[5] Glass transition ~172°C.[18]Indicates high crystalline purity and provides key thermal properties.

Conclusion

This application note provides a robust and repeatable framework for the synthesis and purification of high-purity Tris(8-hydroxyquinolinato)aluminum (Alq3). By following the detailed precipitation protocol, researchers can reliably produce crude Alq3. More critically, the subsequent train sublimation step is indispensable for achieving the electronic-grade purity necessary for fabricating high-performance, stable, and efficient Organic Light-Emitting Diodes.[4][6] The final characterization workflow serves as a self-validating system to ensure the material meets the stringent requirements of the optoelectronics industry.

References

  • Title: Synthesis of Tris(8-hydroxyquinoline) aluminum (Alq3) nanowires under different conditions Source: ResearchGate URL: [Link]

  • Title: Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3) Source: International Journal of Engineering Research and General Science URL: [Link]

  • Title: One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Alq3: Optimizing OLED Efficiency with Advanced Electron Transport Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications Source: MDPI URL: [Link]

  • Title: Understanding Alq3: Your Go-To Electron Transport Material for OLEDs Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: SYNTHESIS AND PL CHARECTERISATION OF Alq3: Eu ORGANIC PHOSPHOR Source: Technical Revolution of India (troindia) URL: [Link]

  • Title: Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications Source: Biblioteka Nauki URL: [Link]

  • Title: Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate) Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: 8-Hydroxyquinoline Source: Carl ROTH URL: [Link]

  • Title: EL characterization of the fabricated pure Alq3 and Alq3-Dy OLEDs Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Aluminium nitrate nonahydrate Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: 8-Hydroxyquinoline Source: PENTA s.r.o. URL: [Link]

  • Title: Safety Data Sheet: 8-HYDROXYQUINOLINE EXTRA PURE Source: Loba Chemie URL: [Link]

  • Title: Safety Data Sheet: ALUMINIUM NITRATE Nonahydrate Source: ChemSupply Australia URL: [Link]

Sources

Boronic Acids: From Therapeutic Inhibition to Precision Biological Labeling - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemistry and Rise of Boronic Acids

Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have transitioned from being a niche synthetic reagent to a cornerstone in modern medicinal chemistry and chemical biology.[1] Their ascent is largely attributable to a unique set of chemical properties. The boron atom in a boronic acid possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, most notably the 1,2- and 1,3-diols found abundantly in biological molecules like saccharides and glycoproteins.[2][3] This interaction is dynamic and pH-sensitive, allowing for finely tuned molecular recognition in complex biological environments.[4] Furthermore, the geometry of the boron center can shift from a trigonal planar sp² state to a more stable tetrahedral sp³ state upon binding, a feature that has been masterfully exploited in the design of enzyme inhibitors that mimic the transition states of catalytic reactions.[5] With low inherent toxicity and the ability to be synthetically tailored, boronic acids have become indispensable tools for developing targeted therapeutics and sophisticated biological probes.[6][7] This guide provides an in-depth exploration of their applications, from the mechanisms of FDA-approved drugs to detailed protocols for their use in biological labeling.

Part 1: Boronic Acids in Therapeutic Development

The application of boronic acids in drug discovery has been transformative, leading to the approval of several first-in-class medicines.[8][9] Their success is rooted in their ability to act as potent and selective enzyme inhibitors through a mechanism of reversible covalent inhibition.

Mechanism of Action: The Power of Reversible Covalent Inhibition

Many enzymes, particularly proteases, function by stabilizing a high-energy tetrahedral intermediate during substrate hydrolysis. Boronic acids are exceptional mimics of this transition state.[10] The trigonal planar boron atom is perfectly poised to be attacked by a nucleophilic residue (like the hydroxyl group of a serine or threonine) in an enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inhibited state.[11][12]

A prime example is the inhibition of the 26S proteasome by bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA.[8] The proteasome is a critical complex for protein degradation, and its inhibition is a key strategy in treating multiple myeloma. Bortezomib's boronic acid moiety is attacked by the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome, forming a stable tetrahedral intermediate that blocks its proteolytic activity.[6]

Bortezomib_Mechanism cluster_proteasome Proteasome Active Site cluster_drug Bortezomib Proteasome 26S Proteasome N-terminal Threonine (Thr1) with -OH group Intermediate Tetrahedral Intermediate (Inhibited State) Proteasome:thr->Intermediate Forms Covalent Bond Bortezomib Bortezomib Pyrazinoyl-Phe-NH-CH(iBu)- B(OH)₂ Bortezomib:B->Intermediate Nucleophilic Attack Intermediate->Bortezomib:B Reversible

Caption: Mechanism of Bortezomib inhibiting the proteasome.

Key Therapeutic Classes and Approved Drugs

The unique inhibitory mechanism of boronic acids has been successfully applied across various disease areas, leading to several FDA-approved drugs.

  • Proteasome Inhibitors (Oncology):

    • Bortezomib (Velcade®): Approved in 2003 for multiple myeloma, it was the first proteasome inhibitor to enter clinical use.[8]

    • Ixazomib (Ninlaro®): An orally bioavailable proteasome inhibitor approved in 2015, also for the treatment of multiple myeloma, offering a more convenient dosing regimen.[8]

  • β-Lactamase Inhibitors (Infectious Diseases):

    • Vaborbactam (Vabomere®): Approved in 2017, Vaborbactam is a β-lactamase inhibitor that protects carbapenem antibiotics from degradation by bacterial enzymes like Klebsiella pneumoniae carbapenemase (KPC).[8] Boronic acid transition state inhibitors (BATSIs) are effective because they mimic the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[10]

  • Other Key Approvals:

    • Tavaborole (Kerydin®): An antifungal agent approved in 2014 for the treatment of onychomycosis (toenail fungus). It works by inhibiting leucyl-tRNA synthetase, an enzyme essential for fungal protein synthesis.

    • Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE4) inhibitor approved in 2016 for the treatment of eczema. Its boronic acid group is crucial for its activity.

Drug Name (Brand Name)Therapeutic ClassMechanism of ActionYear of FDA Approval
Bortezomib (Velcade®)Proteasome InhibitorReversible inhibition of the 26S proteasome2003[8]
Ixazomib (Ninlaro®)Proteasome InhibitorOrally bioavailable reversible proteasome inhibitor2015[8]
Vaborbactam (Vabomere®)β-Lactamase InhibitorCovalent, reversible inhibitor of serine β-lactamases2017[8]
Tavaborole (Kerydin®)AntifungalInhibition of fungal leucyl-tRNA synthetase2014
Crisaborole (Eucrisa®)Anti-inflammatoryInhibition of phosphodiesterase 4 (PDE4)2016
Application Protocol: In Vitro Proteasome Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a test boronic acid compound on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified Human 20S Proteasome

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂

  • Fluorogenic Substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin)

  • Test Boronic Acid Compound (dissolved in DMSO)

  • Positive Control Inhibitor: Bortezomib

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw the 20S proteasome on ice. Dilute to the desired final concentration (e.g., 1 nM) in cold Assay Buffer.

    • Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Dilute in Assay Buffer to a working concentration of 200 µM (for a final concentration of 100 µM).

    • Prepare a serial dilution of the test boronic acid compound and Bortezomib in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 100 µL Assay Buffer.

    • Control wells (No inhibitor): 50 µL Assay Buffer + 50 µL of 1 nM 20S Proteasome.

    • Test compound wells: 50 µL of serially diluted test compound + 50 µL of 1 nM 20S Proteasome.

    • Positive control wells: 50 µL of serially diluted Bortezomib + 50 µL of 1 nM 20S Proteasome.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

  • Initiate Reaction:

    • Add 50 µL of the 200 µM Suc-LLVY-AMC substrate solution to all wells (except the blank) to start the reaction. The final volume in each well will be 150 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (kinetic mode) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation and Trustworthiness:

  • The inclusion of a no-inhibitor control establishes the baseline enzyme activity.

  • The use of Bortezomib as a positive control validates the assay's ability to detect known inhibitors.

  • Running the assay in triplicate for each concentration ensures the reproducibility of the results. A low DMSO concentration is critical to prevent solvent-induced artifacts.

Part 2: Boronic Acids for Biological Labeling

The ability of boronic acids to reversibly bind diols makes them excellent tools for labeling and imaging biological structures rich in carbohydrates, such as cell surface glycans.[13][14] This interaction can be exploited for a variety of applications, from cell imaging to site-selective protein modification.[15][16]

Principles of Boronic Acid-Based Labeling
  • Targeting Glycans: The cell surface is decorated with a dense layer of glycoproteins and glycolipids, collectively known as the glycocalyx. The terminal sialic acids and other sugar residues on these structures contain cis-diol motifs, making them ideal targets for boronic acid-based probes.[17][18] This allows for the specific labeling of cancer cells, which often exhibit altered glycosylation patterns compared to healthy cells.[4]

  • Bioorthogonal Chemistry: Boronic acids are used in several bioorthogonal strategies for site-selective protein labeling.[15][16] These methods involve reactions that are highly specific and do not interfere with native biological processes. Examples include iminoboronate formation between 2-formylphenylboronic acids and hydrazines, or the use of boronic acids as transient groups in cross-coupling reactions.[16]

Cell_Labeling_Workflow Start Start: Live Cells in Culture Incubation Incubate Cells with Probe Start->Incubation Probe Fluorescent Boronic Acid Probe Fluorophore B(OH)₂ Probe->Incubation Binding Probe binds to cis-diols on cell surface glycans Incubation->Binding Reversible Covalent Bond Formation Wash Wash to remove unbound probe Binding->Wash Imaging Fluorescence Microscopy (e.g., Confocal) Wash->Imaging Result Result: Visualized Labeled Cells Imaging->Result

Caption: Workflow for fluorescent labeling of cell surface glycans.

Application Protocol 1: Fluorescent Labeling of Cell Surface Glycans

This protocol provides a general method for labeling the surface of live mammalian cells using a fluorescently-tagged boronic acid probe.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or chamber slides.

  • Fluorescent Boronic Acid Probe (e.g., a fluorescein-conjugated phenylboronic acid).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Complete cell culture medium.

  • Paraformaldehyde (PFA) 4% in PBS (for fixation, optional).

  • Mounting medium with DAPI (for nuclear counterstain, optional).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation:

    • Culture cells to a confluence of 60-80% on a suitable imaging dish. Ensure cells are healthy and adherent.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent boronic acid probe in DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed complete culture medium or PBS to the desired final working concentration (typically 1-20 µM). Vortex briefly to ensure complete dissolution.

  • Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the diluted fluorescent probe solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes. The optimal time and concentration should be determined empirically.

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells three times with PBS to remove any unbound probe.

  • Imaging (Live Cells):

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

  • Fixation and Mounting (Optional):

    • After the final wash step, add 4% PFA to the cells and incubate at room temperature for 15 minutes.

    • Wash three times with PBS.

    • Add a drop of mounting medium with DAPI and cover with a coverslip.

    • Image the fixed cells.

Self-Validation and Controls:

  • Competition Assay: To confirm the specificity of the labeling for diols, co-incubate the cells with the fluorescent probe and a high concentration (e.g., 50 mM) of a competing diol like mannitol or fructose.[19] A significant reduction in fluorescence intensity indicates specific binding.

  • Unstained Control: Image an unstained sample of cells to assess the level of autofluorescence.

  • Titration: Perform a titration of the fluorescent probe concentration to find the optimal balance between signal intensity and background noise.

Application Protocol 2: Site-Selective Protein Bioconjugation

This protocol outlines a method for conjugating a boronic acid-containing probe to a protein via iminoboronate formation with lysine residues. This reaction is often pH-sensitive.[20]

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES or PBS, pH 8.0-8.5).

  • 2-Formylphenylboronic acid (2-FPBA) or a derivative functionalized with a reporter tag (e.g., a fluorophore or biotin).

  • Reaction Buffer: 100 mM HEPES, pH 8.5.

  • Desalting column (e.g., PD-10) or spin column.

  • SDS-PAGE analysis equipment.

  • Mass spectrometer for conjugate characterization.

Procedure:

  • Protein Preparation:

    • Exchange the buffer of the purified protein into the Reaction Buffer using a desalting column to remove any primary amines (like Tris) that could compete with the reaction.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Conjugation Reaction:

    • Prepare a stock solution of the 2-FPBA probe in a compatible organic solvent (e.g., DMSO or DMF).

    • Add the 2-FPBA probe to the protein solution at a molar excess (e.g., 10- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Purification:

    • Remove the excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. If the probe is fluorescent, the protein band should be visible under UV light.

    • UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the reporter tag at its specific maximum wavelength.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the successful conjugation and determine the number of probes attached per protein molecule by analyzing the mass shift.

Self-Validation and Causality:

  • pH Dependence: The formation of the iminoboronate bond is pH-dependent. Running the reaction at a lower pH (e.g., 7.0) should result in significantly lower conjugation efficiency, confirming the desired reaction mechanism.

  • Negative Control Protein: Including a protein with very few accessible lysine residues can serve as a negative control to demonstrate specificity.

  • Mass Spectrometry: This is the definitive validation step, providing direct evidence of the covalent modification and the extent of labeling.

Conclusion and Future Perspectives

Boronic acids have firmly established their place as a privileged chemical scaffold in both therapeutic and diagnostic applications. Their unique ability to engage in reversible covalent interactions with biological targets provides a powerful platform for designing highly selective enzyme inhibitors and precision labeling agents. The clinical success of drugs like Bortezomib and Vaborbactam underscores their therapeutic potential.[8] In the realm of biological research, boronic acid-based probes are enabling new ways to visualize and track glycosylation changes in real-time, offering insights into disease progression and cell signaling.[13][17] Future developments will likely focus on creating more sophisticated boronic acid-based systems, such as activatable probes for in vivo imaging, multi-functional drug delivery platforms, and novel bioorthogonal reaction pairs for increasingly complex biological investigations.[21][22]

References

  • Request PDF. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
  • PubMed. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.
  • PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress.
  • MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.
  • (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • PubMed. (2020). Design and discovery of boronic acid drugs.
  • Bentham Science. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • PubMed. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.
  • (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • NIH. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC.
  • (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.
  • NIH. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
  • NIH. (n.d.). Molecular recognition with boronic acids—applications in chemical biology - PMC.
  • (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • ERA. (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
  • RSC Publishing. (n.d.). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry.
  • RSC Publishing. (n.d.). Boronic acids for fluorescence imaging of carbohydrates.
  • NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • RSC Publishing. (2015). Boronic acids for fluorescence imaging of carbohydrates.
  • NIH. (n.d.). Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central.
  • RSC Publishing. (n.d.). Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer.
  • NIH. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives.
  • MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • RSC Publishing. (2018). Recent development of boronic acid-based fluorescent sensors.
  • ACS Publications. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics | ACS Omega.
  • PubMed. (2021). Boronic Acid Pairs for Sequential Bioconjugation.
  • RSC Publishing. (2024). Boron enabled bioconjugation chemistries.
  • ResearchGate. (n.d.). FDA-approved boron-containing drugs.
  • ULisboa repository. (n.d.). Targeted delivery of boronic acids through bioconjugation.
  • ACS Publications. (n.d.). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.
  • RSC Publishing. (2024). Boron enabled bioconjugation chemistries.
  • Wikipedia. (n.d.). Borax.
  • Wikipedia. (n.d.). Mannitol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions involving anthracene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these sterically demanding and often poorly soluble substrates. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

FAQs: Navigating the Nuances of Anthracene Suzuki Coupling

Here we address some of the most common questions and challenges encountered during the Suzuki-Miyaura coupling of anthracene derivatives.

Question 1: My Suzuki coupling reaction with a bromoanthracene derivative is giving a low yield or not proceeding at all. What are the likely causes and how can I troubleshoot this?

Low or no yield in Suzuki couplings of anthracene derivatives is a common hurdle, often stemming from a combination of factors related to the inherent properties of these polycyclic aromatic hydrocarbons.

Underlying Causes and Expert Insights:

The primary challenges with anthracene derivatives are their poor solubility and steric hindrance. Anthracene's rigid, planar structure can lead to low solubility in common organic solvents, hindering effective mixing and interaction between reactants and the catalyst.[1] Additionally, the steric bulk around the reaction site on the anthracene core can impede the crucial oxidative addition and transmetalation steps of the catalytic cycle.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low yield issues:

G cluster_0 Troubleshooting Low Yield start Low or No Yield Observed solubility 1. Address Solubility Issues start->solubility Initial Check reagents 2. Verify Reagent Integrity solubility->reagents If solubility is poor catalyst 3. Optimize Catalyst System solubility->catalyst If solubility is adequate reagents->start If reagents are degraded reagents->catalyst If reagents are fine catalyst->reagents If catalyst is suspected conditions 4. Refine Reaction Conditions catalyst->conditions If catalyst is appropriate conditions->catalyst If conditions are not optimal success Reaction Optimized conditions->success If yield improves

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Step-by-Step Troubleshooting Protocol:

  • Enhance Solubility:

    • Solvent Screening: The traditional dioxane/water system may not be optimal for highly insoluble anthracene derivatives.[2] Consider screening higher boiling, polar aprotic solvents like DMF, DMAc, or NMP. Toluene in combination with a co-solvent can also be effective.[1][2] Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can also be excellent choices for solubilizing anthracene compounds.[1]

    • Functional Group Modification: If possible, consider modifying the anthracene substrate with solubilizing groups like long alkyl chains.[1]

    • Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.

  • Verify Reagent Quality:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[1][2][3] Consider using more stable boronic esters like pinacol esters (Bpin) or MIDA boronates.[2][4]

    • Aryl Halide Purity: Ensure the purity of your anthracene halide. Impurities can inhibit the catalyst.

    • Base Quality: Use a freshly opened or properly stored base. Carbonates can absorb moisture, which can affect the reaction.

  • Optimize the Catalyst System:

    • Ligand Selection: For sterically hindered substrates like anthracene, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[5][6][7] Consider ligands such as SPhos, XPhos, or dtbpf.[2][8] In some cases, N-heterocyclic carbene (NHC) ligands can also be effective.[9][10]

    • Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it may not be the most active catalyst for challenging substrates. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand.[10]

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[6]

  • Refine Reaction Conditions:

    • Base Selection: The choice of base is critical. While aqueous K₂CO₃ is a common starting point, stronger bases like K₃PO₄ may be required for less reactive aryl chlorides.[2][8] For base-sensitive functional groups, milder bases like KF or CsF can be beneficial.[1][2]

    • Temperature and Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Degassing: Thoroughly degas the reaction mixture to prevent oxygen from oxidizing the palladium catalyst and promoting homocoupling of the boronic acid.[2][4][11]

Question 2: I am observing significant amounts of homocoupling product from my anthraceneboronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a biaryl derived from two molecules of the boronic acid.

Underlying Causes and Expert Insights:

This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[4][11] It can also be more prevalent with electron-rich boronic acids.

Strategies to Suppress Homocoupling:

G cluster_0 Minimizing Homocoupling start Homocoupling Observed degas 1. Rigorous Degassing start->degas pd_source 2. Use Pd(0) Precursor degas->pd_source ligand 3. Employ Bulky Ligands pd_source->ligand additives 4. Consider Additives ligand->additives success Homocoupling Minimized additives->success

Sources

Technical Support Center: Synthesis of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid. This molecule is a valuable building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] Its synthesis, however, involves multiple steps that are sensitive to reaction conditions, often leading to challenges in yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide robust, field-proven protocols to enhance your success rate.

Synthesis Overview: A Two-Step Approach

The most common and logical pathway to the target molecule begins with a selective functionalization of 9,10-dibromoanthracene. This involves a Suzuki-Miyaura cross-coupling to install the biphenyl moiety, followed by a halogen-metal exchange and borylation to form the boronic acid.

G A 9,10-Dibromoanthracene B Step 1: Suzuki Coupling (4-Biphenyl)boronic acid, Pd catalyst, Base A->B C 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene (Intermediate) B->C D Step 2: Lithiation-Borylation 1. n-BuLi or t-BuLi, -78°C 2. B(O-iPr)3 3. Acidic Hydrolysis C->D E This compound (Final Product) D->E

Caption: General synthetic workflow for the target boronic acid.

Part 1: Troubleshooting the Suzuki Coupling Precursor Synthesis

This section addresses issues related to the first major step: the synthesis of the 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene intermediate.

Q1: My Suzuki coupling reaction has a low yield, with significant amounts of starting 9,10-dibromoanthracene and 9,10-di(biphenyl)anthracene. How can I improve selectivity for the mono-coupled product?

A1: This is a classic selectivity challenge. Achieving high mono-substitution on a symmetric starting material requires careful control over stoichiometry and reaction conditions.

  • Causality: The reactivity of the first bromine substitution product, 9-bromo-10-(biphenyl)anthracene, is often comparable to the starting 9,10-dibromoanthracene. If the reaction is run for too long or with too much boronic acid, the double-coupling product will inevitably form.

  • Solution:

    • Stoichiometry is Key: Use a slight deficiency of the (4-biphenyl)boronic acid (e.g., 0.85-0.95 equivalents) relative to the 9,10-dibromoanthracene. This ensures there isn't enough boronic acid to react with both positions, favoring the mono-substituted product and leaving some starting material, which is typically easier to separate than the di-substituted byproduct.

    • Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is mostly consumed but before the di-substituted product spot becomes significant.

    • Catalyst and Base: Ensure your palladium catalyst, such as Pd(PPh₃)₄, is active. If yields are consistently low, consider a fresh batch. The choice of base is also critical; a 2M aqueous solution of Na₂CO₃ or K₂CO₃ is standard and effective for this type of coupling.[3][4]

Q2: I'm observing a significant amount of biphenyl-biphenyl homocoupling product. What is causing this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often pointing to the presence of oxygen.[5][6]

  • Causality: The palladium catalyst can be oxidized by dissolved oxygen in the solvents. This oxidized palladium species can then promote the coupling of two boronic acid molecules. Furthermore, oxygen can lead to the decomposition of the active Pd(0) catalyst.[5]

  • Solution:

    • Rigorous Degassing: The most critical step is to thoroughly degas all solvents (e.g., toluene, THF, and the aqueous base solution). This can be achieved by bubbling an inert gas like argon or nitrogen through the liquids for at least 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

    • Catalyst Pre-activation: If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species. This process can sometimes contribute to homocoupling if not controlled properly. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.[5]

ParameterRecommendationRationale
Boronic Acid Equiv. 0.85 - 0.95Limits formation of di-substituted byproduct.
Solvent Degassing Mandatory (Ar or N₂ bubbling)Prevents catalyst oxidation and boronic acid homocoupling.[5][6]
Atmosphere Inert (Ar or N₂)Maintains an oxygen-free environment.
Base 2M aq. Na₂CO₃ or K₂CO₃Effective and standard for Suzuki-Miyaura couplings.[4]
Reaction Monitoring TLC AnalysisAllows for quenching the reaction at optimal mono-substitution.

Table 1: Recommended Conditions for Selective Mono-Suzuki Coupling.

Part 2: Troubleshooting the Lithiation-Borylation and Hydrolysis

This section focuses on the critical conversion of the bromo-intermediate to the final boronic acid product.

Q3: The conversion of my bromo-intermediate to the boronic acid is very low. What are the most critical parameters for the lithiation-borylation step?

A3: This step is highly sensitive and demands strict control over temperature, stoichiometry, and reagent purity. The process involves the formation of a highly reactive aryllithium intermediate which must be handled carefully.[7][8]

  • Causality & Solution:

    • Temperature: The halogen-lithium exchange must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). At higher temperatures, the aryllithium intermediate can become unstable and react with the solvent (e.g., deprotonate THF) or other species in the flask.[9]

    • Organolithium Reagent: Use a fresh, titrated solution of n-BuLi or t-BuLi. Old or improperly stored organolithium reagents will have a lower concentration, leading to incomplete lithiation. A slight excess (1.05-1.1 equivalents) is often used to ensure full conversion.

    • Borate Ester Choice & Purity: Use a hindered borate ester like triisopropyl borate (B(O-iPr)₃) to minimize over-addition of the aryllithium, which can form undesired borinic acid or triarylborane byproducts.[10][11] Ensure the borate ester is freshly distilled or from a new, sealed bottle, as moisture will quench the aryllithium.

    • Addition Order: Always add the organolithium reagent to the solution of your bromo-intermediate at -78 °C. After a short stirring period (e.g., 30-60 min) to ensure complete exchange, add the borate ester to the newly formed aryllithium species, also at -78 °C. Reversing this order will result in failure.

G cluster_0 Troubleshooting Lithiation-Borylation Start Low Yield Observed Q1 Was the temperature strictly maintained at -78°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Fix: Use a properly maintained dry ice/acetone bath. Unstable aryllithium is the likely cause. Q1->A1_No No Q2 Was the n-BuLi fresh and titrated? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Fix: Use a fresh, recently titrated bottle of organolithium reagent. Incomplete lithiation is likely. Q2->A2_No No Q3 Was a hindered, dry borate ester used (e.g., B(O-iPr)3)? A2_Yes->Q3 A3_No No Fix: Use a hindered borate ester to prevent over-addition. Ensure it is anhydrous. Q3->A3_No No A3_Yes All parameters seem correct. Consider: Check for moisture in glassware/solvent or issues with the starting material purity. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting the lithiation-borylation step.

Q4: My final product is contaminated with a significant amount of the deborylated byproduct, 10-([1,1'-biphenyl]-4-yl)anthracene. What is causing this protodeboronation?

A4: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common decomposition pathway for arylboronic acids, especially under harsh acidic or basic conditions, or upon prolonged exposure to water.[6][12][13]

  • Causality: The C-B bond is susceptible to cleavage by protons. This is often accelerated during the acidic workup (hydrolysis of the boronate ester) if the conditions are too strong or the exposure time is too long.

  • Solution:

    • Mild Hydrolysis: After quenching the reaction at low temperature, perform the hydrolysis under mild acidic conditions. Instead of strong acids like concentrated HCl, use a dilute solution (e.g., 1M HCl) or even saturated aqueous ammonium chloride (NH₄Cl).

    • Minimize Contact Time: Perform the aqueous workup and extraction as quickly as possible. Do not let the product sit in acidic aqueous solution for extended periods.

    • Careful Purification: During purification, avoid highly acidic or basic mobile phases if using chromatography. Protodeboronation can even occur on standard silica gel, which is slightly acidic.[14]

Part 3: Purification and Handling

Q5: I am struggling to purify the final boronic acid. It streaks badly on my silica gel column, and the yield is very low.

A5: This is a very common and frustrating problem. Boronic acids are known to interact strongly with the silanol groups on standard silica gel, leading to poor resolution, streaking, and even decomposition.[14][15]

  • Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can form strong hydrogen bonds or coordinate with the Lewis basic silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption or slow elution.

  • Solutions (from most to least common):

    • Recrystallization: This is often the best method if a suitable solvent system can be found. Try solvent systems like toluene, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Acid/Base Extraction: Exploit the acidic nature of the boronic acid. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH). The boronate salt will move to the aqueous layer, leaving non-acidic impurities behind. Then, carefully re-acidify the aqueous layer with cold, dilute acid (e.g., 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[15][16]

    • Derivatization: Convert the crude boronic acid to a more stable and crystalline diethanolamine adduct. This adduct often precipitates cleanly and can be easily filtered. The free boronic acid can be regenerated if needed, or in many cases, the adduct can be used directly in subsequent reactions like Suzuki couplings.[5][14][17]

    • Modified Silica Gel: If chromatography is unavoidable, consider deactivating the silica gel by pre-treating it with boric acid or using a different stationary phase like C18 (reverse-phase).[14][18]

G cluster_0 Purification Strategy Start Crude Boronic Acid Opt1 Recrystallization (Toluene, EtOAc/Hexanes) Pros: High purity, simple. Cons: Finding a good solvent can be difficult. Start->Opt1 Opt2 Acid/Base Extraction Pros: Removes neutral impurities effectively. Cons: Requires careful pH control to avoid degradation. Start->Opt2 Opt3 Diethanolamine Adduct Pros: Forms stable, crystalline solid. Easy isolation. Cons: Adds an extra synthetic step. Start->Opt3 Opt4 Chromatography (Modified Silica or C18) Pros: Can separate complex mixtures. Cons: Risk of degradation on column. Start->Opt4

Caption: Overview of purification options for the final product.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene

  • To a round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), (4-biphenyl)boronic acid (0.9 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Fit the flask with a reflux condenser and purge the system with argon for 15 minutes.

  • Add degassed solvents, typically a 3:1 mixture of toluene and THF, followed by a 2M aqueous solution of degassed Na₂CO₃ (approx. 3.0 eq).

  • Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete in 12-18 hours.

  • Cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like toluene to yield the product.

Protocol 2: Synthesis of this compound

  • Glassware must be oven or flame-dried and cooled under an inert atmosphere.

  • Dissolve 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 10 minutes. The solution may change color.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve anhydrous triisopropyl borate (B(O-iPr)₃, 1.5-2.0 eq) in anhydrous THF.

  • Slowly add the borate solution to the aryllithium solution at -78 °C via cannula or syringe.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

  • Cool the reaction to 0 °C in an ice bath and quench by the slow addition of cold 1M HCl.

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude boronic acid.

  • Purify as described in the section above (Q5), with recrystallization or acid/base extraction being the preferred methods.

References

  • Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling... - ResearchGate. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Available at: [Link]

  • (PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - Oxford Academic. Available at: [Link]

  • Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. - ResearchGate. Available at: [Link]

  • The lithiation–borylation reaction - University of Bristol Research Portal. Available at: [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? | ResearchGate. Available at: [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - RSC Publishing. Available at: [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy | Journal of the American Chemical Society. Available at: [Link]

  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Available at: [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. Available at: [Link]

  • Lithiation- Borylation in Synthesis. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. Available at: [Link]

  • THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION Reported by Nessa Carson November 6th 2014 I - Chemistry | Illinois. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - ACS Publications. Available at: [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available at: [Link]

  • 33 questions with answers in BORONIC ACIDS | Science topic - ResearchGate. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

  • UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE - eScholarship.org. Available at: [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group - Reddit. Available at: [Link]

  • Miyaura Borylation troubleshoot : r/OrganicChemistry - Reddit. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link] boronicacids_c01.pdf

Sources

Technical Support Center: Purification of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid (CAS 400607-47-8). This document is designed for researchers, synthetic chemists, and materials scientists who are working with this advanced OLED intermediate[1][2]. The unique structure of this molecule—a large, polycyclic aromatic system coupled with a reactive boronic acid moiety—presents specific purification challenges that standard protocols may not adequately address. This guide provides in-depth, field-proven answers and troubleshooting strategies to help you achieve the high purity required for downstream applications.

Part 1: Foundational Challenges & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the purification of this and similar arylboronic acids. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: I've just completed the synthesis. What are the most likely impurities I need to remove?

A: Your crude product mixture will typically contain several classes of impurities derived from the synthesis, which is often a Suzuki-Miyaura or Miyaura borylation reaction.[3][4][5] It is crucial to identify these before selecting a purification strategy.

Impurity Class Common Examples Reason for Presence Key Characteristics for Separation
Starting Materials 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene, Bis(pinacolato)diboron (B₂pin₂)Incomplete reactionNon-acidic; can often be separated by acid-base extraction or chromatography.
Homocoupling Products Biphenyl- or anthracene-based dimersSide reactions during Grignard formation or cross-couplingNeutral, high molecular weight, often less soluble.
Protodeborylation Product 10-([1,1'-Biphenyl]-4-yl)anthraceneHydrolysis of the C-B bond, often promoted by acid, base, or metal catalysts.[6]Neutral and non-polar; NMR will lack B(OH)₂ signal and show a proton in its place.
Boronic Acid Anhydrides Boroxines (cyclic trimers)Spontaneous dehydration of the boronic acid.[7][8]In equilibrium with the boronic acid; can complicate NMR and chromatography.

Q2: My NMR spectrum shows broad signals and has more aromatic peaks than I expect. Could this be a boroxine?

A: Yes, this is a classic indicator of boroxine formation. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines, through the elimination of three molecules of water.[9][10]

  • Causality: The formation of boroxines is an entropically driven process that can occur spontaneously upon concentration, gentle heating, or storage in a non-anhydrous environment.[7] For large, sterically hindered molecules like yours, the equilibrium may be significant.

  • Identification: In the NMR spectrum, the presence of both the boronic acid and the boroxine leads to signal broadening and what appears to be a complex mixture of species. Mass spectrometry can also be indicative, showing a peak corresponding to the trimer minus water molecules.

  • Solution: This equilibrium is reversible.[7] The boroxine can be fully or partially converted back to the boronic acid by dissolving the sample in a solvent mixture containing a small amount of water (e.g., wet DMSO for NMR) or during an aqueous workup. For purification, it's often best to ensure conditions that favor the single boronic acid species, such as during an acid-base extraction.

Caption: Reversible equilibrium between boronic acid and its boroxine.

Part 2: Troubleshooting Guide for Purification Workflows

This section is formatted to address specific experimental failures and provide actionable solutions.

Issue Cluster: Failures in Column Chromatography

Q: I ran a standard silica gel column, but my recovery is extremely low. My compound appears to be irreversibly stuck at the baseline on my TLC plate. What is happening?

A: This is the most common problem encountered when purifying boronic acids on silica. The root cause is a strong Lewis acid-base interaction between the electron-deficient boron atom of your compound and the Lewis basic silanol (Si-OH) groups on the surface of the silica gel.[11] This can lead to irreversible adsorption or decomposition.

Solutions:

  • Deactivate the Silica Gel: The most effective strategy is to "cap" the acidic silanol groups. This is typically done by preparing your column slurry in an eluent system containing a small amount of a non-nucleophilic base.

    • Field-Proven Method: Use an eluent containing 0.5-2% triethylamine (NEt₃). This neutralizes the silica surface, dramatically improving recovery.[12]

  • Use Boric Acid-Treated Silica: An alternative approach involves impregnating the silica gel with boric acid. This seemingly counterintuitive method works by pre-saturating the Lewis basic sites on the silica, preventing your product from binding.[11][13]

Q: I'm using a pinacol ester protected version of my compound, but it seems to be converting back to the free boronic acid on the column. How do I prevent this?

A: The acidic nature of standard silica gel is sufficient to catalyze the hydrolysis of boronate esters, especially if your solvents are not perfectly anhydrous.[12][14] This leads to streaking on TLC and a mixture of products upon elution, as the newly formed boronic acid has a very different polarity.

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dry and consider running the column under an inert atmosphere (e.g., nitrogen).[11]

  • Neutralized Silica: As above, using silica treated with triethylamine will suppress this acid-catalyzed hydrolysis.

  • Switch to Alumina: Neutral or basic alumina can be a good alternative to silica for chromatography of sensitive boronate esters, though its separation efficiency can be lower.

Issue Cluster: Challenges with Crystallization and Extraction

Q: I am attempting an acid-base extraction to remove neutral impurities, but my compound won't partition into the aqueous basic layer. Why?

A: While boronic acids are acidic, their pKa is typically around 9, similar to phenols.[3] The large, hydrophobic biphenylanthracene scaffold of your molecule significantly reduces its solubility in aqueous media, even when deprotonated to the boronate salt.

Solutions:

  • Use a Weaker Base and Phase-Transfer Catalyst: Instead of strong bases like NaOH, use a milder base such as 1 M sodium carbonate (Na₂CO₃). The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt into the aqueous phase.

  • Increase Extraction Volume & Time: Use larger volumes of the aqueous phase and allow for longer, more vigorous stirring (e.g., 30-60 minutes per extraction) to maximize partitioning.

  • Back-Extraction Purity Check: After re-acidifying the aqueous layer to pH ~2-3 and extracting your product back into an organic solvent (e.g., ethyl acetate or DCM), check the purity. This method is excellent for removing non-acidic impurities but may not separate other acidic compounds.

Q: I'm struggling to find a suitable solvent system for recrystallization. My compound either oils out or crashes out as a fine, impure powder.

A: The large, flat, and rigid structure of this compound makes it prone to strong π-π stacking interactions, which can lead to poor solubility in many common solvents and difficult crystallization behavior.

Solvent Selection Strategy:

  • Primary Solvents (to dissolve): Focus on solvents that can disrupt π-stacking or have similar aromatic character. Good candidates include:

    • Tetrahydrofuran (THF)

    • Toluene

    • Dichloromethane (DCM)

    • 1,4-Dioxane

  • Anti-Solvents (to induce crystallization): Use non-polar aliphatic solvents. Good candidates include:

    • Heptane or Hexane

    • Methanol (can also act as a primary solvent in some cases)

    • Acetonitrile

Recommended Systems to Screen:

  • Toluene / Heptane

  • THF / Hexane

  • DCM / Methanol

Troubleshooting "Oiling Out": If the compound separates as a liquid instead of a solid, it means the supersaturation is too high at that temperature.

  • Solution: Reduce the cooling rate. Let the solution cool slowly to room temperature, and then place it in a refrigerator. Avoid crashing the solution in an ice bath. You can also add the anti-solvent more slowly at a slightly elevated temperature.

Part 3: Step-by-Step Experimental Protocols

These protocols provide detailed, validated procedures for purifying your target compound.

Protocol 1: Bulk Purification via Acid-Base Extraction

This method is ideal as a first pass to remove neutral impurities like unreacted starting materials or protodeboronated byproducts.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Toluene or Ethyl Acetate) at a concentration of approximately 20-50 mg/mL.

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M sodium carbonate (Na₂CO₃) solution. Retain the aqueous layers.

    • Expert Tip: Vigorous shaking or stirring for at least 5 minutes per extraction is recommended due to the compound's hydrophobicity.

  • Organic Wash: Combine the aqueous layers and wash once with a small volume of the organic solvent used in step 1 to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify to pH 2-3 using 2 M HCl. The pure boronic acid should precipitate as a solid.

  • Product Extraction: Extract the acidified aqueous slurry three times with a fresh organic solvent (Ethyl Acetate or DCM are good choices).

  • Drying and Concentration: Combine the organic layers from the product extraction, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: High-Purity Flash Chromatography on Deactivated Silica

Use this protocol when acid-base extraction is insufficient to separate impurities with similar properties.

  • Prepare Deactivated Silica:

    • In a fume hood, create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Heptane:Ethyl Acetate).

    • Add triethylamine (NEt₃) to the slurry to a final concentration of 1-2% by volume.

    • Stir gently for 15-20 minutes.

  • Pack the Column: Pack the column with the deactivated silica slurry as you normally would.

  • Sample Loading: Adsorb your crude material onto a small amount of fresh, deactivated silica (prepared as in step 1) and load it onto the column.

  • Elution: Run the column using a gradient elution. A typical gradient might be from 98:2 Heptane:EtOAc to 70:30 Heptane:EtOAc, ensuring that 1-2% NEt₃ is maintained in the mobile phase throughout the run.

  • Fraction Analysis: Collect fractions and analyze by TLC, using a TLC system that also contains ~1% NEt₃ in the eluent for consistent results.

  • Concentration: Combine the pure fractions. Crucially, when concentrating on a rotary evaporator, co-evaporate with a solvent like toluene several times to azeotropically remove the high-boiling triethylamine.

Part 4: Workflow Visualization

The following diagram outlines a logical decision-making process for purifying your compound.

Purification_Workflow start Crude Product (Post-Synthesis) purity_check Assess Purity & Impurities (NMR, LC-MS) start->purity_check decision1 Are major impurities non-acidic? purity_check->decision1 acid_base Protocol 1: Acid-Base Extraction decision1->acid_base Yes chromatography Protocol 2: Deactivated Silica Column decision1->chromatography No / Complex Mixture purity_check2 Purity > 98%? acid_base->purity_check2 purity_check2->chromatography No recrystallize Final Polish: Recrystallization purity_check2->recrystallize Yes chromatography->recrystallize troubleshoot Troubleshoot: Consider Derivatization (e.g., Pinacol Ester) chromatography->troubleshoot If separation fails final_product Pure Product (>99.5%) recrystallize->final_product

Caption: Decision workflow for purifying arylboronic acids.

References

  • Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry. [Link]

  • Iwasawa, T., et al. (2009). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. European Journal of Organic Chemistry. [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions. [Link]

  • Galeckas, A., et al. (2015). Boroxine formation reaction mechanism as calculated by DFT. Journal of Physical Chemistry C. [Link]

  • Wikipedia. (n.d.). Boroxine. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Appel, R., et al. (2017). Internal and external catalysis in boronic ester networks. Journal of the American Chemical Society. [Link]

  • Hitosugi, S., et al. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Khan, R. A. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]

  • Cammidge, A. N., et al. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry. [Link]

  • Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. WordPress.com. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Miller, S. J., et al. (2011). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Nature Chemistry. [Link]

  • Zhang, Y., et al. (2020). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • PubChemLite. (n.d.). (10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid. [Link]

  • Catsyn. (n.d.). B-(10-[1,1'-biphenyl]-2-YL-9-anthracenyl)boronic acid. [Link]

Sources

Technical Support Center: Stability and Degradation of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this complex molecule. Given its large, polycyclic aromatic structure combined with a reactive boronic acid moiety, understanding its stability and potential degradation pathways is critical for successful experimentation.

This resource is structured to anticipate and address the challenges you may encounter, moving from the fundamental chemical principles governing its stability to practical, hands-on troubleshooting and analytical protocols.

Section 1: Understanding the Inherent Stability of Arylboronic Acids

Arylboronic acids are versatile reagents, yet they are susceptible to several degradation pathways. The stability of this compound is influenced by the inherent reactivity of the boronic acid group and the unique properties of its large aromatic system. The three primary degradation pathways are:

  • Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a common side reaction in reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling.[1] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[1]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, converting the arylboronic acid into a phenol. This can be mediated by various oxidants, including atmospheric oxygen, and can be catalyzed by metal ions.[2][3][4]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[5][6][7][8] This is a reversible equilibrium that can be influenced by the presence of water and the solvent system.[8]

The large, electron-rich biphenyl and anthracene core of this compound may influence these degradation pathways in specific ways, which we will explore in the following sections.

Section 2: FAQs: Stability and Handling of this compound

This section addresses frequently asked questions regarding the stability, storage, and handling of this specific boronic acid.

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this molecule are not extensively published, based on the chemistry of its constituent parts, the primary degradation pathways are expected to be:

  • Protodeboronation: Cleavage of the C-B bond to form 10-([1,1'-biphenyl]-4-yl)anthracene. This is a common issue with arylboronic acids, particularly under basic conditions or in the presence of certain metal catalysts.[1]

  • Oxidation: Conversion of the boronic acid to a hydroxyl group, yielding the corresponding phenol. The extended aromatic system may make this compound susceptible to oxidative degradation.[2][3][4]

  • Boroxine Formation: Like other boronic acids, it can reversibly form a trimeric anhydride (boroxine) upon dehydration.[5][6][7][8]

  • Photodegradation: The anthracene core is known to be photosensitive and can undergo photodimerization or photooxidation upon exposure to UV light.[5] This can lead to the formation of complex impurities.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, store this compound under the following conditions:

  • Temperature: Room temperature is generally acceptable for the solid material.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

  • Light: Protect from light by storing in an amber vial or in a dark location to prevent photochemical reactions.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis and the shifting of the boronic acid/boroxine equilibrium.

Q3: What solvents are recommended for dissolving this compound?

A3: Due to its large, nonpolar aromatic structure, this compound is expected to have low solubility in water.[10] Organic solvents are more suitable.

  • Good choices: Aprotic solvents such as tetrahydrofuran (THF), dioxane, or acetonitrile are generally good choices for dissolving arylboronic acids for reactions and analysis, as they minimize hydrolysis.[10]

  • Use with caution: Protic solvents like alcohols can react with the boronic acid to form boronate esters. While this can sometimes be a protective strategy, it alters the reagent.

  • Avoid: Aqueous bases should be used with caution and for minimal duration, as they can accelerate protodeboronation.[11]

Q4: I am seeing an insoluble white solid in my vial of the boronic acid. What is it?

A4: This is likely the corresponding boroxine. The equilibrium between the boronic acid and its boroxine anhydride can shift towards the less soluble boroxine upon storage, especially if any moisture has been lost.[7][8] Gentle heating in a suitable anhydrous solvent can often redissolve the material by shifting the equilibrium back to the boronic acid.

Section 3: Troubleshooting Experimental Issues

This section provides a troubleshooting guide in a question-and-answer format to address common problems encountered during experiments.

Q5: My Suzuki-Miyaura coupling reaction with this boronic acid is giving a low yield of the desired product, and I see a significant amount of the protodeboronated byproduct. What is happening and how can I fix it?

A5: The formation of the protodeboronated byproduct, 10-([1,1'-biphenyl]-4-yl)anthracene, is a classic sign of boronic acid degradation under the reaction conditions.

  • Causality: Protodeboronation is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous base.[1][11] The choice of base and solvent system is critical.

  • Troubleshooting Steps:

    • Base Selection: Use a milder base or a non-aqueous base. Consider using potassium fluoride (KF) or cesium fluoride (CsF) instead of stronger bases like sodium or potassium carbonate.

    • Solvent System: Minimize the amount of water in the reaction mixture. Anhydrous solvents are preferable.

    • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature may also help, though this could slow down the desired coupling reaction.

    • Palladium Catalyst: The choice of palladium catalyst and ligand can influence the rate of protodeboronation. Consider screening different ligand systems.

Q6: My purified product shows an additional peak in the mass spectrum that corresponds to the addition of an oxygen atom. What is this impurity?

A6: This impurity is likely the phenolic byproduct resulting from the oxidation of the boronic acid.

  • Causality: Arylboronic acids can be oxidized to phenols by dissolved oxygen, especially in the presence of metal catalysts or upon exposure to light.[2][3][4] The large aromatic system of your compound might be particularly susceptible to this.

  • Troubleshooting Steps:

    • Degas Solvents: Ensure all solvents used in the reaction and workup are thoroughly degassed to remove dissolved oxygen.

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction and workup.

    • Avoid Light Exposure: Protect your reaction vessel from light, especially if the reaction is heated for an extended period.

    • Purification: If the phenolic impurity has already formed, it can often be separated by column chromatography.

Q7: The 1H NMR spectrum of my boronic acid sample is broad and not well-resolved. What could be the cause?

A7: Broad NMR signals for boronic acids can be due to a few factors:

  • Causality:

    • Boronic Acid/Boroxine Equilibrium: The presence of both the monomeric boronic acid and its trimeric boroxine in solution can lead to exchange broadening.[8]

    • Quadrupolar Broadening: The boron atom has a nuclear quadrupole moment which can sometimes lead to broadening of adjacent proton signals.

    • Aggregation: Large, planar aromatic molecules can aggregate in solution, leading to broader signals.

  • Troubleshooting Steps:

    • Solvent Choice: Try acquiring the spectrum in a different solvent (e.g., DMSO-d6 vs. CDCl3) to see if this affects the equilibrium or aggregation.

    • Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals by increasing the rate of exchange or breaking up aggregates.

    • 11B NMR: To directly observe the boron environment, consider acquiring an 11B NMR spectrum. You may see distinct signals for the boronic acid and the boroxine.[10]

Section 4: Analytical and Stability Testing Protocols

To ensure the quality of your this compound and to investigate its stability under your specific experimental conditions, the following protocols are recommended.

Protocol 1: Purity Assessment by HPLC/UPLC-MS

This method can be used to determine the purity of the starting material and to monitor the formation of degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from low to high organic content will be necessary to elute this relatively nonpolar compound. A typical starting point would be 50% B to 95% B over 15 minutes.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, 365 nm) due to the extended aromatic system. Mass spectrometry (MS) in both positive and negative ion modes to identify the parent compound and potential degradation products (protodeboronated, oxidized).

  • Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[10]

CompoundExpected [M+H]+Expected [M-H]-
This compound375.15373.13
Protodeboronated Product331.15329.13
Oxidized Product (Phenol)347.14345.12
Protocol 2: Forced Degradation Study

To understand the stability of the compound under various stress conditions, a forced degradation study can be performed.[12]

  • Prepare Stock Solutions: Prepare solutions of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H2O2 to a final concentration of 3%.

    • Thermal: Heat a solution at 60°C.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm or 365 nm).

  • Time Points: Analyze samples by HPLC/UPLC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quantify the decrease in the parent peak area and the increase in any degradation product peaks to determine the degradation rate under each condition.

Section 5: Visualization of Degradation Pathways and Troubleshooting

Degradation Pathways of Arylboronic Acids

DegradationPathways Aryl_BOH2 Arylboronic Acid (Ar-B(OH)2) Protodeboronated Protodeboronated Product (Ar-H) Aryl_BOH2->Protodeboronated H+, H2O (Protodeboronation) Phenol Oxidized Product (Ar-OH) Aryl_BOH2->Phenol [O] (Oxidation) Boroxine Boroxine ((ArBO)3) Aryl_BOH2->Boroxine -H2O (Dehydration) Boroxine->Aryl_BOH2 +H2O (Hydrolysis)

Caption: Primary degradation pathways for arylboronic acids.

Troubleshooting Workflow for Instability Issues

TroubleshootingWorkflow Start Experiment Shows Low Yield or Impurities Check_Purity 1. Check Starting Material Purity (LC-MS) Start->Check_Purity Impure Purify Starting Material Check_Purity->Impure Low Purity Pure Purity is High Check_Purity->Pure High Purity Impure->Start Analyze_Byproducts 2. Identify Byproducts (LC-MS, NMR) Pure->Analyze_Byproducts Protodeboronation Protodeboronation Detected? Analyze_Byproducts->Protodeboronation Oxidation Oxidation Detected? Protodeboronation->Oxidation No Optimize_Base Optimize Base & Minimize Water Protodeboronation->Optimize_Base Yes Other Other Impurities Oxidation->Other No Degas_Inert Degas Solvents & Use Inert Atmosphere Oxidation->Degas_Inert Yes Protect_Light Protect from Light Other->Protect_Light End Re-run Experiment Optimize_Base->End Degas_Inert->End Protect_Light->End

Caption: A workflow for troubleshooting experiments.

References

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. Available from: [Link]

  • Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available from: [Link]

  • Boroxine. Wikipedia. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022-09-10). Available from: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013-04-03). Available from: [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. ACS Publications. Available from: [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc.
  • Methods for the hydroxylation of boronic acids into phenols. ResearchGate. Available from: [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available from: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available from: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available from: [Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Available from: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available from: [Link]

  • Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available from: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available from: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05). Available from: [Link]

  • Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. Available from: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available from: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available from: [Link]

  • Impurities in Arylboronic Esters Induce Persistent Afterglow. PubMed. Available from: [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025-10-02). Available from: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

  • pH-Dependent formation equilibrium of a boronic ester in aqueous solution. ResearchGate. Available from: [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available from: [Link]

  • Different metabolic pathways involved in anthracene biodegradation by. ResearchGate. Available from: [Link]

  • Proposed pathway degradation of Anthracene. ResearchGate. Available from: [Link]

  • Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Available from: [Link]

  • Regulating the fluorescence intensity of an anthracene boronic acid system: A B-N bond or a hydrolysis mechanism?. ResearchGate. Available from: [Link]

  • Degradation of Anthracene by Mycobacterium sp. Strain LB501T Proceeds via a Novel Pathway, through o-Phthalic Acid. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Anthracene Boronic Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with anthracene boronic acids. This document provides in-depth troubleshooting advice and practical protocols to address the significant solubility challenges posed by these molecules in aqueous environments. Our goal is to empower you with the foundational knowledge and actionable techniques to ensure your experiments are successful and reproducible.

Section 1: Foundational FAQs

This section addresses the fundamental principles governing the solubility of anthracene boronic acids. Understanding why these compounds are difficult to dissolve is the first step toward solving the problem.

Q1: Why are anthracene boronic acids so poorly soluble in aqueous media?

A: The low aqueous solubility of anthracene boronic acids stems from their molecular structure. The anthracene core is a large, nonpolar, and hydrophobic polycyclic aromatic hydrocarbon. This substantial hydrophobic region dominates the molecule's overall character, leading to unfavorable interactions with polar water molecules and a tendency to self-aggregate and precipitate. While the boronic acid group (-B(OH)₂) is polar, its contribution is insufficient to overcome the hydrophobicity of the large aromatic system.[1][2]

Q2: What is the primary chemical principle used to enhance the solubility of boronic acids?

A: The key lies in the Lewis acidity of the boron atom. The boronic acid group (R-B(OH)₂) can accept a hydroxide ion (OH⁻) from water to form a tetrahedral anionic boronate species (R-B(OH)₃⁻).[3] This transformation is highly dependent on pH.[4][5]

  • At acidic or neutral pH: The equilibrium favors the neutral, trigonal planar boronic acid form, which is poorly soluble.

  • At alkaline pH (typically pH > pKa): The equilibrium shifts towards the formation of the anionic boronate. This charged species is significantly more polar and thus more soluble in water.[3][4][6]

The predicted pKa for 9-anthraceneboronic acid is approximately 8.53.[7] Therefore, adjusting the pH of the solution to be at or above this value is the most direct strategy to dramatically improve solubility.[5]

Boronic Acid-Boronate Equilibrium cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Alkaline) ABA Anthracene-B(OH)₂ (Trigonal Planar, Poorly Soluble) ABA_Anion Anthracene-B(OH)₃⁻ (Tetrahedral, Soluble) ABA->ABA_Anion + OH⁻ ABA_Anion->ABA + H⁺

Caption: pH-dependent equilibrium of anthracene boronic acid.

Section 2: Troubleshooting Guide & Practical FAQs

This section provides a systematic approach to resolving solubility issues encountered during experimental work.

Q3: I've added my anthracene boronic acid to a neutral buffer (e.g., PBS pH 7.4), and it immediately precipitated. What should I do first?

A: The first and most effective step is to increase the pH of your solution.

  • Explanation: At pH 7.4, which is below the pKa of the boronic acid (~8.53), the compound exists predominantly in its neutral, insoluble form.[7] By adding a base (e.g., 1 M NaOH) dropwise, you will shift the equilibrium towards the charged, water-soluble boronate form.[3][4]

  • Action: While stirring, slowly add small aliquots of a suitable base until the precipitate dissolves. Monitor the pH to ensure it remains within a range compatible with your experiment. For many applications, a final pH of 9.0 to 10.0 is effective. Always re-verify the final pH after the compound has fully dissolved.

Q4: I've raised the pH, and while the solution is clearer, it's still slightly cloudy, or a precipitate forms over time. What is my next step?

A: If pH adjustment alone is insufficient, the next strategy is to introduce a water-miscible organic co-solvent.[8]

  • Explanation: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic anthracene core.[1][8] This reduces the interfacial tension between your compound and the solvent, enhancing solubility.[8]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG 400) are frequently used.[9][10][11]

  • Action: Prepare a concentrated stock solution of your anthracene boronic acid in 100% DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique helps to avoid localized high concentrations that can lead to precipitation.[11] It is critical to keep the final concentration of the co-solvent as low as possible (typically <5%, and often <1% for cell-based assays) to avoid artifacts in your experiment.[10]

Q5: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?

A: For applications where organic co-solvents are not viable (e.g., certain cell culture experiments, high-throughput screening), surfactants or complexing agents are excellent alternatives.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can be used.[10][11] Above their critical micelle concentration (CMC), these molecules form micelles that encapsulate the hydrophobic anthracene core, presenting a hydrophilic exterior to the aqueous solvent.

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPBCD) have a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with the anthracene portion of the boronic acid, effectively shielding it from the water and increasing its apparent solubility.

  • Action: Prepare your aqueous buffer containing the surfactant or cyclodextrin first, ensuring it is well-dissolved. Then, add the solid anthracene boronic acid to this solution and proceed with pH adjustment as needed.

Q6: How do I design a robust workflow for tackling solubility issues with a new anthracene boronic acid derivative?

A: A systematic approach is crucial. The following flowchart outlines a decision-making process for efficient troubleshooting.

Solubility Troubleshooting Workflow start Start: Anthracene Boronic Acid (ABA) Powder prep_buffer Prepare aqueous buffer (e.g., PBS) start->prep_buffer add_aba Add ABA to buffer prep_buffer->add_aba observe Observe for precipitation add_aba->observe soluble Success: Solution is clear and stable Proceed with experiment observe->soluble No insoluble Insoluble/Precipitate forms observe->insoluble Yes adjust_ph Strategy 1: Adjust pH Add 1M NaOH dropwise to pH > 9.0 insoluble->adjust_ph observe_ph Re-observe adjust_ph->observe_ph observe_ph->soluble Clear add_cosolvent Strategy 2: Use Co-solvent Prepare concentrated stock in DMSO. Add to buffer (final DMSO < 1%) observe_ph->add_cosolvent Still cloudy observe_cosolvent Re-observe add_cosolvent->observe_cosolvent observe_cosolvent->soluble Clear use_surfactant Strategy 3: Use Surfactant/Cyclodextrin Dissolve Tween/HPBCD in buffer first, then add ABA and adjust pH observe_cosolvent->use_surfactant Still cloudy / Assay sensitive reassess Reassess Experiment: - Lower required concentration? - Consider chemical modification? use_surfactant->reassess

Caption: Systematic workflow for solubilizing anthracene boronic acids.

Section 3: Data Summary & Advanced Strategies

Comparative Table of Solubilization Strategies

The choice of solubilization method can impact your experimental outcome. This table summarizes the key methods and their considerations.

StrategyMechanismTypical ConcentrationProsCons & Considerations
pH Adjustment Converts neutral boronic acid to soluble anionic boronate.[3][6]pH > 9.0Simple, effective, minimal additives.Final pH may not be suitable for all biological assays; potential for base-catalyzed hydrolysis of other components.
Co-solvents (DMSO, Ethanol) Reduces solvent polarity, making it more favorable for the hydrophobic core.[1][8]0.1 - 5% (v/v)High solubilizing power for very hydrophobic compounds.Can affect protein structure, enzyme activity, and cell viability; may interfere with fluorescence or absorbance readings.[10]
Surfactants (Tween, Polysorbate) Forms micelles that encapsulate the hydrophobic compound.[10][11]> CMC (e.g., 0.01-0.1%)Biologically more compatible than organic solvents for many applications.Can interfere with protein-protein interactions; may have slight cytotoxic effects at higher concentrations.
Complexation (Cyclodextrins) Forms an inclusion complex, shielding the hydrophobic region.[10]1 - 10 mMGenerally low toxicity, high biocompatibility.Can alter the effective free concentration of the compound, potentially affecting binding kinetics and dose-response curves.
Q7: I need very high aqueous solubility for a formulation study. Can the molecule itself be modified?

A: Yes. When the intrinsic properties of the parent molecule are the limiting factor, chemical modification is an advanced and powerful strategy. This involves synthesizing derivatives with enhanced aqueous solubility.

  • Mechanism: Covalently attaching polar or charged functional groups to the anthracene core can dramatically improve water solubility without relying on formulation excipients.

  • Examples of Modifications:

    • PEGylation: Attaching polyethylene glycol (PEG) chains.

    • Sulfonation: Introducing sulfonic acid (-SO₃H) groups.

    • Introduction of Amino Groups: Adding primary, secondary, or tertiary amines that can be protonated to form cationic ammonium salts at acidic pH.

  • Consideration: This approach requires significant synthetic chemistry expertise and is typically employed in drug development and materials science when creating a new chemical entity with specific properties is the goal.[6]

Section 4: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for common solubilization tasks.

Protocol 1: Step-by-Step Guide to Solubilization via pH Adjustment

Objective: To prepare a 1 mM aqueous solution of 9-anthraceneboronic acid (MW: 222.05 g/mol )[12][13] in 10 mL of 20 mM phosphate buffer.

Materials:

  • 9-anthraceneboronic acid (2.22 mg)

  • 20 mM Phosphate Buffer, pH 7.0

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • 15 mL conical tube

Procedure:

  • Weigh 2.22 mg of 9-anthraceneboronic acid and add it to the 15 mL conical tube.

  • Add 10 mL of the 20 mM phosphate buffer to the tube. The powder will likely not dissolve and will form a suspension.

  • Place the tube on a stir plate with a magnetic stir bar and begin stirring at a moderate speed.

  • Place the calibrated pH electrode into the suspension.

  • Slowly add the 1 M NaOH solution drop-by-drop (e.g., 2-5 µL at a time).

  • Pause after each addition and allow the pH reading to stabilize. Observe the solution for any clarification.

  • Continue adding base until all the solid material has dissolved and the solution is completely clear.

  • Record the final pH of the solution. If necessary, adjust slightly with dilute HCl or NaOH to reach your target pH (e.g., pH 9.5).

  • Validation: Let the solution stand for 10-15 minutes to ensure no precipitation occurs. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.[14]

Protocol 2: Preparation of an Aqueous Working Solution Using a DMSO Co-solvent

Objective: To prepare a 100 µM working solution of 9-anthraceneboronic acid in a final volume of 10 mL of PBS, with a final DMSO concentration of 0.5%.

Materials:

  • 9-anthraceneboronic acid

  • High-purity DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh out 2.22 mg of 9-anthraceneboronic acid and dissolve it in 1.0 mL of 100% DMSO. This creates a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare the Final Dilution: a. Dispense 9.95 mL of PBS into a 15 mL conical tube. b. While vigorously vortexing the PBS, slowly add 50 µL of the 10 mM DMSO stock solution. c. The final volume will be 10 mL, the final concentration of the anthracene boronic acid will be 100 µM, and the final DMSO concentration will be 0.5%.

  • Validation: Visually inspect the solution for any signs of precipitation or cloudiness (Tyndall effect). If the solution appears hazy, it indicates that the solubility limit has been exceeded for this co-solvent concentration. You may need to either lower the final compound concentration or slightly increase the final DMSO percentage (if the assay allows).[11][14]

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Viñas, M. (n.d.).
  • ResearchGate. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%?.
  • Sumner, A. P., et al. (2007). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society.
  • Kou, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • Serdiuk, I. E., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Goldbach, H. E., et al. (2006). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Plant Physiology.
  • ResearchGate. (2019). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • ChemicalBook. (2023). 9-Anthraceneboronic acid.
  • Serdiuk, I. E., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Ambeed.com. (n.d.). 100622-34-2 | 9-Anthraceneboronic acid.
  • ChemScene. (n.d.). 100622-34-2 | 9-Anthraceneboronic acid.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
  • PubChem. (n.d.). 9-Anthraceneboronic Acid.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Sigma-Aldrich. (n.d.). 9-Anthraceneboronic acid ≥ 95.0%.

Sources

Technical Support Center: Synthesis of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid. This molecule, a critical building block for advanced organic electronic materials and complex pharmaceutical intermediates, presents unique synthetic challenges due to its sterically hindered and poly-aromatic nature.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common side reactions and yield-limiting issues encountered during its preparation.

General Synthetic Strategy

The most common and reliable method for preparing aryl boronic acids involves the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[3][4][5] The specific challenge with the target molecule lies in managing the reactivity of the bulky, anthracene-based organometallic species to prevent undesired side reactions.

G A 9-Bromo-10-([1,1'-biphenyl]-4-yl)anthracene B Organometallic Intermediate (Grignard or Organolithium) A->B  Mg or n-BuLi  Anhydrous Ether/THF D Boronic Ester Intermediate B->D  Addition at low temp. C Electrophilic Borate Ester (e.g., Triisopropyl borate) C->D E Target Product: This compound D->E  Aqueous Acidic  Work-up (Hydrolysis)

Caption: General synthetic workflow for the target boronic acid.

Troubleshooting Guide & FAQs

This section addresses the most common issues observed during the synthesis, categorized by the reaction stage.

Part 1: Formation of the Organometallic Intermediate
Q1: My Grignard or organolithium reaction is sluggish, incomplete, or fails to initiate. What are the likely causes?

A1: This is a frequent issue, particularly with large, sterically hindered aryl halides. The primary causes are almost always related to reaction conditions and reagent quality.

  • Presence of Moisture: Grignard and organolithium reagents are extremely potent bases and nucleophiles that react instantly with water.[6][7][8] This quenches the reagent as it forms, preventing it from accumulating. The corresponding protic side product, 10-([1,1'-biphenyl]-4-yl)anthracene, will be formed.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. Solvents must be anhydrous grade and preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Poor Quality Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium before use. Common methods include grinding the turnings without solvent to expose fresh surfaces, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. Highly active magnesium, such as Rieke magnesium, can also be used.[9]

  • Formation of Homocoupling (Wurtz-type) Product: A common side reaction is the coupling of the organometallic intermediate with the starting aryl halide, leading to a dimeric byproduct.

    • Solution: This can be minimized by using dilute conditions and ensuring the magnesium or lithium is in excess. Slow addition of the aryl halide to the metal suspension can also help.

Part 2: The Borylation Step
Q2: My reaction produces significant amounts of diarylborinic acid and/or triarylborane byproducts. How can I improve the selectivity for the desired boronic acid?

A2: This is the most critical side reaction pathway during the borylation step. It arises from the sequential addition of the highly reactive organometallic intermediate to the initially formed boronic ester.[4]

The desired reaction is the first addition. However, the product of this first step is still electrophilic and can react with two more equivalents of the organometallic reagent.

G cluster_0 Reaction Pathway B_OR3 B(OR)3 Trialkyl Borate ArB_OR2 Ar-B(OR)2 Desired Boronic Ester B_OR3->ArB_OR2 + ArMgX ArMgX Ar-MgX Ar2B_OR Ar2B-OR Borinic Ester (Side Product) ArB_OR2->Ar2B_OR + ArMgX Ar3B Ar3B Triarylborane (Side Product) Ar2B_OR->Ar3B + ArMgX

Caption: Competitive additions leading to borinic and borane side products.

Troubleshooting & Optimization:

StrategyRationale
Low Temperature Perform the addition of the organometallic reagent to the borate ester at very low temperatures (e.g., -78 °C). This reduces the rate of the second and third additions more than the first, improving selectivity.
Inverse Addition Slowly add the organometallic solution to a solution of the borate ester. This maintains a high concentration of the borate ester relative to the organometallic reagent, favoring the formation of the mono-substituted product.
Choice of Borate Ester Use a sterically hindered borate ester like triisopropyl borate or tri-sec-butyl borate instead of trimethyl borate. The bulky alkoxy groups sterically shield the boron center, disfavoring the second and third additions.[3]
Part 3: Work-up and Purification
Q3: After work-up, I've isolated the deboronated arene, 10-([1,1'-biphenyl]-4-yl)anthracene, instead of my boronic acid. What is causing this product loss?

A3: You are observing protodeboronation , one of the most common decomposition pathways for aryl boronic acids.[10][11] The Carbon-Boron bond is susceptible to cleavage under various conditions, particularly with electron-rich, electron-poor, or sterically hindered aryl groups.[12][13]

  • Mechanism: Protodeboronation can be catalyzed by both strong acids and strong bases.[13] During aqueous work-up, exposure to unfavorable pH can readily cleave the C-B bond, replacing it with a C-H bond from the solvent (water).

  • Troubleshooting:

    • pH Control: When hydrolyzing the boronic ester, use a buffered or weakly acidic solution (e.g., saturated NH₄Cl or dilute HCl at pH 4-5). Avoid strongly acidic or basic conditions for extended periods. Protodeboronation of some arylboronic acids is slowest around pH 5.[13]

    • Temperature: Perform the work-up at low temperatures (0-5 °C) to minimize the rate of decomposition.

    • Extraction: Promptly extract the boronic acid into an organic solvent (like ether or ethyl acetate) after hydrolysis to remove it from the aqueous environment.

Q4: My final product is difficult to analyze and purify, and it appears to be a white solid that is less soluble than expected. What could it be?

A4: You are likely dealing with boroxine formation. Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines (trimers).[14][15] This process is often promoted by heat or by storing the boronic acid in a dry state for extended periods.

G A 3 x Ar-B(OH)2 Boronic Acid Monomer B Boroxine Trimer (Cyclic Anhydride) A->B  - 3 H2O  (Heat/Vacuum)

Caption: Reversible formation of boroxine from the boronic acid monomer.

  • Impact: Boroxines have different physical properties (solubility, melting point) and can complicate spectroscopic analysis (NMR, MS).

  • Solution & Prevention:

    • Re-hydrolysis: The formation of boroxine is reversible. Before use in a subsequent reaction (like a Suzuki coupling), the boroxine can be converted back to the monomer by stirring it in a solvent mixture containing water (e.g., ether/water or dioxane/water).

    • Purification: To isolate the pure boronic acid, you can often precipitate it by acidifying an aqueous basic solution of the crude product. This ensures it is in its monomeric form.

    • Storage: Store the boronic acid under an inert atmosphere in a cool, dark place. For long-term storage, consider converting it to a more stable derivative, like a pinacol or MIDA boronate ester.

Summary of Troubleshooting Strategies

Issue ObservedPotential Cause(s)Recommended Actions
Low Yield of Organometallic Moisture; Inactive Metal SurfaceUse anhydrous solvents/glassware; Activate Mg with I₂ or 1,2-dibromoethane.
High Levels of Diarylborinic Acid Over-addition to borate esterUse low temperature (-78 °C); Employ inverse addition; Use a bulky borate ester (e.g., triisopropyl borate).
Product is Deboronated Arene ProtodeboronationMaintain work-up pH between 4-5; Work at low temperatures; Minimize time in aqueous media.[10][13]
Insoluble/High-Melting Product Boroxine FormationRecrystallize from a solvent containing some water; Stir with ether/water to hydrolyze back to the monomer before use.[14]
Homocoupled Dimer Byproduct Wurtz-type coupling; OxygenEnsure inert atmosphere; Use dilute conditions for Grignard formation.[16][17]

References

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradi
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH.
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science (RSC Publishing).
  • Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives.
  • A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. brainly.com.
  • Technical Support Center: Boronic Acid Workup Procedures. Benchchem.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Side Reactions in a Grignard Synthesis.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Hydrolysis Grignard Reactions and Reduction. Bartleby.com.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Development of Organic Transformations Based on Protodeboronation.
  • Arylboronic Acids.
  • Bulky ligands promote palladium-catalyzed protodeboronation.
  • Technical Support Center: Synthesis of Methylboronic Acid. Benchchem.
  • 33 questions with answers in BORONIC ACIDS | Science topic.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • grignard reagents. Chemguide.
  • Grignard Reaction. Organic Chemistry Portal.
  • This compound | 400607-47-8. Sigma-Aldrich.
  • (10-[1,1'-Biphenyl]-4-yl-9-anthracenyl)boronic acid. ChemicalBook.
  • Boronic acid. Wikipedia.
  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.
  • Miyaura Boryl
  • Conversion of aryl pinacol boronates to their boronic acid analogues...
  • Magnesium. Wikipedia.
  • (10-([1,1'-biphenyl]-2-yl)anthracen-9-yl)boronic acid / 400607-48-9. Echemi.
  • application of [Mg(anthracene)(thf)3](thf = tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. RSC Publishing.
  • (10-[1,1'-biphenyl]-4-yl-9-anthracenyl)boronic acid. PubChemLite.
  • 400607-47-8|this compound. BLDpharm.
  • (10-[1,1-biphenyl]-4-yl-9-anthracenyl)-Boronic acid. Echemi.
  • Common side products in the Grignard synthesis of tertiary cyclohexenols. Benchchem.
  • This compound. Sigma-Aldrich.
  • B-(10-[1,1'-biphenyl]-2-YL-9-anthracenyl)boronic acid | CAS 400607-48-9.

Sources

Technical Support Center: Efficient Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with sterically hindered boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with sterically hindered boronic acids so challenging?

A1: Steric hindrance around the boron atom and/or the organohalide coupling partner can significantly impede key steps in the catalytic cycle.[1][2] The bulky substituents can obstruct the approach of the reactants to the palladium center, primarily affecting the transmetalation and reductive elimination steps, leading to low or no product yield.[1][3]

Q2: Which type of palladium precatalyst is most effective for these reactions?

A2: For difficult couplings, palladium precatalysts that rapidly generate the active Pd(0) species are advantageous.[3][4] Palladacycle precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands), have revolutionized these transformations.[5][6] Examples include XPhos Pd G2/G3 and SPhos Pd G2, which offer enhanced stability and reactivity.[3][5]

Q3: What is the fundamental role of the phosphine ligand in overcoming steric hindrance?

A3: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[7] For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential.[1][3][7] The bulkiness of the ligand promotes the reductive elimination step, which is often the rate-limiting step in these couplings.[1][7] The electron-donating nature of the ligand increases the electron density on the palladium, facilitating the oxidative addition of the organohalide.[2]

Q4: How critical is the choice of base, and which bases are recommended?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9][10] For sterically hindered couplings, stronger, non-nucleophilic bases are generally required to achieve reasonable reaction rates.[1][3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly effective choices.[1] In particularly challenging cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[1]

Q5: Can the solvent significantly impact the outcome of the reaction?

A5: Yes, the solvent can have a profound effect on reaction rate and yield.[1] Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently used for these types of couplings.[1][3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki coupling with a di-ortho-substituted aryl boronic acid and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in couplings with sterically hindered substrates is a common challenge. The primary bottlenecks are often inefficient transmetalation and reductive elimination.[3]

Troubleshooting & Optimization Steps:

  • Catalyst and Ligand Selection (Most Critical Factor):

    • Rationale: Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates due to insufficient reactivity.[5] Bulky, electron-rich ligands are necessary to promote the key catalytic steps.[1][6][7]

    • Recommended Ligands:

      • Biaryl Phosphine Ligands (Buchwald Ligands): XPhos, SPhos, and RuPhos are highly effective for hindered substrates.[3][6][11] SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls.[12]

      • N-Heterocyclic Carbene (NHC) Ligands: These can also be very effective due to their strong σ-donating properties and steric bulk.[1][3]

      • Arsa-Buchwald Ligands: These arsenic analogs can be effective for sterically hindered substrates by facilitating the transmetalation step due to the longer arsenic-palladium bond.[13]

    • Recommended Precatalysts: Utilize palladacycle precatalysts like XPhos Pd G2/G3 or SPhos Pd G2 for their stability and ability to controllably release the active Pd(0) catalyst.[5]

  • Base Selection:

    • Rationale: A stronger base is often required to facilitate the formation of the reactive boronate species from the sterically hindered boronic acid.[3]

    • Recommendations: Start with K₃PO₄ or Cs₂CO₃. If the yield is still low, consider a stronger base like t-BuOK, but be mindful of potential side reactions.[1]

  • Solvent Choice:

    • Rationale: The reaction medium can influence catalyst stability and reagent solubility.

    • Recommendations: Anhydrous aprotic solvents like toluene or dioxane are generally preferred.[1][3]

  • Temperature and Reaction Time:

    • Rationale: These reactions often require elevated temperatures to overcome the high activation energy barriers associated with sterically demanding substrates.[3]

    • Recommendations: Start with a temperature of 80-110 °C and monitor the reaction progress over time. Extended reaction times (12-24 hours) may be necessary.

  • Catalyst Loading:

    • Rationale: For particularly challenging substrates, a higher catalyst loading may be needed to achieve a satisfactory conversion rate.[3]

    • Recommendations: If standard loadings (1-2 mol%) are ineffective, consider increasing it to 3-5 mol%.

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the arene byproduct corresponding to my boronic acid, indicating protodeboronation. How can I minimize this side reaction?

Answer: Protodeboronation is a common side reaction where the boronic acid reacts with water to replace the boronic acid group with a hydrogen atom. This process can be catalyzed by the base or even the palladium-phosphine complex itself.[14][15]

Troubleshooting & Optimization Steps:

  • Use Anhydrous Conditions:

    • Rationale: Water is a key reagent in the protodeboronation pathway.

    • Recommendations: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Ligand Choice:

    • Rationale: Paradoxically, while bulky phosphine ligands are excellent for promoting the desired coupling, they can also accelerate protodeboronation.[14][15]

    • Recommendations: If protodeboronation is severe, a careful balance must be struck. Screening a few different bulky ligands (e.g., XPhos vs. SPhos) might reveal one that favors the cross-coupling over protodeboronation for your specific substrate pair.

  • Use of Boronic Esters:

    • Rationale: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[16]

    • Recommendations: Consider converting the sterically hindered boronic acid to its neopentylglycol or pinacol boronate ester before the coupling reaction.

  • Reaction Temperature and Time:

    • Rationale: Higher temperatures and longer reaction times can increase the extent of side reactions.

    • Recommendations: Aim for the lowest temperature and shortest reaction time that still allows for a reasonable conversion to the desired product.

Experimental Protocols & Data

General Protocol for a Sterically Hindered Suzuki Coupling

This protocol provides a starting point for the coupling of a sterically hindered aryl boronic acid with an aryl halide.

Reagents & Equipment:

  • Palladium precatalyst (e.g., XPhos Pd G2)

  • Phosphine ligand (e.g., XPhos)

  • Aryl halide

  • Sterically hindered boronic acid

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Catalyst System Performance Comparison for Hindered Couplings
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-2260-80[5]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[5]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[5]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[5]

Note: Yields are illustrative and highly dependent on the specific substrates used.

Mechanistic Insights & Visualizations

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][17]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_oxadd Ar-Pd(II)-X(L_n) pd0->pd2_oxadd Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L_n) pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product borate X-B(OR)₂ pd2_trans->borate ar_x Ar-X ar_x->pd2_oxadd ar_b Ar'-B(OR)₂ ar_b->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5]

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low / No Yield check_catalyst Is the Catalyst System Optimized for Hindered Substrates? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_base Is the Base Strong Enough? check_catalyst->check_base Yes use_precatalyst Use a Modern Palladacycle Precatalyst (e.g., G2, G3) change_ligand->use_precatalyst use_precatalyst->check_base change_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃, t-BuOK) check_base->change_base No check_conditions Are Reaction Conditions Appropriate? check_base->check_conditions Yes change_base->check_conditions increase_temp Increase Temperature (80-110 °C) check_conditions->increase_temp No success Improved Yield check_conditions->success Yes increase_time Increase Reaction Time (monitor >12h) increase_temp->increase_time increase_loading Increase Catalyst Loading (3-5 mol%) increase_time->increase_loading increase_loading->success

Sources

Technical Support Center: Troubleshooting Low Quantum Yield in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Diagnosing Host Material-Related Inefficiencies

Welcome to the technical support center for advanced OLED materials. This guide is designed for researchers and scientists encountering lower-than-expected quantum efficiency in their Organic Light-Emitting Diodes. As Senior Application Scientists, we understand that unexpected results are a part of the research process. This guide provides a structured, causality-driven approach to diagnose and resolve issues related to the host material in your emissive layer, moving beyond a simple checklist to explain the underlying science.

Frequently Asked Questions (FAQs)

Q: What is a "good" External Quantum Efficiency (EQE) for a phosphorescent OLED (PhOLED)? A: State-of-the-art PhOLEDs can achieve EQEs well over 20%, with some records exceeding 30%.[1] However, a "good" value is highly dependent on the emitter color, device architecture, and outcoupling enhancement strategies. For initial lab-scale devices without advanced outcoupling, an EQE of 15-20% for green or red emitters is often considered a successful benchmark. Blue PhOLEDs typically present greater challenges, and achieving EQEs above 10% is a significant accomplishment.[2]

Q: Can the host material really be the primary cause of a major drop in EQE? A: Absolutely. The host material is not just a passive matrix; it governs charge transport, facilitates energy transfer to the guest emitter, and confines excitons within the emissive layer.[2] An improperly selected host can lead to severe charge imbalance, poor energy transfer, or dominant quenching pathways, any of which can drastically reduce the device's quantum yield.

Q: My host has a high triplet energy (T1), but my efficiency is still low. What else should I look at? A: While a high T1 level is critical to prevent back energy transfer from the phosphorescent guest, it is only one piece of the puzzle.[2] Other crucial factors include the host's charge mobility (both electron and hole), its energy level alignment (HOMO/LUMO) with adjacent layers, its photoluminescence quantum yield (PLQY), and its film-forming properties (morphology). This guide will walk you through diagnosing these other potential issues.

Systematic Troubleshooting Guide

The most common symptom of a host-related issue is a low External Quantum Efficiency (EQE). The overall EQE is a product of several factors:

EQE = γ × ηS/T × QYPL × ηout

Where:

  • γ (Gamma) is the charge balance factor.

  • ηS/T (Eta S/T) is the exciton utilization efficiency (can be up to 100% for phosphorescent emitters).

  • QYPL (PLQY) is the photoluminescence quantum yield of the emissive layer.

  • ηout (Eta out) is the light out-coupling efficiency.[1][3]

Our troubleshooting will focus on the factors directly influenced by the host material: Charge Balance (γ) and PLQY .

Diagnostic Workflow: Is the Host Material the Culprit?

This workflow provides a logical path to identify the root cause of low quantum yield originating from the host material.

TroubleshootingWorkflow start Start: Low EQE Observed q1 Q1: Is my device suffering from severe charge carrier imbalance? start->q1 p1 Protocol 1: Fabricate & Characterize Single-Carrier Devices q1->p1 Run Diagnostic q2 Q2: Is host-to-guest energy transfer inefficient? q1->q2 Mobilities Balanced res1 Result: Mobilities are highly imbalanced (e.g., μh >> μe) p1->res1 sol1 Solution: - Use ambipolar host - Blend with transport material - Adjust layer thicknesses res1->sol1 p2 Protocol 2: Perform Spectroscopic Analysis (PL/UV-Vis) q2->p2 Run Diagnostic q3 Q3: Are exciton quenching processes dominant? q2->q3 Energy Transfer OK res2 Result: Poor spectral overlap or Host T1 < Guest T1 p2->res2 sol2 Solution: - Select host with better  spectral overlap - Ensure Host T1 > Guest T1 by >0.2 eV res2->sol2 p3 Protocol 3: Measure Exciton Lifetime (Transient EL/PL) q3->p3 Run Diagnostic q4 Q4: Is the film morphology suboptimal? q3->q4 No Major Quenching res3 Result: Short exciton lifetime, roll-off at low current p3->res3 sol3 Solution: - Use wide-gap host - Reduce dopant concentration - Improve charge balance res3->sol3 p4 Microscopy Analysis (AFM, SEM) q4->p4 Run Diagnostic res4 Result: High roughness, pinholes, or crystallization p4->res4 sol4 Solution: - Optimize deposition rate - Adjust substrate temperature - Use a different host material res4->sol4

Caption: Energy level diagrams showing efficient vs. inefficient triplet energy transfer.

Diagnostic Protocol 2: Photoluminescence and UV-Vis Spectroscopy

  • Objective: To assess the energy level alignment and spectral overlap between the host and guest materials.

  • Methodology:

    • Measure Host Emission: Prepare a thin film of the pure host material and measure its photoluminescence (PL) spectrum at both room temperature and low temperature (77K). The highest energy peak in the 77K spectrum provides a good estimate of the host's triplet energy (T₁).

    • Measure Guest Absorption: In solution, measure the UV-Vis absorption spectrum of the guest emitter.

    • Measure Doped Film PLQY: Using an integrating sphere, measure the absolute PLQY of a co-deposited film of the host doped with the guest emitter at the same concentration used in your device. [4][5]* Interpretation of Results:

    • Check Spectral Overlap: Overlay the host PL spectrum and the guest absorption spectrum. Significant overlap is required for efficient Förster transfer.

    • Check Triplet Levels: Compare the T₁ energy of the host (from 77K PL) with the known T₁ of the guest. A difference of at least 0.2 eV (Host T₁ > Guest T₁) is recommended to ensure efficient and irreversible Dexter transfer.

    • Analyze PLQY: A low PLQY (<70-80%) in the doped film, despite the guest emitter having a high intrinsic QY, strongly indicates poor host-to-guest energy transfer or the introduction of new non-radiative pathways. [6]

Q3: Are exciton quenching processes dominant?

Expertise & Experience: Even with balanced charges and good energy transfer, excitons can be destroyed by non-radiative quenching processes before they can emit a photon. This is a common cause of "efficiency roll-off," where the EQE drops as you increase the current density. [7][8][9]The host material is central to two key quenching mechanisms:

  • Triplet-Triplet Annihilation (TTA): Two triplet excitons interact. One is annihilated, and the other is promoted to a higher excited state, which then decays non-radiatively (as heat). This dominates at high brightness when exciton density is high. [10][11]2. Triplet-Polaron Quenching (TPQ): A triplet exciton interacts with a charge carrier (a polaron) on a host molecule. The exciton is quenched non-radiatively. This is exacerbated by charge imbalance, where an excess of one type of charge carrier exists in the EML. [10][11][12] Diagnostic Protocol 3: Transient Electroluminescence (TREL) Spectroscopy

  • Objective: To measure the lifetime of the excitons in an operating device and identify quenching.

  • Methodology:

    • Place the completed OLED device in a spectrometer capable of time-resolved measurements. [13] 2. Apply a short square-wave voltage pulse to the device to generate excitons.

    • Measure the decay of the electroluminescence immediately after the voltage pulse is turned off. [14][15][16] 4. Fit the decay curve to an exponential function to extract the exciton lifetime (τ).

  • Interpretation of Results:

    • The measured lifetime should be close to the intrinsic phosphorescent lifetime of the guest emitter (often in the microsecond range).

    • A significantly shorter lifetime indicates the presence of a fast, non-radiative quenching pathway.

    • If the lifetime becomes shorter as the initial voltage pulse height (and thus, current density) increases, this is a classic sign of TTA or TPQ being the dominant loss mechanism causing efficiency roll-off. [7][17]

Q4: Is the film morphology suboptimal?

Expertise & Experience: The physical structure of the host material film is critical. An ideal film is amorphous, smooth, and uniform. Poor morphology, such as crystallization, pinholes, or high surface roughness, can degrade device performance by creating pathways for leakage current (where charges pass through the device without recombining) or by creating charge traps that impede transport and can act as quenching sites. [18][19][20] Diagnostic Protocol 4: Atomic Force Microscopy (AFM)

  • Objective: To visually inspect the surface morphology of the host material film.

  • Methodology:

    • Deposit a thin film of the host material onto a substrate (e.g., silicon or ITO-coated glass) using the same conditions as your device fabrication.

    • Analyze the film's surface using AFM in tapping mode.

    • Measure the root-mean-square (RMS) surface roughness.

    • Inspect the images for signs of crystallites, pinholes, or other defects.

  • Interpretation of Results:

    • A low RMS roughness (< 1 nm) is generally desirable for planar device structures.

    • The presence of sharp, crystalline domains can lead to inconsistent device performance and create grain boundaries that hinder charge transport.

    • Visible pinholes are catastrophic, as they will cause electrical shorts in the final device.

    • If morphology is poor, consider optimizing deposition parameters (e.g., deposition rate, substrate temperature) or choosing a host material with better film-forming properties.

References

  • Absolute photoluminescence quantum yield of molecular organic thin films: effects of doping with strongly fluorescent rubrene.SPIE Digital Library.
  • Manipulating Förster and Dexter interactions between a thermally activated delayed fluorescence host and a phosphorescent dopant for highly efficient solution-processed red and white OLEDs.
  • Efficiency roll-off in organic light-emitting diodes. Advanced Materials. [Link]

  • Efficiency Roll-Off in Organic Light-Emitting Diodes (2013). SciSpace. [Link]

  • Photoluminescence quantum yield of pure and molecularly doped organic solid films. Journal of Applied Physics. [Link]

  • Efficiency Roll-Off in Organic Light-Emitting Diodes. ResearchGate. [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. [Link]

  • An integrated study of triplet exciton quenching processes in phosphorescent OLEDs. SPIE Digital Library. [Link]

  • Direct determination of carrier mobilities of OLED materials by admittance spectroscopy. SPIE Digital Library. [Link]

  • De Novo Simulation of Charge Transport through Organic Single-Carrier Devices. MPG.PuRe. [Link]

  • Förster and Dexter energy-transfer processes in fluorescent BAlq thin films doped with phosphorescent Ir(ppy)3 molecules. AIP Publishing. [Link]

  • Unraveling the light-emitting mechanisms in highly efficient OLED materials. National Taiwan University. [Link]

  • Triplet Emitters for OLED Applications. Mechanisms of Exciton Trapping and Control of Emission Properties. SpringerLink. [Link]

  • ABSOLUTE PHOTOLUMINESCENCE QUANTUM YIELD OF MOLECULAR ORGANIC THIN FILMS: EFFECTS OF DOPING WITH THE STRONGLY FLUORESCENT RUBREN. SPIE Digital Library. [Link]

  • Record 17% Efficiency Achieved in Stretchable OLEDs. Mirage News. [Link]

  • Triplet-exciton quenching in organic phosphorescent light-emitting diodes with Ir-based emitters. ResearchGate. [Link]

  • Analysis of Efficiency Roll-Off and Degradation Mechanisms in Nondoped Blue OLEDs Based on Aggregation-Induced Delayed Fluorescence... ACS Publications. [Link]

  • In-Situ Characterisation of Charge Transport in Organic Light-Emitting Diode by Impedance Spectroscopy. MDPI. [Link]

  • Transient electroluminescence on pristine and degraded phosphorescent blue OLEDs. ResearchGate. [Link]

  • An integrated study of triplet exciton quenching processes in phosphorescent OLEDs. ResearchGate. [Link]

  • Measurements of Solid-State Photoluminescence Quantum Yields of Films Using a Fluorimeter. Advanced Science News. [Link]

  • (a) Förster and Dexter energy transfer conditions as a function of... ResearchGate. [Link]

  • Researchers develop the world's most efficient fully-stretchable OLED device. OLED-Info. [Link]

  • Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate. [Link]

  • Nanostructured Thin Films Enhancing the Performance of New Organic Electronic Devices: Does It Make Sense? ACS Publications. [Link]

  • Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. ResearchGate. [Link]

  • Relating transient electroluminescence lifetime and bulk transit time in OLED during switch-off. Journal of Materials Chemistry C. [Link]

  • Transient electroluminescence profiles of the pristine and degraded... ResearchGate. [Link]

  • Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Publications. [Link]

  • EQE (%) (left) and photographs (right) of OLEDs based on polymer PMC... ResearchGate. [Link]

  • Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering. National Institutes of Health (NIH). [Link]

  • Influence of charge balance and exciton distribution on efficiency and lifetime of phosphorescent organic light-emitting devices. AIP Publishing. [Link]

  • The Blue Problem: OLED Stability and Degradation Mechanisms. National Institutes of Health (NIH). [Link]

  • Influence of charge balance and exciton distribution on efficiency and lifetime of phosphorescent organic light-emitting devices. ResearchGate. [Link]

  • Transient Electroluminescence Measurement on Organic Light-Emitting Diodes (OLED) of Mutilayer Electron-Injection Structure. ResearchGate. [Link]

  • Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. [Link]

  • OLEDs. Heinrich Heine University Düsseldorf. [Link]

  • Journal of Materials Chemistry C – Themed Collection: Organic light-emitting diodes (OLEDs): next-generation display and lighting technology. RSC Blogs. [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH). [Link]

  • Time-Resolved Electroluminescence Spectroscopy of a White Light Emitting Diode. Edinburgh Instruments. [Link]

  • EQE optimization For a Top-Emitting OLED. Fluxim. [Link]

  • What is the real cause of burn-in effect on OLED displays and how can burn-in effect be solved? Chemistry Stack Exchange. [Link]

  • Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Publications. [Link]

  • The Role of Charge Balance and Excited State Levels on Device Performance of Exciplex-based Phosphorescent Organic Light Emitting Diodes. ResearchGate. [Link]

Sources

Enhancing the performance of fluorescent sensors based on this compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Fluorescent Sensor Performance

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the performance of your fluorescent sensor assays. As Senior Application Scientists, we understand that achieving robust, reproducible, and sensitive fluorescence data is paramount to your research. This guide is structured to provide in-depth, cause-and-effect explanations for common challenges encountered during fluorescent sensor experiments. We will move from foundational questions to detailed troubleshooting of specific issues like weak signals, high background, and photostability, providing actionable protocols and validation checkpoints along the way.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions to quickly orient you.

Q1: My fluorescent signal is very weak or non-existent. What are the first things I should check?

A1: Start by confirming the fundamentals of your setup. First, verify your instrument settings, including the excitation and emission filters or monochromator wavelengths, ensuring they are appropriate for your specific fluorophore.[1] Check that the light source is functioning correctly and that the detector gain is set appropriately. Next, confirm your sensor's preparation. Fluorophores are sensitive to light and temperature; ensure they have been stored correctly and have not undergone excessive freeze-thaw cycles.[1] Finally, verify the concentration of your sensor and the presence of your target analyte. It's possible the sensor concentration is too low or the target is not present in a detectable amount.[2]

Q2: What is "background fluorescence" and how can I reduce it?

A2: Background fluorescence is any unwanted signal that does not originate from your specific fluorescent sensor bound to its target. It can be caused by several factors:

  • Autofluorescence: Biological samples, media components, or plastics can naturally fluoresce.[3][4]

  • Nonspecific Binding: The fluorescent sensor may bind to surfaces or other molecules besides its intended target.[2][5]

  • Impure Reagents: Buffers or other assay components may contain fluorescent contaminants.[6]

To reduce background, consider using phenol red-free media, testing different types of microplates (black plates are generally preferred for fluorescence), and incorporating appropriate blocking steps in your protocol (e.g., with BSA or a specific blocking serum).[2][5]

Q3: What is photobleaching and how can I prevent it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[7][8] It is caused by the interaction of the excited fluorophore with oxygen, generating reactive oxygen species that damage the molecule.[8] To minimize photobleaching:

  • Reduce Exposure Time: Only illuminate the sample when acquiring data.[7][9]

  • Lower Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[8] Neutral density filters can help achieve this.[7][8]

  • Use Antifade Reagents: Incorporate antifade mounting media or buffer additives, which often contain oxygen scavengers.[8][10]

  • Choose Photostable Dyes: If possible, select fluorophores known for their high photostability.[8]

Section 2: Troubleshooting Guide - Signal & Noise Issues

This section provides a deeper dive into solving specific signal-related problems.

Problem: Weak or No Signal

A weak signal can be frustrating and can compromise the sensitivity of your assay. The following decision tree can help diagnose the root cause.

weak_signal_troubleshooting start Weak or No Signal check_instrument 1. Verify Instrument Settings (Filters, Light Source, Gain) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_reagents 2. Assess Reagents (Sensor Integrity, Concentration) reagents_ok Reagents Valid? check_reagents->reagents_ok check_protocol 3. Review Assay Protocol (Incubation Times, Buffer pH) protocol_ok Protocol Followed? check_protocol->protocol_ok check_analyte 4. Confirm Analyte (Presence, Concentration) analyte_ok Analyte Present? check_analyte->analyte_ok instrument_ok->check_reagents Yes solution_instrument Adjust settings. Calibrate instrument. instrument_ok->solution_instrument No reagents_ok->check_protocol Yes solution_reagents Prepare fresh sensor. Titrate concentration. reagents_ok->solution_reagents No protocol_ok->check_analyte Yes solution_protocol Optimize incubation. Check buffer compatibility. protocol_ok->solution_protocol No solution_analyte Use positive control. Verify sample integrity. analyte_ok->solution_analyte No

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Q: I've checked my instrument, but my signal is still weak. How do I optimize my sensor concentration?

A: The optimal sensor concentration is a balance between maximizing signal and minimizing background and potential artifacts like the inner filter effect.[11] A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to signal quenching.[6]

Protocol: Sensor Concentration Titration

  • Preparation: Prepare a serial dilution of your fluorescent sensor in the assay buffer. A typical starting range might be from 10 nM to 10 µM, but this should be adapted based on the sensor's properties.

  • Analyte Conditions: Prepare two sets of these dilutions. To one set, add your target analyte at a concentration known to give a robust response (positive control). To the other set, add a vehicle control (negative control).

  • Incubation: Incubate all samples under standard assay conditions (time, temperature).

  • Measurement: Read the fluorescence intensity of all samples on your instrument.

  • Analysis: For each sensor concentration, calculate the signal-to-background ratio (Signal / Background). Plot this ratio against the sensor concentration. The optimal concentration is typically the one that gives the maximum signal-to-background ratio before the curve plateaus or declines.[11]

Sensor Conc.Signal (RFU) with AnalyteBackground (RFU) w/o AnalyteSignal-to-Background
10 nM15005003.0
50 nM750015005.0
100 nM 15000 2500 6.0
500 nM4000080005.0
1 µM55000150003.7
Caption: Example data for optimizing sensor concentration. The 100 nM concentration provides the best signal-to-background ratio.
Problem: High Background Signal

High background noise can mask your specific signal, reducing the dynamic range and sensitivity of your assay.

Q: I see high fluorescence even in my negative control wells. What are the likely causes and solutions?

A: This points to issues with autofluorescence or nonspecific binding of your sensor.

  • Cause 1: Autofluorescence. Many biological components (e.g., NADH, flavins) and culture media (e.g., phenol red, riboflavin) can fluoresce, especially in the green spectrum.[4] Aldehyde fixatives can also increase autofluorescence.[3]

    • Solution: If possible, use phenol red-free media for live-cell imaging. For fixed samples, consider alternative fixation methods to aldehydes or use a chemical quenching step (e.g., sodium borohydride treatment).[4][12] You can also pre-treat your fixed tissue with light to photobleach the endogenous autofluorescence before adding your fluorescent probe.[3]

  • Cause 2: Nonspecific Binding. The fluorescent sensor may be binding to the well surface or to cellular components other than the target.

    • Solution: Incorporate a blocking step before adding the sensor. A common blocking agent is Bovine Serum Albumin (BSA).[5] Also, ensure your wash steps are stringent enough to remove unbound probe. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can be effective.

Section 3: Troubleshooting Guide - Signal Stability & Artifacts

Signal stability is crucial for quantitative and time-course experiments.

Problem: Signal Fades During Measurement (Photobleaching)

As discussed in the FAQs, photobleaching is a common issue.

Q: My signal intensity decreases with each measurement. How can I acquire stable, quantitative data?

A: Beyond the preventative measures already mentioned (reducing light exposure, using antifade reagents), a key strategy is to optimize your instrument's detector settings.

  • Expertise & Experience: Instead of increasing the excitation light intensity, try increasing the detector gain or using camera binning.[7] This amplifies the emitted signal that is detected without increasing the rate of photobleaching. While higher gain can increase noise, there is often a sweet spot that improves the signal-to-noise ratio without requiring excessive excitation energy.

Problem: Non-linear Signal Response at High Concentrations (Inner Filter Effect)

Q: My signal is no longer proportional to the analyte concentration at high levels. What is happening?

A: You are likely observing the Inner Filter Effect (IFE) . This is an artifact where the observed fluorescence intensity is reduced at high concentrations of light-absorbing species in the sample.[13] It has two components:

  • Primary IFE: The excitation light is absorbed by the sample before it can reach all the fluorophores, especially those deeper in the solution.[13]

  • Secondary IFE: The emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[13][14]

This leads to a roll-off in the standard curve, compromising quantitation.

inner_filter_effect cluster_low_conc Low Concentration cluster_high_conc High Concentration (IFE) light_source_low Excitation Light cuvette_low Sample light_source_low->cuvette_low Full Penetration detector_low Detector cuvette_low->detector_low Emitted Light light_source_high Excitation Light cuvette_high Sample light_source_high->cuvette_high Attenuation detector_high Detector cuvette_high->detector_high Re-absorption

Caption: The Inner Filter Effect (IFE) at high vs. low fluorophore concentrations.

Solutions for IFE:

  • Dilute the Sample: The simplest solution is to work within a concentration range where the absorbance of the sample at the excitation and emission wavelengths is low (typically < 0.1).[13]

  • Instrumental Correction: Some modern plate readers and fluorometers have built-in methods to correct for IFE, often by measuring absorbance and fluorescence simultaneously or by taking measurements at different vertical positions.[15][16]

Problem: Signal in an Unrelated Channel (Spectral Bleed-through)

Q: When using multiple fluorophores, I see a signal in my "red" channel that seems to come from my "green" fluorophore. How do I fix this?

A: This is known as spectral bleed-through or crosstalk. It occurs because fluorophore emission spectra are broad and can overlap.[17][18] The tail of the emission from a shorter wavelength dye (e.g., FITC) can extend into the detection window of a longer-wavelength dye (e.g., PE).[19]

Solution: Spectral Compensation

This requires creating a compensation matrix by measuring single-color controls.[20]

Protocol: Generating a Compensation Matrix

  • Prepare Controls: For a two-color experiment (e.g., Green and Red dyes), prepare three sets of samples:

    • Unstained cells/sample.

    • Cells/sample stained ONLY with the Green dye.

    • Cells/sample stained ONLY with the Red dye.

  • Measure Single Colors:

    • Measure the "Green-only" sample and record the signal in both the Green channel (e.g., Ch1) and the Red channel (e.g., Ch2). The signal in Ch2 is the bleed-through from Green into Red.

    • Measure the "Red-only" sample and record the signal in both Ch1 and Ch2. The signal in Ch1 is the bleed-through from Red into Green.

  • Calculate Spillover: The spillover coefficient is the percentage of signal from one dye that is detected in the other's channel. For example:

    • Spillover (Green into Red) = (Signal in Ch2 from Green-only sample) / (Signal in Ch1 from Green-only sample)

  • Apply Correction: Most imaging and flow cytometry software can use these spillover values to mathematically subtract the unwanted signal from your experimental samples, providing a "true" signal for each fluorophore.[19]

Section 4: Assay Validation and Quality Control

A validated assay ensures that your results are reliable and reproducible.

Q: How can I be confident in my assay's performance before starting a large screen?

A: Perform a validation study using a checklist of key performance parameters.

ParameterQuestion AddressedKey Metric(s)Acceptance Criteria (Example)
Linearity & Range Is the signal proportional to analyte concentration?R² of standard curveR² > 0.99
Precision Is the assay reproducible?Coefficient of Variation (%CV)Intra-assay CV < 10%; Inter-assay CV < 15%
Sensitivity What is the lowest detectable concentration?Limit of Detection (LOD)LOD = Mean of Blank + 3*SD of Blank
Specificity Does the sensor respond to off-target molecules?Cross-reactivity testingSignal from interferents < 10% of target signal
Instrument Stability Is the instrument performance consistent?Daily check with validation plateSignal within ±10% of historical average

Trustworthiness through Self-Validation: Every experiment should include controls that validate the run itself.

  • Negative Control (Blank): All assay components except the analyte. This defines your background.[21]

  • Positive Control: A sample with a known, high concentration of the analyte. This confirms the assay is working.

  • Reference Standard: A stable, fluorescent material used to check instrument performance over time.[21]

By systematically addressing these potential issues and building in robust controls, you can significantly enhance the performance and reliability of your fluorescent sensor-based assays.

References

  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]

  • HORIBA. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

  • Cytoflow. (n.d.). HOWTO: Compensate for bleedthrough. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (2020). How can we reduce the autofluorescence or background fluorescence in immunohistochemistry? Retrieved from [Link]

  • Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Simple Approach Toward Solution of the Problems of Signal Instability and Interferences Observed with Spectrophotofluorometers. Analytical Letters. Retrieved from [Link]

  • BenchSci. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Fluorescence Compensation - Flow Cytometry Guide. Retrieved from [Link]

  • NIH. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. Retrieved from [Link]

  • News-Medical.Net. (2023). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching? Retrieved from [Link]

  • Scientific Volume Imaging. (n.d.). BleedThrough. Retrieved from [Link]

  • Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link]

  • News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Review of fluorescent standards for calibration of in situ fluorometers: Recommendations applied in coastal and ocean observing programs. Retrieved from [Link]

  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]

  • ResearchGate. (2021). Troubleshooting with immunofluoresence/confocal microscope? What went wrong? Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Mitigate Deboronation of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid in their synthetic workflows. The unique electronic and steric properties of this large, polycyclic aromatic boronic acid make it a valuable building block, particularly in materials science and for the synthesis of OLED components.[1] However, these same properties can render it susceptible to a common and frustrating side reaction: protodeboronation.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you minimize this unwanted side reaction, thereby maximizing the yield and purity of your target compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions surrounding the deboronation of your specific boronic acid.

Q1: What is protodeboronation, and why is it a significant problem in my reaction?

A: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[2] In the context of your work, this means your expensive, carefully designed this compound starting material reverts to the corresponding arene, 10-([1,1'-Biphenyl]-4-yl)anthracene.

This process is highly problematic for two primary reasons:

  • Yield Reduction: Every molecule of boronic acid that undergoes deboronation is one less molecule available for your desired coupling reaction (e.g., a Suzuki-Miyaura coupling), directly reducing your product yield.

  • Purification Complexity: The deboronated byproduct is often structurally similar to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.

Q2: What are the primary factors that cause my boronic acid to deboronate?

A: The stability of a boronic acid is not absolute; it's highly dependent on the reaction environment.[2] For large, electron-rich systems like your anthracenyl boronic acid, the key drivers of deboronation are:

  • Base and pH: This is the most critical factor. While a base is essential for activating the boronic acid in Suzuki-Miyaura couplings, strong bases and high pH environments dramatically accelerate protodeboronation.[3][4] The reaction proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is then protonated by a proton source in the medium.[5][6]

  • Temperature: Higher reaction temperatures increase the kinetic rate of all reactions, including the undesired deboronation pathway.[4]

  • Proton Source (Water): The "proto" in protodeboronation refers to a proton. Water is the most common proton source in many coupling reactions. The presence of water, especially in combination with a strong base, creates a highly favorable environment for this side reaction.[7][8]

  • Catalyst System and Reaction Time: A slow or inefficient palladium catalyst system means your boronic acid spends more time under harsh reaction conditions, increasing the opportunity for it to decompose.[4] The goal is always for the rate of productive coupling to vastly outpace the rate of deboronation.

Q3: Is there a specific mechanism for base-catalyzed deboronation I should be aware of?

A: Yes. Understanding the mechanism clarifies why certain troubleshooting steps are effective. The process is generally accepted to occur via a base-catalyzed pathway.[2][5]

  • Boronate Formation: The boronic acid (a Lewis acid) is in equilibrium with its hydrated, anionic form, the boronate, in the presence of a base (like hydroxide).

  • Protonolysis (Rate-Limiting Step): The electron-rich boronate is susceptible to attack by a proton source (like water). This step involves the cleavage of the C-B bond and the formation of the new C-H bond.

Below is a diagram illustrating this critical mechanistic pathway.

G cluster_0 Base-Catalyzed Protodeboronation A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ B->A - OH⁻ (Equilibrium) C Ar-H B->C + H₂O (Protonolysis) D B(OH)₄⁻

The base-catalyzed protodeboronation pathway.

Part 2: Troubleshooting Guide - When Deboronation Occurs

This section is structured as a decision-tree to help you diagnose and solve deboronation issues in your ongoing experiments.

Issue: My reaction shows low yield of the desired product, and I've isolated a significant amount of 10-([1,1'-Biphenyl]-4-yl)anthracene as a byproduct.

This is the classic signature of protodeboronation. Let's systematically optimize your reaction conditions.

Troubleshooting Workflow

G start High Deboronation Observed? q_base Are you using a strong base (e.g., NaOH, KOH, Ba(OH)₂)? start->q_base a_base ACTION: Switch to a milder base: K₃PO₄, K₂CO₃, or KF. q_base->a_base Yes q_temp Is the reaction temperature high (e.g., > 90°C)? q_base->q_temp No a_base->q_temp a_temp ACTION: Lower the temperature. Aim for 40-80°C if catalyst activity allows. q_temp->a_temp Yes q_cat Is your catalyst system slow or showing low turnover? q_temp->q_cat No a_temp->q_cat a_cat ACTION: Use a modern, highly active Pd-precatalyst with a biarylphosphine ligand (e.g., SPhos, XPhos). q_cat->a_cat Yes q_final Is deboronation still an issue? q_cat->q_final No a_cat->q_final a_final ADVANCED STRATEGY: Convert to a MIDA boronate for a 'slow-release' approach. (See Protocol 1) q_final->a_final Yes G Goal: Ensure k_coupling >> k_deboronation cluster_main Reaction Pathways cluster_suzuki Desired Pathway: Suzuki Coupling cluster_deboronation Undesired Pathway: Protodeboronation Start Ar-B(OH)₂ (Your Starting Material) Suzuki Desired Product (Ar-Ar') Start->Suzuki + Ar'-X + Pd Catalyst + Base (Fast, k_coupling) Deboronated Byproduct (Ar-H) Start->Deboronated + H⁺ source (e.g., H₂O) + Base (Slow, k_deboronation)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Efficiency of Boronic Acids and Their Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic electronics, the quest for more efficient, stable, and color-pure materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Boron-containing compounds, particularly those synthesized from boronic acid precursors, have emerged as a highly promising class of materials, offering unique electronic properties that can significantly enhance device performance. This guide provides an in-depth comparison of the efficiency of various boronic acid derivatives in OLEDs, grounded in experimental data and field-proven insights. We will explore their dual role as both crucial synthetic intermediates and functional materials, detailing the causality behind their performance and providing actionable experimental protocols for their application.

The Dual Role of Boronic Acids in OLED Technology

Boronic acids are not typically incorporated into OLED devices in their simple form. Instead, their significance lies in two key areas:

  • Indispensable Synthetic Intermediates : Boronic acids are fundamental building blocks in Suzuki coupling reactions, a cornerstone of modern organic synthesis.[1][2][3] This Nobel Prize-winning reaction allows for the precise construction of complex conjugated molecules that form the emissive, charge transport, and host layers of an OLED.[1][2] The purity and specific structure of the boronic acid precursor, such as (3,5-Diphenylphenyl)boronic acid or 4-Hydroxyphenylboronic Acid, directly influence the electronic and optical properties of the final OLED material, thereby impacting device efficiency and longevity.[1][2]

  • Functional Boron-Containing Materials : The incorporation of boron into the final organic molecule imparts unique and desirable characteristics. The boron atom possesses a vacant p-orbital, giving it an electron-deficient or Lewis acidic nature.[4] This property is highly advantageous for creating materials with excellent electron-accepting and transporting capabilities.[4] Furthermore, the rigid structure of many boron-containing compounds can lead to high photoluminescence quantum yields (PLQY) and improved thermal stability.[5][6]

Comparative Analysis of Boron-Containing Materials in OLEDs

The true measure of efficiency for boronic acids in OLEDs is the performance of the final boron-containing materials derived from them. These materials can be broadly categorized based on their function within the device.

Recent breakthroughs have centered on using boron-containing molecules as emitters, particularly for the challenging blue and deep-blue region of the spectrum.[4][7] These materials often fall into the category of Thermally Activated Delayed Fluorescence (TADF) or Multi-Resonant (MR) emitters.

  • Multi-Resonant TADF Emitters : MR-TADF materials containing boron have achieved remarkable success. By creating a rigid, planar structure with multiple resonant pathways, it is possible to achieve very narrow emission spectra, which is crucial for the high color purity required for next-generation displays meeting standards like BT.2020. For example, the pioneering work on DABNA (a molecule containing one boron and two nitrogen atoms) demonstrated deep-blue emission with a full width at half maximum (FWHM) of just 28 nm and a high external quantum efficiency (EQE) of over 20%.[4]

  • Donor-Acceptor TADF Emitters : Another successful strategy involves creating push-pull systems where an electron-donating unit is linked to a boron-containing electron-accepting unit. For instance, a TADF emitter named TMCz-BO, which uses a carbazole donor and a dioxaboranaphtho[3,2,1-de]anthracene (BO) acceptor, achieved an impressive maximum EQE of 20.7% in a deep-blue OLED.[7] This high efficiency is attributed to the effective upconversion of non-emissive triplet excitons to emissive singlet excitons.

Data Summary: Performance of Boron-Containing Blue TADF Emitters

Emitter NameDonor/Acceptor TypeMax EQE (%)Emission ColorCIE CoordinatesFWHM (nm)Reference
DABNA-1MR-TADF13.5Deep-Blue(0.13, 0.09)28[4]
DABNA-2MR-TADF20.2Deep-Blue(0.12, 0.13)28[4]
TMCz-BODonor-Acceptor20.7Deep-BlueNot SpecifiedNot Specified[7]
SeBSeSe-doped Emitter9.3Sky-BlueNot SpecifiedNarrowband

A significant challenge in OLEDs, particularly those made with polymeric materials, is the morphological instability of the thin films during operation, which leads to device degradation.[5] Attaching boronic acid groups to oligomers, such as oligofluorenes, provides an elegant solution.

Upon thermal treatment, these boronic acid groups undergo dehydration to form stable, six-membered boronic acid anhydride (boroxine) linkages.[5] This process creates a cross-linked, insoluble network, which enhances the thermal and morphological stability of the film.[5] This approach has been shown to prevent the formation of long-wavelength emission peaks that often plague polyfluorene-based blue OLEDs, thus improving the operational lifetime and color stability of the device.[5] For example, devices fabricated with a cross-linked carbazole diboronic acid (CzBA) as a hole-transporting layer and a cross-linked oligofluorene boronic acid (F3BA) as the light-emitting layer have demonstrated the feasibility of this multi-layer, thermally cured approach.[5]

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed methodology for the fabrication and characterization of an OLED device incorporating a boron-containing material. The causality behind each step is explained to ensure a deep understanding of the process.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_characterization Device Characterization Prep1 ITO Substrate Cleaning Prep2 UV-Ozone Treatment Prep1->Prep2 Sequential Sonication Dep1 Hole Injection Layer (HIL) Prep2->Dep1 Dep2 Hole Transport Layer (HTL) Dep1->Dep2 Dep3 Emissive Layer (EML) (Host doped with Boron-Emitter) Dep2->Dep3 Dep4 Electron Transport Layer (ETL) Dep3->Dep4 Dep5 Electron Injection Layer (EIL) Dep4->Dep5 Dep6 Cathode Deposition (e.g., LiF/Al) Dep5->Dep6 Char1 J-V-L Measurement Dep6->Char1 Char2 Electroluminescence Spectrum Char1->Char2 Char3 EQE & Power Efficiency Calculation Char1->Char3 Char4 Operational Lifetime Test Char1->Char4

Caption: Workflow for OLED fabrication and characterization.

A. Substrate Preparation

  • Initial Cleaning : Sequentially sonicate the patterned Indium Tin Oxide (ITO) glass substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Causality: This rigorous cleaning process is critical to remove organic and particulate contamination from the ITO surface, ensuring good film adhesion and preventing electrical shorts in the final device.

  • UV-Ozone Treatment : Immediately before loading into the deposition chamber, treat the cleaned substrates with UV-ozone for 10-15 minutes.

    • Causality: This step removes residual organic contaminants and increases the work function of the ITO, which facilitates more efficient hole injection into the organic layers, thereby lowering the device's turn-on voltage.

B. Device Fabrication via Thermal Evaporation

This process is conducted in a high-vacuum chamber (< 10⁻⁶ Torr) to prevent contamination and ensure the purity of the deposited films.

  • Hole Injection & Transport Layers (HIL/HTL) : Sequentially deposit the HIL (e.g., 10 nm of HAT-CN) and the HTL (e.g., 40 nm of TAPC).

    • Causality: The HIL facilitates the injection of holes from the anode, while the HTL efficiently transports these holes to the emissive layer. The materials are chosen for their appropriate energy levels (HOMO/LUMO) to create an energy cascade for charge injection.[8][9][10]

  • Emissive Layer (EML) : Co-evaporate the host material (e.g., mCBP) and the boron-containing emitter at a predetermined doping concentration (e.g., 1-20 wt%). The typical thickness is 20-30 nm.

    • Causality: Doping the emitter into a host material prevents aggregation-caused quenching of the emission, leading to higher photoluminescence efficiency. The host must have a higher triplet energy than the dopant to confine excitons on the emitter molecules.

  • Electron Transport Layer (ETL) : Deposit the ETL (e.g., 30 nm of TmPyPB).

    • Causality: The ETL transports electrons from the cathode to the EML and also serves to block holes from leaking past the emissive layer, ensuring that charge recombination occurs predominantly within the EML for maximum light output.[11][12]

  • Electron Injection Layer (EIL) & Cathode : Sequentially deposit a thin EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al).

    • Causality: The EIL lowers the energy barrier for electron injection from the cathode into the ETL. The thick metal cathode serves as the top electrode.

C. Device Characterization

  • Current Density-Voltage-Luminance (J-V-L) Analysis : Measure the device characteristics using a source meter and a calibrated photodiode in a nitrogen-filled glovebox.

  • Electroluminescence (EL) Spectra : Record the emission spectra at a constant voltage using a spectroradiometer to determine the color coordinates (CIE) and FWHM.

  • Efficiency Calculations : From the J-V-L data and EL spectra, calculate the External Quantum Efficiency (EQE), Luminous Efficiency (cd/A), and Power Efficiency (lm/W).

  • Lifetime Measurement : Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.

Structure-Property Relationships and Causality

The efficiency of a boron-containing OLED material is not accidental; it is a direct result of its molecular design. Understanding the relationship between the chemical structure and the resulting photophysical properties is key to developing next-generation materials.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Photophysical Properties cluster_performance OLED Performance Structure Boronic Acid Precursor Design Rigidity Molecular Rigidity (e.g., MR-TADF) Structure->Rigidity DonorAcceptor Donor-Acceptor Strength Structure->DonorAcceptor Mobility Charge Mobility Structure->Mobility Influences molecular packing PLQY High PLQY Rigidity->PLQY Reduces non-radiative decay Emission Narrowband Emission Rigidity->Emission Restricts vibrational modes Delta_EST Small ΔEST DonorAcceptor->Delta_EST Separates HOMO/LUMO EQE High EQE PLQY->EQE Delta_EST->EQE Enhances RISC rate Color High Color Purity Emission->Color Mobility->EQE Balances charge transport Lifetime Long Operational Lifetime Mobility->Lifetime Reduces charge accumulation

Caption: Structure-property-performance relationship in boron-containing OLED emitters.

  • Molecular Rigidity and Narrowband Emission : In MR-TADF emitters, the rigid, bridged boron-nitrogen framework minimizes vibrational and rotational modes upon excitation. This structural rigidity suppresses non-radiative decay pathways, leading to a high photoluminescence quantum yield (PLQY).[4] It also results in a smaller structural change between the ground and excited states, producing a very narrow emission spectrum and thus high color purity.

  • Donor-Acceptor Strength and Small ΔEST : In push-pull TADF molecules, the spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the boron-containing acceptor leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[4] A small ΔEST is the defining characteristic of a TADF molecule, as it allows for efficient reverse intersystem crossing (RISC) from T₁ to S₁, harvesting triplet excitons and dramatically boosting the internal quantum efficiency towards a theoretical 100%.[4]

Conclusion and Future Outlook

Boronic acids and their derivatives have transitioned from being simple synthetic tools to becoming enabling components for some of the most efficient and color-pure OLEDs developed to date. The electron-deficient nature of boron, combined with clever molecular engineering to create rigid and push-pull structures, has directly led to materials that address the critical challenges of OLED technology, especially in producing stable and efficient blue emitters.

The future of this field lies in the continued rational design of novel boron-containing structures. Key areas of focus will include further enhancing the stability and lifetime of blue TADF devices, which still lag behind their phosphorescent red and green counterparts, and designing new MR-TADF emitters for all three primary colors to realize next-generation displays with unprecedented color gamuts. The systematic exploration of structure-property relationships, as outlined in this guide, will be the foundational pillar upon which these future innovations are built.

References

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). PubMed Central (PMC). [Link]

  • Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages. (n.d.). ACS Publications. [Link]

  • Editorial: High color purity boron-based OLED materials. (2024). PubMed Central (PMC). [Link]

  • Advances in High-Efficiency Blue OLED Materials. (2024). MDPI. [Link]

  • New Boron(III) Blue Emitters for All‐Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. (n.d.). ResearchGate. [Link]

  • Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (n.d.). Frontiers. [Link]

  • OLED Material Innovation: The Role of Boronic Acid Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. [Link]

  • Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. (2024). RSC Publishing. [Link]

  • Electron-transporting materials for organic electroluminescent and electrophosphorescent devices. (n.d.). ResearchGate. [Link]

  • Editorial: High color purity boron-based OLED materials. (n.d.). Frontiers. [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. [Link]

  • The Role of Boronic Acids in Advancing OLED Technology. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. [Link]

  • Recent advances in self-healing materials based on boronic ester bonds. (2021). RSC Publishing. [Link]

  • Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (n.d.). PubMed. [Link]

  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (2021). MDPI. [Link]

  • New Boron(III) Blue Emitters for All-Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. (n.d.). UFOP. [Link]

Sources

A Comparative Guide to Host Materials for Blue Organic Light-Emitting Diodes (OLEDs): Analyzing Anthracene Derivatives and Established Incumbents

Author: BenchChem Technical Support Team. Date: February 2026

The quest for efficient, stable, and pure-blue emission is a critical frontier in Organic Light-Emitting Diode (OLED) technology, directly impacting the performance and longevity of full-color displays and solid-state lighting.[1] At the heart of this challenge lies the emissive layer (EML), where the selection of a host material is paramount. The host matrix must not only facilitate balanced charge transport but also possess a sufficiently high triplet energy (ET) to confine excitons on the guest emitter, preventing energy loss and ensuring efficient light generation.[2][3]

This guide provides an in-depth comparison of host materials for blue OLEDs, with a special focus on the potential of anthracene-based structures, using (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid as a key synthetic building block. We will objectively evaluate this class of materials against established industry standards, including carbazole and phosphine oxide derivatives, supported by experimental data and foundational principles of device physics.

The Central Role of the Host in Blue Phosphorescent OLEDs (PHOLEDs)

In a PHOLED, excitons (electron-hole pairs) are formed on host molecules and subsequently transfer their energy to a phosphorescent guest (dopant). For blue emitters like bisiridium(III) (FIrpic), which has a triplet energy of approximately 2.65 eV, an effective host must meet several stringent criteria:[2]

  • High Triplet Energy (ET): The host's ET must be higher than that of the blue dopant to prevent back-energy transfer, a major cause of efficiency loss.[2] For deep blue emitters, an ET of ~3.0 eV is often desirable.[4]

  • Balanced Charge Transport: The host should ideally possess both good hole and electron mobility (bipolar transport) to ensure that the recombination zone is wide and located within the EML, which helps to reduce efficiency roll-off at high brightness and prolongs device lifetime.[5][6]

  • Appropriate Frontier Molecular Orbital (FMO) Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must align with adjacent layers (hole and electron transport layers) to facilitate efficient charge injection with minimal barriers.

  • Thermal and Morphological Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are crucial for preventing film crystallization and ensuring stability during device operation and fabrication.[2][5]

Focus Molecule: this compound - A Gateway to Advanced Hosts

Direct experimental data for this compound as a standalone host material in published literature is scarce. This is not unusual; boronic acids are rarely the final, functional material in an OLED stack. Instead, they are highly valuable and versatile synthetic intermediates. The boronic acid group is a key reactant in palladium-catalyzed Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds to build complex, conjugated molecules.

The core structure, a biphenyl group attached to an anthracene core, is highly promising. Anthracene provides a wide bandgap and high photoluminescence efficiency, while the biphenyl extension can be used to tune electronic properties and disrupt molecular packing, enhancing morphological stability. The boronic acid functional group allows for the straightforward introduction of other moieties, such as electron-withdrawing or hole-transporting groups, to create a final host with tailored, bipolar charge transport characteristics.[2]

For the purpose of this guide, we will consider the properties of the final host molecules that can be synthesized from this boronic acid precursor and compare them to other established material classes.

Comparative Analysis of Blue OLED Host Material Classes

We will now compare the key properties and performance of several major classes of host materials.

Carbazole derivatives are among the most widely used host materials due to their excellent hole-transporting properties and high thermal stability.

  • N,N′-Dicarbazolyl-4,4′-biphenyl (CBP): Often considered the benchmark host for green and red PHOLEDs, CBP's utility for blue emission is limited.[2] Its relatively low triplet energy (ET ≈ 2.56 eV) is insufficient to confine excitons on blue emitters like FIrpic (ET ≈ 2.65 eV), leading to significant efficiency losses.[2]

  • 1,3-Bis(N-carbazolyl)benzene (mCP): By replacing the biphenyl linker in CBP with a meta-substituted benzene ring, the conjugation is broken, significantly raising the triplet energy to ~2.91 eV.[2][7] This makes mCP a suitable host for FIrpic. However, mCP is predominantly a hole-transporting (unipolar) material, which can lead to an imbalance of charge carriers in the EML and a narrowing of the recombination zone, potentially affecting the device's operational lifetime.[8] Furthermore, its lower Tg compared to CBP can be a concern for morphological stability.[2]

To improve electron injection and transport, electron-withdrawing phosphine oxide (P=O) moieties have been incorporated into host materials.

  • Bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO): DPEPO is a well-known host for blue thermally activated delayed fluorescence (TADF) and phosphorescent emitters due to its very high triplet energy (ET ≈ 3.0 eV) and good electron transport properties.[4] However, materials based solely on phosphine oxide can exhibit lower thermal stability compared to robust hydrocarbon or carbazole structures.[4]

The most advanced host materials aim for bipolar charge transport by combining electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) units within the same molecule. This strategy leads to more balanced charge injection, a wider recombination zone, reduced efficiency roll-off, and longer device lifetimes.[6][8]

  • Carbazole-Triazine Hybrids (e.g., CzTrz): These materials link a hole-transporting carbazole unit with an electron-transporting triazine unit. By carefully designing the linkage, a high triplet energy can be maintained while achieving balanced charge mobility. Devices using bipolar hosts like CzTrz have shown significantly improved lifetimes compared to unipolar hosts like mCP when hosting FIrpic.[8]

  • Silicon and Sulfone Hybrids (e.g., CzSi, dCzPSi): Incorporating silicon or sulfone groups can create bipolar character. For instance, exciplex-forming co-host systems like CzSi:PO-T2T have demonstrated high efficiencies in blue OLEDs.[6]

  • Anthracene-Based Bipolar Hosts: Synthesizing a final molecule from our focus precursor, this compound, by coupling it with an electron-withdrawing group (like a benzimidazole or phosphine oxide) would yield a bipolar host.[2] This approach combines the high photoluminescence and stability of the biphenyl-anthracene core with the balanced transport enabled by the added functional group, representing a promising strategy for next-generation hosts.

Data Summary: Head-to-Head Comparison

The table below summarizes the critical properties of representative host materials.

Host MaterialClassTriplet Energy (ET)HOMO (eV)LUMO (eV)Tg (°C)Mobility Type
CBP Carbazole~2.56 eV[2]~5.9 eV~2.4 eV110Hole-dominant
mCP Carbazole~2.91 eV[7]~5.9 eV[7]~2.4 eV[7]60[2]Hole-dominant
DPEPO Phosphine Oxide~3.0 eV[4]~6.7 eV~2.5 eV62Electron-dominant
CBPPO Bipolar~2.81 eV[2]~6.05 eV[2]~2.58 eV[2]136[2]Bipolar[2]
CzSi Bipolar~2.8 eV~5.8 eV~2.1 eV125Bipolar

Note: Values are approximate and can vary based on measurement techniques and literature sources.

Experimental Protocols and Workflows

To ensure scientific integrity, the protocols for device fabrication and material characterization must be robust and well-defined.

Standard Protocol for Blue PHOLED Fabrication (Thermal Evaporation)

This protocol describes a common method for creating a multi-layer OLED device in a high-vacuum environment (<10-6 Torr).

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropyl alcohol, each for 15 minutes. Substrates are then dried with N2 gas and treated with UV-Ozone for 10 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: A thin layer (e.g., 10 nm) of Molybdenum trioxide (MoO3) is thermally evaporated onto the ITO surface.

  • Hole Transport Layer (HTL) Deposition: A layer (e.g., 40 nm) of a hole-transporting material like 1,4-bis[(1-naphthyl phenyl)amino]biphenyl (NPB) is deposited.[2]

  • Emissive Layer (EML) Deposition: The host material and the blue phosphorescent dopant (e.g., FIrpic) are co-evaporated from separate sources. A typical doping concentration is 6-15 wt%. The layer thickness is typically 20-30 nm. The deposition rates must be precisely controlled to achieve the desired doping ratio.

  • Electron Transport/Hole Blocking Layer (ETL/HBL) Deposition: A layer (e.g., 40 nm) of an electron-transporting material, such as 3,3′-(5′-(3-(pyridine-3-yl)phenyl)-[1,1′:3′,1″-terphenyl]-3,3″-diyl)dipyridine (TmPyPB), is deposited. This layer also serves to block holes from leaking out of the EML.[2]

  • Electron Injection Layer (EIL) Deposition: A thin layer (e.g., 1 nm) of Lithium fluoride (LiF) is deposited to lower the electron injection barrier.[2]

  • Cathode Deposition: Finally, a metal cathode (e.g., 150 nm of Aluminum) is evaporated to complete the device.

  • Encapsulation: The completed device is immediately encapsulated in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.

Visualization of a Typical PHOLED Device Structure

OLED_Structure cluster_device Blue PHOLED Device Stack cluster_recombination Light Emission Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL Electrons ETL Electron Transport Layer (e.g., TmPyPB) EIL->ETL EML Emissive Layer (Host:FIrpic) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL HIL Hole Injection Layer (e.g., MoO₃) HTL->HIL Anode Anode (e.g., ITO on Glass) HIL->Anode Anode->HIL Holes

Caption: A standard multi-layer architecture for a blue phosphorescent OLED.

Workflow for Host Material Characterization

The comprehensive evaluation of a new host material follows a logical, self-validating workflow.

Characterization_Workflow Host Material Evaluation Workflow Synth Synthesis & Purification (e.g., Suzuki coupling of boronic acid precursor) Photo Photophysical Analysis (UV-Vis, PL, Phosphorescence @ 77K) Synth->Photo Material Properties Electro Electrochemical Analysis (Cyclic Voltammetry) Synth->Electro Material Properties Thermal Thermal Analysis (TGA, DSC) Synth->Thermal Material Properties Et Determine Triplet Energy (ET) Photo->Et FMO Determine HOMO/LUMO Levels Electro->FMO Stability Determine Td / Tg Thermal->Stability Fab Device Fabrication (Co-evaporation with Dopant) Et->Fab Candidate Selection FMO->Fab Candidate Selection Stability->Fab Candidate Selection Test Electroluminescence Testing Fab->Test Perf Performance Metrics (EQE, Power Efficiency, Lifetime, CIE) Test->Perf

Caption: A logical workflow for the synthesis and comprehensive characterization of a novel OLED host material.

Conclusion and Future Outlook

While this compound is not a host material in itself, it represents a critical starting point for creating advanced, custom-designed hosts. The biphenyl-anthracene core is a robust platform that, through the versatility of the boronic acid group, can be functionalized to create bipolar materials with high triplet energies and excellent thermal stability.

The comparative analysis shows a clear trend in the field: a move away from simple, unipolar hosts like mCP towards complex, bipolar structures. While traditional carbazole and phosphine oxide materials have been instrumental, the future of high-performance blue OLEDs lies in these engineered bipolar hosts. They offer the most promising path to simultaneously achieving high efficiency, low roll-off, and the long operational lifetimes required for commercial applications. Researchers should focus on leveraging versatile building blocks like the one discussed here to construct host materials that balance charge transport and maintain high triplet energy, thereby overcoming the long-standing challenges of blue OLED technology.

References

  • MDPI. (2024). Advances in High-Efficiency Blue OLED Materials.
  • YouTube. (2024). Stable and efficient phosphorescence blue OLED emitters.
  • Noctiluca. Host Materials.
  • MDPI. (2024). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials.
  • Frontiers. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach.
  • PMC. (2022). Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices.
  • MDPI. (2024). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs.
  • ScienceDirect. (2024). Management of charge and exciton for high-performance and long-lifetime blue OLEDs.
  • AIP Publishing. (2021). Molecular library of OLED host materials—Evaluating the multiscale simulation workflow.
  • Sigma-Aldrich. Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study.
  • Department of Energy. (2022). High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence.
  • Ossila. mCP for OLEDs | 1,3-Bis(N-carbazolyl)benzene.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock of reliable and reproducible research. This guide provides an in-depth protocol for the validation of spectroscopic data for (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid, a complex polycyclic aromatic hydrocarbon with potential applications in organic electronics.[1] While this molecule is commercially available, comprehensive, publicly accessible experimental spectra are scarce. Therefore, this guide will establish a rigorous framework for validation by predicting the expected spectroscopic characteristics and comparing them with those of a structurally similar alternative, (4-(Anthracen-9-yl)phenyl)boronic acid.

This guide is structured to empower the researcher to:

  • Understand the key structural features of the target molecule and their expected spectroscopic signatures.

  • Implement a multi-technique approach for robust data validation.

  • Critically assess experimental data against theoretical predictions and comparative standards.

The Imperative of Spectroscopic Validation

Analytical Workflow for Structural Validation

A multi-pronged analytical approach is essential for the comprehensive validation of this compound. The following workflow outlines the key spectroscopic techniques and their roles in the validation process.

Spectroscopic Validation Workflow Figure 1. Workflow for Spectroscopic Validation cluster_synthesis Sample Preparation cluster_spectroscopy Data Acquisition cluster_validation Data Validation & Comparison cluster_conclusion Final Assessment Synthesis Synthesis or Procurement of This compound NMR ¹H and ¹³C NMR Synthesis->NMR Acquire Spectroscopic Data FTIR FT-IR Synthesis->FTIR Acquire Spectroscopic Data UVVis UV-Vis Synthesis->UVVis Acquire Spectroscopic Data MS Mass Spectrometry Synthesis->MS Acquire Spectroscopic Data Purity Purity Assessment (qNMR) NMR->Purity Quantitative Analysis Structure Structural Confirmation NMR->Structure Qualitative Analysis FTIR->Structure Qualitative Analysis UVVis->Structure Qualitative Analysis MS->Structure Qualitative Analysis Conclusion Validated Structure Purity->Conclusion Comparison Comparison with Alternative Compound Structure->Comparison Comparison->Conclusion

Caption: Workflow for the validation of spectroscopic data.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and compare it with the known data for a similar, alternative compound, (4-(Anthracen-9-yl)phenyl)boronic acid.

Table 1: Predicted ¹H and ¹³C NMR Data

Parameter This compound (Predicted) (4-(Anthracen-9-yl)phenyl)boronic acid (Reference/Predicted) Justification for Prediction
¹H NMR Chemical Shift (Aromatic Protons) δ 7.0 - 8.6 ppmδ 7.2 - 8.5 ppmAromatic protons in polycyclic systems like anthracene typically resonate in the downfield region (6.5-8.0 ppm).[2] The extensive conjugation in the target molecule will likely shift these protons further downfield.
¹H NMR Chemical Shift (B-OH Protons) δ 4.5 - 6.0 ppm (broad singlet)δ 4.5 - 6.0 ppm (broad singlet)The protons of the boronic acid group are acidic and often appear as a broad, exchangeable signal.
¹³C NMR Chemical Shift (Aromatic Carbons) δ 120 - 150 ppmδ 120 - 150 ppmCarbons in aromatic rings absorb in this characteristic range.[2] The presence of multiple distinct aromatic environments will lead to a complex spectrum.
¹³C NMR Chemical Shift (C-B Bond) δ 130 - 140 ppmδ 130 - 140 ppmThe carbon atom directly bonded to the boron is expected to be in this range, though its signal may be broad due to quadrupolar relaxation of the boron nucleus.

Table 2: Predicted FT-IR, UV-Vis, and Mass Spectrometry Data

Parameter This compound (Predicted) (4-(Anthracen-9-yl)phenyl)boronic acid (Reference/Predicted) Justification for Prediction
FT-IR: O-H Stretch (Boronic Acid) 3200 - 3600 cm⁻¹ (broad)3200 - 3600 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen-bonded O-H groups in the boronic acid dimer.[3][4]
FT-IR: B-O Stretch 1310 - 1350 cm⁻¹ (strong)1310 - 1350 cm⁻¹ (strong)A strong, characteristic absorption for the B-O single bond.[5][6]
FT-IR: Aromatic C-H Stretch > 3000 cm⁻¹> 3000 cm⁻¹Typical for sp² C-H bonds in aromatic rings.
UV-Vis λmax 250 - 260 nm, 350 - 400 nm253 nm, 365 nmAnthracene and its derivatives exhibit characteristic absorption bands.[7][8] The extended conjugation in the target molecule may cause a slight bathochromic (red) shift compared to the reference.
Mass Spectrometry (ESI-) m/z [M-H]⁻ 373.14297.11Calculated based on the molecular formula (C26H19BO2 and C20H15BO2, respectively). The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern.[9]

Experimental Protocols for Spectroscopic Validation

The following are detailed protocols for acquiring and validating the spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, and qNMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Validation Steps:

      • Integrate the signals and verify that the proton ratios match the expected structure (19 protons in total).

      • Analyze the splitting patterns (multiplicity) to confirm the connectivity of the aromatic protons.

      • Look for the broad singlet corresponding to the B-OH protons. Its integration may be variable due to exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Validation Steps:

      • Count the number of signals to ensure it matches the number of unique carbon atoms in the molecule. Due to symmetry, some signals may overlap.

      • Compare the chemical shifts to the predicted ranges for aromatic and C-B carbons.

  • Quantitative NMR (qNMR) for Purity Assessment:

    • Prepare a sample with a precisely weighed amount of the compound and a certified internal standard (e.g., maleic acid).[10]

    • Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).[11][12]

    • Validation Steps:

      • Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the purity.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Validation Steps:

    • Identify the characteristic broad O-H stretch of the boronic acid.

    • Confirm the presence of the strong B-O stretching vibration.[5]

    • Observe the aromatic C-H and C=C stretching vibrations.

    • Compare the fingerprint region (< 1500 cm⁻¹) with any available reference spectra for similar compounds.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or cyclohexane).

  • Data Acquisition: Scan the absorbance from 200 to 800 nm.

  • Validation Steps:

    • Identify the characteristic absorption maxima (λmax) for the anthracene chromophore.[7][8]

    • The extended biphenyl conjugation is expected to cause a bathochromic shift compared to unsubstituted anthracene.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Validation Steps:

    • In the negative ion mode, look for the [M-H]⁻ ion at the calculated m/z.

    • In the positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts.

    • Examine the isotopic pattern of the molecular ion peak to confirm the presence of a single boron atom.[9]

    • Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which can provide further structural confirmation. Common fragmentations for arylboronic acids include the loss of water and boric acid.[13][14]

Visualizing Key Structural Relationships for Validation

The following diagram illustrates the key structural fragments of this compound and their expected spectroscopic signatures, which are crucial for the validation process.

Structural Moieties and Spectroscopic Signatures Figure 2. Key Structural Fragments and Their Spectroscopic Signatures cluster_molecule This compound cluster_signatures Expected Spectroscopic Signatures Anthracene Anthracene Core NMR_Aromatic ¹H NMR: δ 7.0-8.6 ppm ¹³C NMR: δ 120-150 ppm Anthracene->NMR_Aromatic UVVis_Anthracene UV-Vis: λmax ~255 nm, 350-400 nm Anthracene->UVVis_Anthracene Biphenyl Biphenyl Moiety Biphenyl->NMR_Aromatic BoronicAcid Boronic Acid Group FTIR_Boronic FT-IR: O-H (3200-3600 cm⁻¹), B-O (~1330 cm⁻¹) BoronicAcid->FTIR_Boronic MS_Boron MS: Characteristic ¹⁰B/¹¹B isotopic pattern BoronicAcid->MS_Boron

Caption: Key structural fragments and their expected spectroscopic signatures.

Conclusion

The validation of spectroscopic data for a complex molecule like this compound is a critical step in ensuring the integrity of research findings. By employing a systematic, multi-technique approach and comparing experimental data with theoretically predicted values and data from analogous compounds, researchers can be confident in the structural assignment of their material. This guide provides a robust framework for this validation process, emphasizing the causality behind experimental choices and promoting a self-validating system of analysis.

References

  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. Available at: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]

  • UV–visible spectra of silyl substituted anthracene. ResearchGate. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link]

  • Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. Available at: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • UV-spectra of 4 and commercially available anthracene in cyclohexane (9 × 10 −5 mol/L). ResearchGate. Available at: [Link]

  • FTIR spectrum of boric acid. ResearchGate. Available at: [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available at: [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

  • The ultraviolet absorption spectra of anthracene derivatives. PubMed. Available at: [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. Available at: [Link]

  • The Ultraviolet Absorption Spectra of Anthracene Derivatives. ACS Publications. Available at: [Link]

  • Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. Available at: [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]

  • FT-IR spectra of (1) pure anthracene, (2) An-MINP1 (non-washed), (3) An-MINP1 (washed), and (4) non-imprinted polymer (NIP1). ResearchGate. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]

  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. Available at: [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Available at: [Link]

  • Experimental reporting. The Royal Society of Chemistry. Available at: [Link]

  • Vuv/vis absorption spectroscopy of different PAHs. ResearchGate. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. UPI. Available at: [Link]

  • Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. PubMed. Available at: [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. RJPN. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Supporting Information_Anthracene_07012017_final. The Royal Society of Chemistry. Available at: [Link]

  • Preparation and characterization of anthracene doped p-terphenyl polycrystalline powder for scintillation application. ResearchGate. Available at: [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI. Available at: [Link]

Sources

A Comparative Guide to Anthracene-Based Fluorescent Sensors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical sensing and cellular imaging, the demand for sensitive, selective, and real-time detection of analytes is ever-present. Among the myriad of fluorophores available, anthracene and its derivatives have carved a significant niche as robust building blocks for fluorescent sensors. Their advantageous photophysical properties, including high quantum yields and chemical stability, coupled with the versatility of their structure for chemical modification, make them ideal candidates for a wide range of sensing applications.[1][2]

This guide provides a comparative analysis of various anthracene-based fluorescent sensors, offering insights into their design, sensing mechanisms, and performance. We will delve into the experimental data that underpins their efficacy and provide detailed protocols to enable researchers to replicate and build upon these findings.

The Foundation: Understanding Anthracene's Photophysical Properties

Anthracene, a polycyclic aromatic hydrocarbon, possesses a rigid, planar structure with an extended π-conjugated system. This inherent structure is the basis for its strong fluorescence. The fluorescence quantum yield of anthracene itself can be as high as 0.36 in cyclohexane, though this is highly dependent on the solvent environment.[3][4] The core principle behind using anthracene in sensors is the modulation of its fluorescence upon interaction with a target analyte. This modulation is achieved by strategically attaching a receptor unit to the anthracene core, which selectively binds the analyte of interest.

Core Sensing Mechanisms: A Deeper Dive

The "turn-on" or "turn-off" fluorescence response of anthracene-based sensors is governed by several key photophysical mechanisms. Understanding these mechanisms is paramount to designing and interpreting the behavior of these molecular probes.

Photoinduced Electron Transfer (PET)

PET is a prevalent mechanism in "turn-on" fluorescent sensors. In the absence of an analyte, the receptor's highest occupied molecular orbital (HOMO) has a higher energy level than the HOMO of the anthracene fluorophore. Upon excitation of the anthracene, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to an analyte, the energy of its HOMO is lowered, inhibiting the PET process and restoring the fluorescence of the anthracene.

PET_Mechanism cluster_0 Analyte Absent (Fluorescence OFF) cluster_1 Analyte Bound (Fluorescence ON) Fluorophore (Ground) Fluorophore (Ground) Fluorophore* (Excited) Fluorophore* (Excited) Fluorophore (Ground)->Fluorophore* (Excited) Excitation (hν) Fluorophore* (Excited)->Fluorophore (Ground) PET Quenching Receptor Receptor (High HOMO) Fluorophore* (Excited)->Receptor e- transfer Fluorophore (Ground)_2 Fluorophore (Ground) Fluorophore* (Excited)_2 Fluorophore* (Excited) Fluorophore (Ground)_2->Fluorophore* (Excited)_2 Excitation (hν) Fluorophore* (Excited)_2->Fluorophore (Ground)_2 Fluorescence Receptor-Analyte Receptor-Analyte (Low HOMO)

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Intramolecular Charge Transfer (ICT)

In ICT-based sensors, the anthracene core is typically part of a donor-π-acceptor system.[5] Excitation leads to a charge transfer from the electron-donating part to the electron-accepting part of the molecule. The binding of an analyte to the receptor can alter the electron-donating or -accepting properties of the system, leading to a change in the energy of the ICT state and a corresponding shift in the emission wavelength or a change in fluorescence intensity.[5][6]

ICT_Mechanism cluster_0 Before Analyte Binding cluster_1 After Analyte Binding Ground_State Ground State (D-π-A) Excited_State Excited State (D+-π-A-) Ground_State->Excited_State Excitation (hν) Excited_State->Ground_State Fluorescence 1 Ground_State_Bound Ground State (D-π-A-Analyte) Excited_State_Bound Excited State (D'+-π-A'-Analyte) Ground_State_Bound->Excited_State_Bound Excitation (hν) Excited_State_Bound->Ground_State_Bound Fluorescence 2

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Chelation-Enhanced Fluorescence (CHEF)

CHEF is a common mechanism for sensors targeting metal ions. In the unbound state, the receptor often has rotational or vibrational freedom that leads to non-radiative decay pathways, quenching the fluorescence of the anthracene. Upon chelation with a metal ion, the rigidity of the molecule increases, which restricts these non-radiative decay processes and leads to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism Free_Ligand Flexible Ligand (Fluorescence Quenched) Chelated_Complex Rigid Complex (Fluorescence Enhanced) Free_Ligand:f0->Chelated_Complex:f0 Chelation Analyte Metal Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Comparative Performance Analysis

The true measure of a fluorescent sensor lies in its performance metrics. Here, we compare several anthracene-based sensors developed for the detection of different classes of analytes.

Metal Ion Sensors

Heavy metal contamination is a significant environmental and health concern, driving the development of sensitive and selective sensors.

Sensor Name/ReferenceTarget IonSensing MechanismDetection Limit (LOD)Response TimeSolvent SystemReference
Anthracene-ThioacetalHg²⁺PET/ICT59 nM< 5 minTHF/PBS[3]
ANT-ThCr³⁺C=N Hydrolysis0.4 µM< 1 minCH₃CN/H₂O[1]
AN-4SHg²⁺Dithioacetal Hydrolysis48 nM< 1 minAqueous[7]

The anthracene-thioacetal sensor for Hg²⁺ demonstrates a "turn-on" fluorescence response with high selectivity and a nanomolar detection limit.[3] Similarly, the ANT-Th probe for Cr³⁺ offers a rapid response and a simple one-step synthesis.[1] The AN-4S probe for Hg²⁺ showcases the advantage of good water solubility and a dual "turn-off" and "turn-on" detection capability.[7]

Anion and Neutral Molecule Sensors

The detection of anions and neutral molecules is crucial in various biological and environmental contexts.

Sensor Name/ReferenceTarget AnalyteSensing MechanismKey FeatureSolvent SystemReference
Anthracene-based chalcone (S1)Picric Acid (PA)AIE, Electron Transfer"Turn-off" sensing in aqueous mediaTHF/H₂O[1][2]
Anthracene-based macrocycleNitroaromaticsFluorescence QuenchingHigh sensitivity for explosivesTHF/HEPES[8]

The anthracene-based chalcone S1 is a notable example of a sensor for nitroaromatic explosives, leveraging the aggregation-induced emission (AIE) phenomenon for a "turn-off" response in aqueous media.[1][2] This is particularly advantageous as many fluorescent probes suffer from aggregation-caused quenching.

Experimental Protocols: A Guide to Practice

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.

General Protocol for Fluorescence Titration

This protocol outlines a general procedure for evaluating the sensing performance of a fluorescent probe.

  • Stock Solution Preparation:

    • Prepare a stock solution of the anthracene-based sensor (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare stock solutions of the analytes of interest (e.g., metal salts, anions as tetrabutylammonium salts) in an appropriate solvent (e.g., deionized water or acetonitrile).

  • Titration Experiment:

    • In a series of quartz cuvettes, place a fixed volume of the sensor stock solution and dilute with the appropriate buffer or solvent to a final concentration (e.g., 10 µM).

    • Add increasing concentrations of the analyte stock solution to each cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

  • Spectroscopic Measurement:

    • Record the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the anthracene fluorophore.

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.

  • Data Analysis:

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Titration_Workflow Start Start: Prepare Stock Solutions Titration Perform Serial Dilutions & Add Analyte Start->Titration Equilibration Allow for Equilibration Titration->Equilibration Measurement Record Fluorescence Spectra Equilibration->Measurement Analysis Plot Data & Calculate LOD Measurement->Analysis End End: Determine Sensor Performance Analysis->End

Caption: General Workflow for Fluorescence Titration Experiments.

Synthesis of an Anthracene-Based Sensor for Cr³⁺ (ANT-Th)

This one-step synthesis protocol is an excellent example of the facile preparation of an effective fluorescent sensor.[1]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-aminoanthracene (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid to the mixture.

  • Reflux:

    • Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

  • Isolation and Purification:

    • After cooling to room temperature, the resulting solid is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure ANT-Th probe.

Future Perspectives and Conclusion

The field of anthracene-based fluorescent sensors continues to evolve, with ongoing research focused on improving water solubility, enhancing quantum yields, and developing sensors for a broader range of analytes with even greater sensitivity and selectivity. The integration of these sensors into practical applications, such as in-vivo imaging and environmental monitoring, remains a key objective.

This guide has provided a comparative overview of the design, mechanisms, and performance of anthracene-based fluorescent sensors. By understanding the fundamental principles and leveraging the provided experimental frameworks, researchers and drug development professionals can better utilize and innovate within this exciting area of chemical sensing. The inherent versatility of the anthracene scaffold ensures its continued prominence in the development of next-generation fluorescent probes.

References

  • Berlman, I. B. (1971).
  • Ghorai, A., et al. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. NIH National Library of Medicine. [Link]

  • Karthik, G., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. [Link]

  • Muthuraj, B., et al. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. PubMed. [Link]

  • Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy. [Link]

  • Shellaiah, M., et al. (2022). An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. MDPI. [Link]

  • Tang, B., et al. (2024). Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. MDPI. [Link]

  • Yılmaz, T. (2019). Synthesis of Anthracene-Based Macrocycle for Detection of Explosives. Middle East Technical University. [Link]

  • Zhang, H., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews. [Link]

  • Zhang, X., et al. (2023). The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer. MDPI. [Link]

  • Zhang, Y., et al. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry. [Link]

  • Zhou, Y., et al. (2024). Recent Advances in Fluorescence Resonance Energy Transfer (FRET) Biosensors for Exosomes. MDPI. [Link]

  • Hussain, S. A. (2014). Fluorescence Resonance Energy Transfer (FRET) sensor. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of CHEF-type fluorescent molecular metal sensor. [Link]

  • Wang, Y., et al. (2023). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. MDPI. [Link]

Sources

Purity analysis of commercially available (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

<-40> A Comparative Guide to the Purity Analysis of Commercially Available (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic Acid

**Executive Summary

This compound is a sophisticated organic intermediate crucial for the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs) and as a key building block in novel pharmaceuticals.[1][2][3] The performance, reproducibility, and safety of these high-value end-products are directly contingent on the purity of this starting material.[3] Even trace impurities can poison catalysts, introduce unwanted side reactions, and degrade the photophysical properties of the final devices. This guide provides researchers, process chemists, and quality control analysts with a comprehensive framework for evaluating and comparing the purity of commercially available lots of this compound. We will detail the common impurities, present a multi-modal analytical workflow, provide validated experimental protocols, and offer insights into data interpretation for making informed procurement decisions.

Introduction: Why Purity Is Paramount

This compound, with its extended aromatic system, serves as a critical structural motif in materials science and medicinal chemistry. In OLED applications, its purity dictates charge-transport efficiency, luminescence, and device lifetime. In pharmaceutical synthesis, consistency and the absence of potentially genotoxic impurities are non-negotiable regulatory requirements.[4]

However, boronic acids as a class are susceptible to specific degradation pathways and can carry over impurities from their synthesis.[5] Therefore, relying solely on a supplier's Certificate of Analysis (CoA) without independent verification can introduce significant risk to a research or manufacturing campaign. This guide establishes a robust, self-validating system for in-house purity assessment.

The Adversaries: Common Impurities and Their Origins

Understanding potential impurities is the first step toward effective detection. For a complex arylboronic acid like our target compound, impurities typically arise from two sources: synthesis byproducts and degradation.

  • Synthetic Impurities:

    • Starting Materials: Unreacted precursors from the synthetic route, such as 9-bromo-10-([1,1'-biphenyl]-4-yl)anthracene or residual palladium catalysts from coupling reactions.

    • Homocoupling Products: Dimers of the starting materials or the boronic acid itself.

    • Protodeboronation Products: The replacement of the -B(OH)₂ group with a hydrogen atom, yielding 10-([1,1'-biphenyl]-4-yl)anthracene. This is a common issue, especially with sterically hindered or electron-rich arylboronates.[4]

  • Degradation Impurities:

    • Boroxines (Anhydrides): Boronic acids can readily dehydrate, especially upon heating, to form cyclic trimers known as boroxines.[6][7] While often in equilibrium with the monomeric acid in solution, their presence complicates accurate quantification and can affect reaction stoichiometry.

    • Oxidation Byproducts: Exposure to air can lead to oxidation of the anthracene core or other parts of the molecule.

Below is a diagram illustrating the target molecule and its most common degradation products.

Caption: Key structures in the purity analysis of the target boronic acid.

The Analytical Toolkit: A Multi-Modal Approach

No single technique provides a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for confident characterization. This section outlines the recommended workflow.

G cluster_0 Primary Quantification & Separation cluster_1 Structural Confirmation & Specific Impurities cluster_2 Non-Volatile & Thermal Characterization HPLC HPLC-UV (Quantitative Purity, Impurity Profile) LCMS LC-MS (Impurity Identification) HPLC->LCMS Method Transfer Final_Report Comprehensive Purity Report LCMS->Final_Report NMR_H ¹H NMR (Structural Identity, Solvents) NMR_B ¹¹B NMR (Boroxine vs. Acid) NMR_H->NMR_B NMR_B->Final_Report TGA TGA (Residual Solvents, Water, Ash) TGA->Final_Report Sample Commercial Sample Lot Sample->HPLC Sample->NMR_H Sample->TGA

Caption: Recommended multi-modal analytical workflow for purity assessment.

Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step protocols. The choices of columns, solvents, and parameters are explained to ensure methodological soundness.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Causality: Reversed-phase HPLC is the cornerstone for quantifying organic purity. A C18 column provides excellent retention for hydrophobic aromatic compounds. The mobile phase gradient is designed to first elute polar impurities before resolving the main analyte from closely related nonpolar impurities. Formic acid is added to suppress the ionization of the boronic acid group, leading to better peak shape.

Protocol:

  • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 60% B.

    • Linear gradient to 95% B over 15 minutes.[8]

    • Hold at 95% B for 3 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 365 nm (the extended anthracene system will absorb at higher wavelengths).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (80:20 v/v) to create a 0.1 mg/mL solution.

Trustworthiness & Interpretation: The purity is calculated using the area percent method from the chromatogram. A high-purity sample (>99%) should show one major peak with minimal secondary peaks. The protodeboronation product, being more nonpolar, will typically have a longer retention time. Boroxines, if present and stable under the conditions, may appear as a separate, broader peak. For accurate quantification of impurities, reference standards should be used if available.

¹¹B Nuclear Magnetic Resonance (NMR) for Boroxine Detection

Expertise & Causality: While ¹H NMR confirms the overall structure, ¹¹B NMR is uniquely suited to probe the chemical environment of the boron atom.[9][10] The sp²-hybridized boron of the monomeric boronic acid has a distinct chemical shift from the sp³-hybridized boron in boronate esters or the boron atoms within the boroxine ring.[11] This makes ¹¹B NMR a direct and powerful tool for assessing dehydration.

Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer with a boron-capable probe.

  • Sample Preparation: Dissolve 10-15 mg of the sample in 0.7 mL of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Using a dry solvent is critical to prevent hydrolysis of any boroxine back to the acid.

  • Acquisition:

    • Acquire a standard proton-decoupled ¹¹B NMR spectrum.

    • Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm).

  • Parameters: Use a sufficient relaxation delay (e.g., 5 seconds) for quantitative accuracy.

Trustworthiness & Interpretation:

  • Monomeric Boronic Acid: A relatively sharp signal is expected in the range of δ 28-33 ppm .

  • Boroxine Trimer: A broader signal is typically observed upfield, often in the range of δ 20-25 ppm . The relative integration of these two signals provides a quantitative ratio of the free acid to its anhydride form.

Thermogravimetric Analysis (TGA) for Residual Volatiles

Expertise & Causality: TGA measures changes in mass as a function of temperature and is highly effective for quantifying non-chromatophoric impurities like residual water and organic solvents.[12][13][14] This is crucial as such impurities are invisible to HPLC-UV and can artificially inflate purity values calculated by ¹H NMR if not accounted for.

Protocol:

  • Instrument: Standard Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic.

  • Sample Mass: 5-10 mg.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Temperature Program: Heat from 30 °C to 250 °C at a rate of 10 °C/min. The upper limit is set to volatilize solvents without decomposing the main compound.

  • Data Analysis: Measure the percentage weight loss in distinct steps.

Trustworthiness & Interpretation:

  • ~30-120 °C: Weight loss in this region typically corresponds to residual water or highly volatile solvents (e.g., ether, hexanes).

  • ~120-220 °C: Weight loss here may indicate higher-boiling point solvents used in synthesis or purification (e.g., toluene, DMF). The total weight loss before decomposition gives the total content of volatile impurities.[15] A high-purity sample should exhibit minimal weight loss (<0.5%) before the onset of thermal decomposition.

Comparative Analysis: A Case Study

To illustrate the application of these protocols, we present hypothetical data from the analysis of two different commercial lots, "Supplier A" and "Supplier B."

Analytical Test Supplier A Supplier B Interpretation
HPLC Purity (Area % @ 254 nm) 99.6%98.1%Supplier A shows higher chromatographic purity.
Major Impurity (HPLC) 0.2% (retention time = 1.15 x main)1.5% (retention time = 1.15 x main)Both lots contain the same major impurity, likely the protodeboronation product, but it is significantly higher in Supplier B's material.
¹¹B NMR (Acid:Boroxine Ratio) >98 : <285 : 15Supplier A's material is predominantly the active monomeric acid. Supplier B's material contains a significant amount of the dehydrated boroxine form.
TGA (Weight Loss below 200°C) 0.15%1.2%Supplier A's material is dry and solvent-free. Supplier B's material contains a notable amount of residual volatiles.
Overall Purity (Corrected) ~99.4% ~96.9% (Chromatographic purity minus volatiles)After correcting for non-volatile content, the purity difference is even more pronounced. Supplier A is the superior choice.

Conclusion & Recommendations

The purity of this compound is a multi-faceted parameter that cannot be assessed by a single measurement. A rigorous analytical approach combining HPLC, ¹¹B NMR, and TGA is essential for a complete and trustworthy evaluation.

Key Recommendations for Researchers:

  • Always Qualify New Lots: Perform, at a minimum, HPLC and TGA on any new batch of material before use.

  • Consider the Application: For demanding applications like OLED fabrication, the presence of boroxines (identified by ¹¹B NMR) can be as detrimental as other impurities.

  • Correlate and Correct: Use TGA data to correct the purity values obtained from chromatography to avoid overestimation.

  • Engage Suppliers: Share your analytical data with suppliers. This fosters a partnership focused on quality and can lead to improved material consistency over time.

By implementing this comprehensive analytical strategy, researchers and developers can ensure the quality of their starting materials, leading to more reliable, reproducible, and successful outcomes in their scientific endeavors.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3334-3340. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Jardine, E. J., & Smith, A. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3784-3791. [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • Mettler Toledo. (2018). Thermal Analysis of Organic Compounds. AZoM. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

Sources

Performance comparison of different palladium catalysts in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Introduction: The Indispensable Role of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, stands as a pillar of modern organic synthesis.[1] Its remarkable ability to forge carbon-carbon bonds with high efficiency, broad functional group tolerance, and under relatively mild conditions has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The heart of this transformation is the palladium catalyst. However, the term "palladium catalyst" encompasses a vast and diverse array of systems, each with unique performance characteristics.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the major classes of palladium catalysts used in Suzuki-Miyaura coupling. We will move beyond a simple catalog of options to explain the causality behind catalyst performance, grounding our discussion in mechanistic principles and supporting it with comparative experimental data. Our goal is to empower you to make informed, rational decisions in catalyst selection and reaction optimization for your specific synthetic challenges.

The Catalytic Cycle: The Engine of C-C Bond Formation

A fundamental understanding of the catalytic cycle is essential to appreciate the performance differences among various palladium catalysts. The widely accepted mechanism for the Suzuki-Miyaura coupling involves three key steps, beginning with a catalytically active Pd(0) species.[1][4][5]

  • Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[1]

  • Transmetalation: The organoboron reagent (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boron atom, enhancing the nucleophilicity of the R² group.[6]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center. The ligand's electronic and steric properties dictate the catalyst's reactivity, stability, and substrate scope.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) pd_oxidative R¹-Pd(II)-X Lₙ pd0->pd_oxidative Oxidative Addition (+ R¹-X) pd_transmetal R¹-Pd(II)-R² Lₙ pd_oxidative->pd_transmetal Transmetalation (+ R²-B(OR)₂ + Base) pd_transmetal->pd0 Reductive Elimination (- R¹-R²) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis reagents 1. Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) catalyst_prep 2. Prepare Catalyst Systems (Pre-weigh solids or prepare solutions) setup 3. Set up Parallel Reactions (Inert atmosphere, add reagents & solvent) add_catalyst 4. Initiate Reactions (Add catalyst systems) setup->add_catalyst run_reaction 5. Run at Defined Temp/Time (Stirring and heating) add_catalyst->run_reaction quench 6. Quench & Work-up (Cool, add internal standard) run_reaction->quench analyze 7. Analyze Product Yield (GC, LC-MS, or NMR) quench->analyze compare 8. Compare Performance (Yield, TON, TOF) analyze->compare

Caption: A standardized workflow for the comparative screening of palladium catalysts.

Step-by-Step Methodology
  • Reagent Preparation:

    • Ensure all reagents (aryl halide, boronic acid, base, solvent) are of high purity and dry, as moisture can deactivate the catalyst and degrade the boronic acid. [7] * It is advisable to use freshly purchased or purified boronic acids. [7]

  • Reaction Setup (General Procedure):

    • To an oven-dried reaction vessel (e.g., a vial or flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the anhydrous solvent (e.g., Toluene, Dioxane, THF) via syringe.

  • Catalyst Addition:

    • For Pre-formed Catalysts (e.g., Pd(PPh₃)₄, PEPPSI-IPr): Add the specified amount (e.g., 0.5 - 2.0 mol%) of the solid catalyst to the reaction vessel under a positive flow of inert gas.

    • For In Situ Generated Catalysts (e.g., Pd(OAc)₂/SPhos): In a separate, dry vessel, mix the palladium precursor (e.g., Pd(OAc)₂) and the ligand (typically in a 1:1 to 1:2 Pd:ligand ratio) in a small amount of the reaction solvent. [8]Add this catalyst solution to the main reaction vessel via syringe. The risk of reactant consumption in reducing the pre-catalyst should be considered, especially at higher temperatures. [9]

  • Reaction and Monitoring:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.

    • Stir the reaction vigorously for the specified time (e.g., 2-24 hours). [8] * Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). [8]

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a known amount of an internal standard (e.g., dodecane, naphthalene) for quantitative analysis.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica gel to remove the catalyst and inorganic salts, and wash with brine.

    • Analyze the organic layer by GC or ¹H NMR to determine the product yield accurately.

Conclusion and Future Perspectives

The selection of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that directly impacts reaction efficiency, scope, and cost. While classical phosphine ligands have their place, the development of bulky, electron-rich phosphine (e.g., Buchwald ligands) and N-heterocyclic carbene ligands has been transformative, making the coupling of challenging substrates like aryl chlorides and heteroaryl halides routine. [5][10]Palladacycles offer exceptional stability and activity, positioning them as premier catalysts for demanding applications.

Homogeneous catalysts remain the gold standard for reactivity and selectivity. While heterogeneous catalysts provide significant practical advantages in product purification and catalyst removal, a critical evaluation of their true catalytic nature is essential for robust process development. The ongoing debate over leaching underscores the complexity of these systems. [11][12] Future research will undoubtedly focus on developing catalysts with even higher turnover numbers, broader substrate scopes, and enhanced stability. A significant driver is the move towards "greener" chemistry, focusing on reactions in aqueous media and the development of catalysts based on more earth-abundant and less costly metals. [13]By understanding the fundamental principles outlined in this guide and employing systematic evaluation, researchers can effectively harness the power of palladium catalysis to accelerate innovation in chemical synthesis.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Bentham Science Publishers.
  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Scilit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.
  • Suzuki reaction. Wikipedia.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. ACS Publications.
  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. ACS Publications.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net.
  • Heterogeneous or Homogeneous? A Case Study Involving Palladium‐Containing Perovskites in the Suzuki Reaction (2005). SciSpace.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar.

Sources

The Crucible of Discovery: A Guide to Cross-Validating Experimental Results with Computational Predictions

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and development, the convergence of computational modeling and traditional experimental research has catalyzed a paradigm shift. The synergy between in silico (computational) and in vitro/in vivo (experimental) approaches offers the potential to accelerate timelines, reduce costs, and increase the precision of therapeutic development.[1][2] However, the predictive power of computational models is only as robust as their validation against real-world biological data.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental findings with computational predictions, ensuring a rigorous and reliable path from hypothesis to clinical application.

The Symbiotic Relationship: Why Cross-Validation is Non-Negotiable

The iterative cycle of prediction and validation forms the bedrock of modern biomedical research. Computational models serve as powerful tools to simulate complex biological processes, predict the efficacy and safety of novel compounds, and generate new hypotheses.[1] This in silico screening of vast chemical libraries allows for the prioritization of candidates for resource-intensive experimental testing.[2] Conversely, experimental data is essential for building, refining, and ultimately validating these computational models.[3] A mismatch between prediction and experimental outcome is not a failure, but rather an opportunity to refine the model and deepen our understanding of the underlying biology. This iterative feedback loop is crucial for increasing the efficiency and success rate of drug discovery programs.

The integration of computational and experimental methodologies is no longer a niche practice but a cornerstone of rational drug design, transforming the field from a process of serendipitous discovery to one of engineered precision.

A Framework for Rigorous Cross-Validation

A robust cross-validation strategy is a multi-faceted process that begins with careful planning and culminates in a thorough statistical and biological interpretation of the integrated data. The following sections delineate a structured approach to this critical endeavor.

Part 1: Foundational Principles of Model and Experiment Design

Before embarking on a cross-validation study, it is imperative to establish a solid foundation in both the computational and experimental arms of the project.

1.1. Defining the Scope and Validation Criteria of the Computational Model

A computational model is an abstraction of a biological system, and as such, its scope must be clearly defined.[3] This involves identifying the specific biological question the model aims to address, the key components of the system to be included (e.g., proteins, genes, metabolites), and the desired outputs (e.g., binding affinity, enzyme inhibition, ADME properties).[3][4]

Once the scope is defined, clear validation criteria must be established.[3] These are the specific, measurable parameters that will be used to assess the model's performance against experimental data. For instance, in a drug discovery context, a validation criterion might be the correlation between the predicted binding affinity of a compound and its experimentally determined IC50 value.

1.2. The Imperative of High-Quality Experimental Data

The adage "garbage in, garbage out" is particularly pertinent in the context of model validation. The quality and reliability of the experimental data used to validate a computational model are paramount. It is essential to employ well-characterized assays and adhere to standardized protocols to minimize experimental variability. For regulatory submissions, adherence to Good Laboratory Practices (GLP) is mandatory for preclinical studies to ensure the consistency and reliability of results.[5]

Key considerations for experimental data quality include:

  • Assay Reproducibility: Ensuring that the experimental results are consistent across multiple runs and different operators.

  • Data Curation: Meticulous recording of experimental conditions, raw data, and any observed anomalies.

  • Appropriate Controls: The use of positive and negative controls to validate the assay's performance.

Part 2: A Step-by-Step Guide to Cross-Validation in Practice

This section provides a practical, step-by-step workflow for the cross-validation of a common scenario in drug discovery: validating a predicted protein-ligand interaction with in vitro assays.

Workflow: Validating a Predicted Kinase Inhibitor

This workflow outlines the process of validating a computationally predicted inhibitor of a specific kinase, a common target in oncology drug discovery.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cross-Validation & Analysis a Target Identification (e.g., Kinase X) b Virtual Screening of Compound Library a->b c Molecular Docking & Scoring b->c d Selection of Top Candidate Inhibitors c->d e Compound Acquisition & QC d->e Predicted Hits f Biochemical Assay (e.g., Kinase Activity Assay) e->f g Determination of IC50 Values f->g h Cell-based Assay (e.g., Proliferation Assay) g->h i Data Integration (Docking Scores vs. IC50) g->i Experimental Data j Statistical Correlation Analysis i->j j->c Feedback Loop k Model Refinement or Lead Optimization j->k

Caption: A workflow diagram illustrating the cross-validation of computationally predicted kinase inhibitors with in vitro experimental data.

Experimental Protocol: Kinase Inhibition Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of a computationally predicted compound against a target kinase.

Materials:

  • Recombinant human Kinase X

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a specific peptide)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Add 20 µL of a solution containing Kinase X and its substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme) from all experimental wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with no ATP as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Part 3: Statistical Rigor in Data Comparison

A qualitative agreement between computational predictions and experimental results is a good starting point, but quantitative statistical analysis is essential for robust validation.

3.1. Correlation Analysis

For continuous data, such as docking scores and IC50 values, correlation analysis is a fundamental statistical method. The Pearson correlation coefficient (r) is commonly used to measure the linear relationship between two variables. A statistically significant correlation provides confidence in the predictive power of the computational model. However, it is crucial to remember that correlation does not imply causation.[6]

Data Presentation: Docking Scores vs. Experimental IC50 Values

Compound IDDocking Score (kcal/mol)Experimental IC50 (nM)
Cmpd-001-10.250
Cmpd-002-9.8120
Cmpd-003-9.5250
Cmpd-004-8.7800
Cmpd-005-8.11500
Cmpd-006-7.55000

3.2. K-Fold Cross-Validation for Machine Learning Models

For more complex computational models, particularly those based on machine learning algorithms (e.g., QSAR, ADME prediction), k-fold cross-validation is a robust method for assessing model performance and avoiding overfitting.[7][8] In this technique, the dataset is randomly divided into 'k' subsets (or "folds"). The model is trained on k-1 folds and then tested on the remaining fold. This process is repeated 'k' times, with each fold serving as the test set once.[9] The average performance across all folds provides a more reliable estimate of the model's predictive ability on unseen data.[7]

G cluster_0 K-Fold Cross-Validation (k=5) cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_3 Iteration 3 cluster_4 Iteration 4 cluster_5 Iteration 5 Data Data Fold1 Fold1 Data->Fold1 Fold2 Fold2 Data->Fold2 Fold3 Fold3 Data->Fold3 Fold4 Fold4 Data->Fold4 Fold5 Fold5 Data->Fold5 Test1 Test on Fold 1 Test2 Test on Fold 2 Test3 Test on Fold 3 Test4 Test on Fold 4 Test5 Test on Fold 5 Train1 Train on Folds 2,3,4,5 Train1->Test1 Result Average Performance Test1->Result Train2 Train on Folds 1,3,4,5 Train2->Test2 Test2->Result Train3 Train on Folds 1,2,4,5 Train3->Test3 Test3->Result Train4 Train on Folds 1,2,3,5 Train4->Test4 Test4->Result Train5 Train on Folds 1,2,3,4 Train5->Test5 Test5->Result

Caption: A diagram illustrating the process of 5-fold cross-validation for machine learning model evaluation.

Part 4: Interpreting and Acting on Discrepancies

Discrepancies between computational predictions and experimental results are common and provide valuable opportunities for learning and model improvement.[10] It is crucial to systematically investigate the potential sources of these discrepancies.

Potential Sources of Discrepancy:

  • Model Limitations: The computational model may not capture all the complexities of the biological system.[10] For example, a simple docking model may not account for protein flexibility or the presence of water molecules in the binding site.

  • Experimental Variability: Inherent variability in biological assays can lead to results that do not perfectly align with computational predictions.

  • Incorrect Assumptions: The initial hypothesis underlying the computational model may be flawed.

  • Data Quality Issues: Errors in either the computational input data or the experimental data can lead to misleading results.

When discrepancies arise, a thorough review of both the computational and experimental methodologies is warranted. This may involve refining the computational model, repeating the experiment with tighter controls, or even reconsidering the initial biological hypothesis.

Experimental Protocol: Validating a Predicted Signaling Pathway Perturbation

If a computational model predicts that a compound inhibits a kinase, leading to the downregulation of a specific signaling pathway, this can be validated experimentally using Western blotting and quantitative PCR (qPCR).

Workflow: Validating Signaling Pathway Modulation

G Compound Compound KinaseX Kinase X Compound->KinaseX Inhibition (Predicted) pSubstrate Phosphorylated Substrate KinaseX->pSubstrate Phosphorylation TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activation WB_pSubstrate Western Blot: Measure pSubstrate pSubstrate->WB_pSubstrate TargetGene Target Gene Expression TranscriptionFactor->TargetGene qPCR_TargetGene qPCR: Measure Target Gene mRNA TargetGene->qPCR_TargetGene

Caption: A diagram showing the experimental validation of a predicted signaling pathway perturbation using Western blot and qPCR.

Western Blot Protocol:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.

Quantitative PCR (qPCR) Protocol:

  • Cell Treatment: Treat cells as described for the Western blot.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.[11]

A successful cross-validation would show a dose-dependent decrease in the phosphorylation of the substrate (Western blot) and a corresponding decrease in the mRNA expression of the target gene (qPCR) in cells treated with the compound.

Conclusion: An Integrated Future for Drug Discovery

The cross-validation of experimental results with computational predictions is not merely a technical exercise but a fundamental component of modern, rational drug discovery. By embracing an integrated and iterative approach that combines the predictive power of in silico models with the empirical rigor of in vitro and in vivo experiments, researchers can navigate the complexities of drug development with greater confidence and efficiency. This guide provides a framework for establishing a self-validating system where computational and experimental data streams converge to accelerate the journey from a promising lead to a life-changing therapeutic.

References

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Tropsha, A., Gramatica, P., & Gombar, V. K. (2003). The Importance of Being Earnest: Validation is the Absolute Essential for Successful Application and Interpretation of QSPR Models. QSAR & Combinatorial Science, 22(1), 69-77. [Link]

  • Kar, S., & Roy, K. (2013). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 121(11-12), 1207-1214. [Link]

  • Helikar, T., Rogers, J. A., & Kochi, N. (2020). A practical guide to mechanistic systems modeling in biology using a logic-based approach. PLoS Computational Biology, 16(10), e1008212. [Link]

  • Sci-Dash. (2020, February 13). WEBINAR: Validating computational models [Video]. YouTube. [Link]

  • The B1M. (2025, November 2). Validating Computational Models in Biology (3 Minutes) [Video]. YouTube. [Link]

  • PPD. (n.d.). Drug Discovery and Development Process. Thermo Fisher Scientific. [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual. [Link]

  • Roy, K., & Kar, S. (2016). Validation of QSAR Models. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press. [Link]

  • Young, D. C. (2015). Statistical Learning. In In Silico Medicinal Chemistry: Computational Methods to Support Drug Design. Royal Society of Chemistry. [Link]

  • Yang, Y., & Zhang, X. (2023). Prospective Validation of Machine Learning Algorithms for Absorption, Distribution, Metabolism, and Excretion Prediction: An Industrial Perspective. Journal of Chemical Information and Modeling, 63(11), 3248-3259. [Link]

  • Sheridan, R. P. (2013). Time-Split Cross-Validation as a Method for Estimating the Goodness of Prospective Prediction. Journal of Chemical Information and Modeling, 53(4), 783-790. [Link]

  • Gentile, F., Agrawal, V., Hsing, M., & et al. (2022). Addressing Discrepancies between Experimental and Computational Procedures. Applied Sciences, 12(12), 6061. [Link]

  • Friedman, J., Hastie, T., & Tibshirani, R. (2001). The Elements of Statistical Learning. Springer. [Link]

  • Stewart, J. J. P. (2013). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 19(12), 5227-5239. [Link]

  • U.S. Food and Drug Administration. (2018). The Drug Development Process. [Link]

  • Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 18(6), 1024-1033. [Link]

  • Fornaro, M., & et al. (2022). BlotIt—Optimal alignment of Western blot and qPCR experiments. PLoS Computational Biology, 18(8), e1010323. [Link]

  • Graphviz. (n.d.). User Guide. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Forli, S., & et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Neves, M. A. C., Totrov, M., & Abagyan, R. (2012). Docking and scoring with ICM: the benchmarking results and strategies for improvement. Journal of Computer-Aided Molecular Design, 26(6), 675-686. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Pharmaceuticals, 17(7), 875. [Link]

  • Bustin, S. A., & et al. (2020). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. European Heart Journal, 41(22), 2032-2045. [Link]

  • Mould, D. R., & Upton, R. N. (2012). Understanding and applying pharmacometric modelling and simulation in clinical practice and research. British Journal of Clinical Pharmacology, 74(6), 913-932. [Link]

Sources

A Comparative Guide to the Applications of Substituted Anthracene Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Substituted anthracene boronic acids represent a fascinating and highly versatile class of molecules that have garnered significant attention across a multitude of scientific disciplines. The unique marriage of the anthracene fluorophore with the diol-binding boronic acid moiety has unlocked a wide array of applications, particularly in the realms of fluorescent sensing, photoredox catalysis, and biomedical innovations. This guide provides a comprehensive technical comparison of their performance against alternative methodologies, substantiated by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in leveraging these powerful chemical tools.

The Foundational Chemistry: Structure, Mechanism, and Synthesis

At the heart of their functionality lies the elegant interplay between the anthracene core and the boronic acid group. The extended π-conjugated system of anthracene endows these molecules with inherent fluorescence, a property exquisitely sensitive to the local chemical environment. The boronic acid, a Lewis acid, possesses the remarkable ability to reversibly form covalent bonds with 1,2- and 1,3-diols, a structural motif prevalent in biologically crucial molecules such as saccharides.[1][2] This binding event perturbs the electronic structure of the anthracene fluorophore, leading to a distinct and measurable change in its fluorescence properties.[3][4]

A predominant mechanism governing this fluorescence modulation is Photoinduced Electron Transfer (PET). In the unbound state, the nitrogen lone pair in proximity to the boronic acid can quench the anthracene's fluorescence. Upon binding to a diol, this PET process is inhibited, resulting in a "turn-on" fluorescence response.[5] The specificity and affinity of this interaction can be meticulously tuned through the strategic placement of various substituents on the anthracene scaffold.

The synthesis of these valuable compounds is an active area of research, with various methods available for their preparation. A common route involves the rhodium-catalyzed oxidative coupling of aryl boronic acids with alkynes to construct the substituted anthracene framework.[6][7][8] Another well-established method is the bromination of anthracene followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate.[9]

Synthetic Pathway for 9-Anthraceneboronic Acid

G cluster_synthesis Synthesis of 9-Anthraceneboronic Acid A Anthracene B Bromination (NBS) A->B C 9-Bromoanthracene B->C D Lithiation (n-BuLi) C->D E Intermediate Lithiated Species D->E F Reaction with Trialkyl Borate E->F G Boric Ester Intermediate F->G H Hydrolysis G->H I 9-Anthraceneboronic Acid H->I

Caption: A generalized synthetic scheme for the preparation of 9-anthraceneboronic acid.[9]

Fluorescent Sensing of Biologically and Environmentally Important Analytes

The most extensively explored application of substituted anthracene boronic acids is in the fluorescent detection of saccharides and other diol-containing analytes.[1][2] Their performance characteristics are often benchmarked against established techniques like enzymatic assays and other classes of fluorescent chemosensors.

Comparative Analysis of Saccharide Sensing Platforms
Sensor TypeAnalyteLimit of DetectionResponse TimeSelectivityKey Advantages
Anthracene Boronic Acid MonosaccharidesMicromolar to Millimolar[3]Fast (< 5 minutes)Tunable via substitutionReversible, real-time monitoring, metal-free
Enzymatic (e.g., Glucose Oxidase) GlucoseMicromolarMinutesHighly SpecificHigh sensitivity and specificity
Other Fluorescent Probes VariousVariableVariableVariableCan offer different photophysical properties

While enzymatic sensors often boast superior detection limits and specificity for a single analyte, anthracene boronic acid-based sensors offer the significant advantage of rapid and reversible binding, enabling continuous monitoring. Furthermore, their selectivity can be rationally designed by modifying the substitution pattern on the anthracene ring to favor binding to specific saccharides.[3]

Experimental Protocol: Fluorometric Determination of Glucose

This protocol provides a general framework for utilizing a substituted anthracene boronic acid for the quantification of glucose in an aqueous solution.

Materials:

  • Substituted anthracene boronic acid stock solution (e.g., 1 mM in DMSO).

  • Aqueous buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Glucose stock solution (e.g., 100 mM in buffer).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a dilution series of glucose standards in the aqueous buffer.

  • In the wells of the microplate, add a fixed volume of the anthracene boronic acid solution.

  • To each well, add the corresponding glucose standard solution.

  • Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 5 minutes) to allow for binding equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific anthracene derivative.

  • Construct a calibration curve by plotting the fluorescence intensity against the glucose concentration.

Workflow for Saccharide Detection

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_measurement Measurement & Analysis A Prepare Analyte Standards C Mix Analyte and Sensor A->C B Prepare Sensor Solution B->C D Incubate to Equilibrium C->D E Measure Fluorescence D->E F Generate Calibration Curve E->F G Determine Unknown Concentration F->G

Caption: A generalized workflow for the fluorescent detection of saccharides using an anthracene boronic acid-based sensor.

Innovations in Photoredox Catalysis

The photoexcitable nature of the anthracene core has been ingeniously harnessed in the field of photoredox catalysis.[10][11] Upon irradiation, the anthracene moiety can be excited to a state where it can act as a potent single-electron transfer agent, enabling a variety of challenging organic transformations under mild conditions.

Performance Comparison with Conventional Photocatalysts
PhotocatalystRedox Potential (E₁/₂red*)CostMetal Content
Anthracene Derivatives HighLow to ModerateMetal-free
Iridium Complexes (e.g., [Ir(ppy)₃]) Moderate to HighHighContains Iridium
Ruthenium Complexes (e.g., [Ru(bpy)₃]²⁺) ModerateHighContains Ruthenium
Organic Dyes (e.g., Eosin Y) Low to ModerateLowMetal-free

Substituted anthracene boronic acids and their derivatives offer a compelling metal-free alternative to expensive and potentially toxic iridium and ruthenium-based photocatalysts.[12] Their tunable electronic properties allow for the modulation of their redox potentials to suit specific chemical transformations.

Biomedical Frontiers: Bioimaging and Targeted Drug Delivery

The affinity of boronic acids for diols present on the surface of cells in the form of glycans has paved the way for their use in biomedical applications.[13][14] Anthracene boronic acid derivatives, with their intrinsic fluorescence, can be employed as probes for cellular imaging, allowing for the visualization of specific cell types or disease states characterized by altered glycosylation patterns.[13]

Furthermore, this targeting capability can be exploited for drug delivery. By conjugating a therapeutic agent to an anthracene boronic acid, it is possible to achieve selective delivery to cells that overexpress certain cell-surface saccharides, a hallmark of many cancers.[14][15][16] The anthracene component can also serve a dual role as a photo-controllable element, where light can be used to trigger the release of a drug from a hydrogel or other delivery vehicle.[17]

Logical Relationship in Targeted Drug Delivery

G cluster_components Drug Delivery System cluster_target Target Cell cluster_outcome Therapeutic Effect A Anthracene Boronic Acid (Targeting Moiety) C Linker A->C B Therapeutic Drug B->C D Overexpressed Cell-Surface Glycans (Diols) C->D Binding E Selective Drug Accumulation D->E F Cell Death or Therapeutic Response E->F

Caption: A schematic illustrating the principle of targeted drug delivery using a substituted anthracene boronic acid conjugate.

Future Perspectives

The exploration of substituted anthracene boronic acids is a rapidly advancing field. Current research efforts are directed towards the development of new derivatives with enhanced photophysical properties, such as two-photon absorption for deep-tissue imaging, and improved selectivity for specific analytes. The integration of these molecules into more complex systems, such as stimuli-responsive polymers and covalent adaptable networks, is also a promising avenue of investigation.[18] As our understanding of the intricate relationship between structure and function in these molecules deepens, we can anticipate the emergence of even more innovative and impactful applications in the years to come.

References

  • MDPI. (n.d.). Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane.
  • National Institutes of Health. (n.d.). Molecular Boronic Acid-Based Saccharide Sensors.
  • ACS Publications. (n.d.). Synthesis of Highly Substituted Naphthalene and Anthracene Derivatives by Rhodium-Catalyzed Oxidative Coupling of Arylboronic Acids with Alkynes. Organic Letters.
  • RSC Publishing. (n.d.). Recent development of boronic acid-based fluorescent sensors.
  • RSC Publishing. (2018, August 20). Recent development of boronic acid-based fluorescent sensors.
  • University of Birmingham. (n.d.). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. UBIRA ETheses.
  • Frontiers. (n.d.). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals.
  • Guidechem. (n.d.). What is the synthesis of 9-Anthraceneboronic acid?. FAQ.
  • ACS Publications. (2021, April 12). Molecular Boronic Acid-Based Saccharide Sensors.
  • National Institutes of Health. (n.d.). Recent advances in the syntheses of anthracene derivatives.
  • (n.d.). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters.
  • (2016, September 13). A Review on Anthracene and Its Derivatives: Applications.
  • RSC Publishing. (2015, November 23). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications.
  • (n.d.). Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors.
  • Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications.
  • MDPI. (2022, March 10). Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers.
  • (2011, July 7). Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery.
  • RSC Publishing. (n.d.). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow. Chemical Communications.
  • ACS Publications. (n.d.). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.